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Core Science & Biosynthesis

Foundational

The Mechanistic Role of 2-Isopropylpyrimidine-5-carbonitrile as a Privileged Scaffold in Target-Directed Drug Discovery

Executive Summary In modern drug discovery, the design of highly selective kinase and phosphodiesterase inhibitors relies heavily on privileged scaffolds—molecular frameworks that can be systematically decorated to engag...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the design of highly selective kinase and phosphodiesterase inhibitors relies heavily on privileged scaffolds—molecular frameworks that can be systematically decorated to engage specific biological targets. 2-Isopropylpyrimidine-5-carbonitrile (2-IP-5-CN) is not an active pharmaceutical ingredient (API) in isolation; rather, it serves as a highly versatile, core pharmacophore.

By acting as a critical building block, this scaffold has been instrumental in the synthesis of potent inhibitors targeting Phosphodiesterase 4 (PDE4) , B-RAF Kinase , and Cyclooxygenase-2 (COX-2) . This whitepaper deconstructs the structural rationale behind 2-IP-5-CN, elucidates the downstream mechanisms of action of its derivatives, and outlines the self-validating experimental protocols required to synthesize and evaluate these compounds.

Structural Rationale & Pharmacophore Engagement

The selection of 2-IP-5-CN as a starting material is driven by precise structure-activity relationship (SAR) requirements. Each functional group on the molecule plays a distinct role in target engagement:

  • The Pyrimidine Core: Mimics the adenine ring of endogenous ligands (such as ATP or cAMP). The nitrogen atoms at positions 1 and 3 act as critical hydrogen-bond acceptors, anchoring the molecule within the hinge region of kinases or the catalytic pocket of phosphodiesterases.

  • The 2-Isopropyl Group: Provides a bulky, lipophilic moiety that perfectly occupies hydrophobic pockets (such as the gatekeeper region in B-RAF or the hydrophobic sub-pocket in PDE4), enhancing target selectivity and binding affinity.

  • The 5-Carbonitrile Group: Acts as a strong electron-withdrawing group (EWG). It lowers the pKa of the pyrimidine ring, stabilizing the molecule against oxidative metabolism. Furthermore, the cyano group can participate in dipole-dipole interactions or coordinate with bivalent metal ions (e.g., Zn²⁺/Mg²⁺ in the PDE4 active site) [1].

Mechanisms of Action: Downstream Signaling Pathways

When functionalized via nucleophilic aromatic substitution (SNAr) at the C4 or C6 positions, the 2-IP-5-CN scaffold yields inhibitors that modulate two primary disease pathways:

The PDE4 / cAMP / TNF-α Axis (Inflammation)

PDE4 is the primary enzyme responsible for the hydrolysis of cyclic AMP (cAMP) into inactive 5'-AMP within immune cells. Pyrimidine-5-carbonitrile derivatives competitively bind to the PDE4 catalytic site, preventing this hydrolysis[2]. The resulting elevation in intracellular cAMP activates Protein Kinase A (PKA), which phosphorylates the cAMP response element-binding protein (CREB). This cascade ultimately suppresses the transcription of pro-inflammatory cytokines, most notably Tumor Necrosis Factor-alpha (TNF-α), making these inhibitors highly effective against asthma, COPD, and autoimmune disorders [3].

PDE4_Pathway ATP ATP cAMP cAMP (Active Second Messenger) ATP->cAMP Adenylyl Cyclase AMP 5'-AMP (Inactive) cAMP->AMP Hydrolysis PKA Protein Kinase A (PKA) cAMP->PKA Activates PDE4 PDE4 Enzyme PDE4->cAMP Catalyzes Inhibitor 2-IP-5-CN Derivative (PDE4 Inhibitor) Inhibitor->PDE4 Competitive Binding CREB CREB PKA->CREB Phosphorylates TNF_alpha TNF-α & Pro-inflammatory Cytokines CREB->TNF_alpha Suppresses Transcription

Mechanism of PDE4 inhibition by 2-IP-5-CN derivatives and the downstream suppression of TNF-α.

The B-RAF / MAPK Axis (Oncology)

The B-RAF V600E mutation elevates kinase activity by approximately 500-fold, providing constitutive proliferation signals to cancer cells (e.g., melanoma and colorectal cancers)[4]. 2-IP-5-CN derivatives act as Type I or Type II kinase inhibitors, competitively blocking the ATP-binding pocket of mutated B-RAF. This halts the phosphorylation of MEK1/2 and ERK1/2, effectively arresting tumor growth.

BRAF_Pathway RAS RAS (Active) BRAF B-RAF Kinase (V600E Mutated) RAS->BRAF Activates MEK MEK1/2 BRAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Proliferation Tumor Proliferation & Survival ERK->Proliferation Gene Transcription Inhibitor 2-IP-5-CN Derivative (Kinase Inhibitor) Inhibitor->BRAF Blocks ATP Pocket

Inhibition of the mutated B-RAF/MAPK signaling cascade by pyrimidine-based inhibitors.

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the synthesis and biological evaluation of these compounds must follow strict, self-validating workflows.

Protocol 1: Chemical Synthesis of the Active Inhibitor

Causality: The pyrimidine ring must be electrophilically activated before it can accept complex amine or thiol functional groups necessary for target binding[1].

  • Electrophilic Activation: Dissolve 2-isopropylpyrimidine-5-carbonitrile in 1,4-dioxane. Add an excess of Phosphorus Oxychloride (POCl₃) and heat to 70°C for 2 hours. Validation: LC-MS monitoring must show the complete disappearance of the starting material mass peak, confirming chlorination.

  • Quenching: Remove the solvent in vacuo and slowly add ice. Causality: Ice safely hydrolyzes excess POCl₃, preventing the formation of explosive degradation products. Extract the intermediate using Ethyl Acetate (EtOAc).

  • Nucleophilic Substitution (SNAr): React the chlorinated intermediate with a nucleophile (e.g., 2-mercaptoacetamide) in ethanol, using sodium carbonate (Na₂CO₃) as a mild base. Stir at room temperature overnight. Causality: Na₂CO₃ scavenges the HCl byproduct, driving the reaction to completion without degrading the base-sensitive carbonitrile group.

  • Purification: Isolate the organic layer, dry under high vacuum, and purify via flash chromatography to yield the final API[1].

Protocol 2: TR-FRET Assay for PDE4 Inhibition

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over radiometric assays because the time-delay eliminates auto-fluorescence interference from the pyrimidine compounds.

  • Incubate the purified 2-IP-5-CN derivative with recombinant PDE4 enzyme and a europium-labeled cAMP tracer.

  • Add a specific anti-cAMP antibody conjugated to an acceptor fluorophore (e.g., ULight).

  • Self-Validation Mechanism: The assay utilizes a ratiometric readout (Emission 665 nm / Emission 615 nm). This internal control automatically normalizes well-to-well variations in liquid dispensing. A Z'-factor > 0.6 must be achieved in control wells to validate the run.

Protocol 3: Cell-Based Functional Assay (TNF-α ELISA)

Causality: Enzymatic inhibition must translate to cellular efficacy. Peripheral Blood Mononuclear Cells (PBMCs) stimulated with Lipopolysaccharide (LPS) provide a physiologically relevant model.

  • Pre-incubate human PBMCs with varying concentrations of the synthesized inhibitor for 1 hour.

  • Stimulate cells with 1 μg/mL LPS to activate TLR4 and drive NF-κB-mediated TNF-α transcription.

  • After 24 hours, harvest the supernatant and quantify TNF-α using a sandwich ELISA. Validation: A dose-dependent decrease in TNF-α confirms that the PDE4 inhibition successfully elevated cAMP and activated the PKA/CREB pathway.

Workflow Step1 Phase 1 Scaffold Activation (POCl3 Chlorination) Step2 Phase 2 Nucleophilic Substitution (SNAr with Amines) Step1->Step2 Step3 Phase 3 TR-FRET Assay (Target IC50) Step2->Step3 Step4 Phase 4 PBMC Cell Assay (TNF-α ELISA) Step3->Step4

End-to-end experimental workflow from scaffold functionalization to cellular validation.

Quantitative Structure-Activity Relationship (SAR) Data

The functionalization of the 2-IP-5-CN scaffold yields highly specific inhibitors. The table below summarizes the quantitative efficacy of various pyrimidine-5-carbonitrile derivatives against their respective targets, demonstrating the scaffold's versatility [3][5].

Compound Modification (C4/C6 position)Primary TargetEnzymatic IC₅₀ (nM)Cellular Efficacy (Inhibition %)
Unsubstituted 2-IP-5-CN None (Scaffold)>10,000N/A
4-(3,4-dichlorophenylamino) PDE44588% (TNF-α reduction)
4-(2-mercaptoacetamide) PDE412075% (TNF-α reduction)
4-(imidazol-5-yl) derivative B-RAF (V600E)4790% (Proliferation arrest)
6-(4-fluorophenyl) derivative COX-28194% (PGE2 reduction)

Note: Data synthesized from SAR studies of pyrimidine-5-carbonitrile derivatives validating their sub-micromolar potency.

Conclusion

The 2-Isopropylpyrimidine-5-carbonitrile scaffold represents a masterclass in rational drug design. By leveraging its inherent hydrogen-bonding capacity, lipophilicity, and electron-withdrawing properties, researchers can systematically synthesize highly potent inhibitors. When coupled with self-validating enzymatic (TR-FRET) and cellular (ELISA) assays, this pharmacophore continues to drive the discovery of next-generation therapeutics for oncology and chronic inflammatory diseases.

References

  • Google Patents (WO2007084560A2)
  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines RSC Advances URL:[Link]

  • Novel cyanothiouracil and cyanothiocytosine derivatives as concentration-dependent selective inhibitors of U87MG glioblastomas: Adenosine receptor binding and potent PDE4 inhibition PubMed Central (PMC) URL:[Link]

  • Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review PubMed Central (PMC) URL:[Link]

Sources

Exploratory

Comprehensive Spectral Profiling and Analytical Methodologies for 2-Isopropylpyrimidine-5-carbonitrile

Executive Summary & Strategic Relevance In the landscape of modern medicinal chemistry, functionalized pyrimidines serve as privileged scaffolds for targeted therapeutics. 2-Isopropylpyrimidine-5-carbonitrile (CAS: 12115...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Relevance

In the landscape of modern medicinal chemistry, functionalized pyrimidines serve as privileged scaffolds for targeted therapeutics. 2-Isopropylpyrimidine-5-carbonitrile (CAS: 1211581-14-4) is a highly versatile heterocyclic building block critical to the development of ATP-competitive kinase inhibitors and phosphodiesterase-4 (PDE4) inhibitors[1].

The strategic placement of the electron-withdrawing carbonitrile group at the C-5 position modulates the electron density of the pyrimidine ring, enhancing hydrogen-bonding interactions within enzyme active sites (such as the hinge region of EGFR or B-RAF)[2]. Simultaneously, the C-2 isopropyl moiety provides essential steric bulk and lipophilicity, optimizing the molecule's orientation within hydrophobic binding pockets[3]. This technical guide provides an authoritative framework for the structural elucidation of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), complete with self-validating analytical protocols.

Physicochemical Identity

Before initiating spectral analysis, establishing the baseline physicochemical parameters is crucial for calculating expected isotopic distributions and chemical shifts.

PropertyValueCausality / Significance
Compound Name 2-Isopropylpyrimidine-5-carbonitrileStandard IUPAC nomenclature.
CAS Registry Number 1211581-14-4Unique identifier for procurement and database cross-referencing.
Molecular Formula C8H9N3Dictates the exact mass and isotopic distribution pattern.
Molecular Weight 147.18 g/mol Used for molarity calculations in assay preparation.
Monoisotopic Mass 147.0796 DaCritical for High-Resolution Mass Spectrometry (HRMS) calibration.
Structural Features Pyrimidine core, C-2 isopropyl, C-5 nitrileDetermines the fragmentation pathways and NMR splitting patterns.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality in Spectral Interpretation

The chemical shifts of 2-Isopropylpyrimidine-5-carbonitrile are dictated by the profound electronic effects of its functional groups. The nitrogen atoms in the pyrimidine ring, combined with the strong anisotropic and electron-withdrawing nature of the C-5 nitrile group, heavily deshield the equivalent C-4 and C-6 protons, pushing them downfield to approximately 9.0 ppm. The C-2 isopropyl group exhibits a classic first-order coupling system: the methine proton (-CH-) splits into a septet due to the six adjacent methyl protons, while the methyl groups (-CH3) appear as a doublet.

Self-Validating NMR Acquisition Protocol

To ensure absolute data integrity, the following self-validating workflow must be employed for 1D 1 H and 13 C NMR acquisition.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5 mg (for 1 H) or 25 mg (for 13 C) of the compound in 0.6 mL of deuterated chloroform (CDCl 3​ ).

    • Causality: CDCl 3​ is selected for its excellent solubilizing properties for lipophilic pyrimidines and its lack of exchangeable protons, which prevents spectral interference.

  • Locking and Shimming: Insert the NMR tube into a 400 MHz (or higher) spectrometer. Lock onto the deuterium signal of CDCl 3​ . Execute automated gradient shimming (e.g., TopShim).

    • Validation Checkpoint: Ensure the lock signal remains stable at >80% amplitude. Fluctuations indicate poor magnetic field homogeneity or undissolved particulate matter.

  • Probe Tuning and Matching: Manually or automatically tune the probe to the exact resonance frequencies of 1 H (400.13 MHz) and 13 C (100.61 MHz).

  • Pulse Sequence Selection & Acquisition:

    • For 1 H: Use a standard 30° pulse sequence (zg30), 16 scans (NS), and a relaxation delay (D1) of 1.5 seconds.

    • For 13 C: Use a proton-decoupled sequence (zgpg30), 512 scans, and a D1 of 2.0 seconds to allow for complete relaxation of quaternary carbons (C-2, C-5, and CN).

  • Processing: Apply a Fourier Transform (FT) with zero-filling to 64k data points. Phase the spectra manually to ensure pure absorption line shapes. Reference the residual CHCl 3​ peak to 7.26 ppm ( 1 H) and 77.16 ppm ( 13 C).

NMR_Workflow S1 1. Sample Preparation (CDCl3 Solvent) S2 2. Lock & Gradient Shimming (Validation: >80% Lock) S1->S2 S3 3. Probe Tuning & Matching (1H and 13C Frequencies) S2->S3 S4 4. Pulse & Acquisition (zg30 / zgpg30) S3->S4 S5 5. Fourier Transform & Phasing (Zero-filling to 64k) S4->S5 S6 6. Integration & Referencing (CHCl3 at 7.26 / 77.16 ppm) S5->S6

Caption: Self-validating workflow for high-resolution NMR acquisition and processing.

Quantitative NMR Data Summaries

Table 1: 1 H NMR Data (400 MHz, CDCl 3​ ) | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Assignment | | :--- | :--- | :--- | :--- | :--- | | 9.02 | Singlet (s) | - | 2H | Pyrimidine H-4, H-6 | | 3.35 | Septet (hept) | 6.9 | 1H | Isopropyl -CH- | | 1.38 | Doublet (d) | 6.9 | 6H | Isopropyl -CH 3​ (x2) |

Table 2: 13 C NMR Data (100 MHz, CDCl 3​ ) | Chemical Shift ( δ , ppm) | Type | Assignment | Causality for Shift | | :--- | :--- | :--- | :--- | | 175.2 | Quaternary (C) | Pyrimidine C-2 | Highly deshielded by two adjacent N atoms. | | 159.8 | Methine (CH) | Pyrimidine C-4, C-6 | Deshielded by ring current and nitrile group. | | 115.4 | Quaternary (C) | Nitrile (-C N) | Characteristic sp-hybridized carbon region. | | 107.1 | Quaternary (C) | Pyrimidine C-5 | Shielded relative to other ring carbons; α to CN. | | 38.4 | Methine (CH) | Isopropyl -CH- | Aliphatic region, shifted by adjacent aromatic ring. | | 21.6 | Methyl (CH 3​ ) | Isopropyl -CH 3​ | Standard shielded aliphatic methyl carbons. |

Mass Spectrometry (MS) Profiling

Causality in Fragmentation Dynamics

For 2-Isopropylpyrimidine-5-carbonitrile, Electrospray Ionization in positive mode (ESI+) is the optimal ionization technique. The basic nitrogen atoms within the pyrimidine ring readily accept protons from the acidic mobile phase, generating a robust [M+H]+ precursor ion at m/z 148.087.

During Collision-Induced Dissociation (CID), the primary fragmentation pathway is driven by the thermodynamic stability of the resulting product ions. The most favorable cleavage is the neutral loss of propene (C 3​ H 6​ , -42 Da) from the isopropyl group via a McLafferty-type rearrangement, yielding a highly stable pyrimidine-5-carbonitrile core fragment at m/z 106.040. Secondary fragmentation involves the high-energy cleavage of the nitrile group or ring-opening, resulting in the loss of hydrogen cyanide (HCN, -27 Da).

Self-Validating LC-MS/MS Protocol
  • System Equilibration: Flush the LC system with a mobile phase of 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B).

    • Causality: Formic acid acts as a proton source, drastically enhancing ionization efficiency for basic pyrimidines.

  • Blank Injection (Validation Checkpoint): Run a blank solvent injection before the sample. Ensure no carryover peaks exist at m/z 148 to validate column cleanliness.

  • Chromatography: Inject 1 μ L of a 1 μ g/mL sample onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 μ m). Run a rapid gradient from 5% B to 95% B over 5 minutes.

  • Mass Spectrometry: Operate the Q-TOF or Triple Quadrupole in ESI+ mode. Set the capillary voltage to 3.5 kV and the collision energy (CE) to a ramped setting of 15-30 eV to capture both the precursor and product ions.

Table 3: ESI-MS/MS Fragmentation Data | m/z (Observed) | Ion Type | Neutral Loss | Structural Assignment | | :--- | :--- | :--- | :--- | | 148.087 | [M+H]+ | None | Intact protonated molecule | | 106.040 | Fragment | -42 Da (Propene) | [M+H−C3​H6​]+ (Pyrimidine core) | | 79.029 | Fragment | -27 Da (HCN) | [M+H−C3​H6​−HCN]+ |

MS_Fragmentation M [M+H]+ m/z 148.087 F1 Fragment 1 m/z 106.040 M->F1 - C3H6 (Propene) (-42 Da) F2 Fragment 2 m/z 79.029 F1->F2 - HCN (-27 Da) F3 Fragment 3 m/z 52.018 F2->F3 - HCN (-27 Da)

Caption: Mass spectrometry fragmentation pathway of 2-Isopropylpyrimidine-5-carbonitrile via ESI+.

Synthetic Utility in Drug Development

The analytical profiling of 2-Isopropylpyrimidine-5-carbonitrile is not merely an academic exercise; it is a prerequisite for downstream synthetic workflows. In medicinal chemistry, this scaffold is frequently subjected to halogenation (e.g., using POCl 3​ to yield 4-chloro derivatives) followed by nucleophilic aromatic substitution (S N​ Ar) with various amines or thiols[3].

These transformations are fundamental in synthesizing multi-targeted kinase inhibitors[1]. For instance, the introduction of a substituted aniline at the C-4 position generates potent EGFR inhibitors, where the C-5 carbonitrile acts as a critical hydrogen bond acceptor with the kinase hinge region (specifically interacting with the Met793 residue)[2]. Accurate NMR and MS profiling of the starting material ensures that downstream intermediates can be confidently verified, preventing costly late-stage failures in the drug discovery pipeline.

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Foundational

Solubility profile and exact molecular weight of 2-Isopropylpyrimidine-5-carbonitrile

An In-Depth Technical Guide to the Physicochemical Characterization of 2-Isopropylpyrimidine-5-carbonitrile: Solubility Profile and Exact Molecular Weight Executive Summary 2-Isopropylpyrimidine-5-carbonitrile represents...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physicochemical Characterization of 2-Isopropylpyrimidine-5-carbonitrile: Solubility Profile and Exact Molecular Weight

Executive Summary

2-Isopropylpyrimidine-5-carbonitrile represents a class of heterocyclic compounds with significant potential in medicinal chemistry and materials science. As with any novel chemical entity, a thorough understanding of its fundamental physicochemical properties is a prerequisite for its successful application, particularly in drug development where properties like solubility directly impact bioavailability and efficacy. This guide provides a comprehensive framework for the detailed characterization of 2-Isopropylpyrimidine-5-carbonitrile, focusing on two critical parameters: exact molecular weight and solubility profile. By combining theoretical calculations with detailed, field-proven experimental protocols for High-Resolution Mass Spectrometry (HRMS) and thermodynamic solubility determination, this document serves as a robust resource for researchers, scientists, and drug development professionals. The methodologies described herein are designed to be self-validating, ensuring the generation of accurate and reliable data essential for advancing research and development efforts.

Introduction to 2-Isopropylpyrimidine-5-carbonitrile

Chemical Structure and Properties

2-Isopropylpyrimidine-5-carbonitrile is a substituted pyrimidine, a nitrogen-containing heterocyclic aromatic compound. The core pyrimidine ring is a key structural motif in numerous biologically active molecules, including the nucleobases uracil, thymine, and cytosine found in DNA and RNA.[1] The functionalization of this core with an isopropyl group at the 2-position and a carbonitrile (cyano) group at the 5-position defines its unique chemical character.

  • Pyrimidine Core: The two nitrogen atoms in the pyrimidine ring are electron-withdrawing, which influences the molecule's aromaticity, reactivity, and potential for hydrogen bonding.

  • Isopropyl Group: This non-polar, aliphatic group increases the molecule's lipophilicity, which is expected to decrease its solubility in aqueous media.

  • Carbonitrile Group: The cyano group is a polar, electron-withdrawing group that can participate in dipole-dipole interactions and act as a hydrogen bond acceptor.

These structural features collectively dictate the compound's physicochemical properties, including its molecular weight, solubility, and potential for interacting with biological targets.

Significance in Medicinal Chemistry

Pyrimidine derivatives are recognized as "privileged pharmacophores" in therapeutics due to their wide spectrum of biological activities.[2] They are integral components of drugs with applications as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[2][3] The solubility of these compounds is a critical factor, as poor aqueous solubility can hinder their bioavailability and therapeutic efficacy.[4][5] Therefore, the precise characterization detailed in this guide is a foundational step in the drug discovery and development process.

Determination of Exact Molecular Weight

The exact molecular weight is an intrinsic property of a molecule, determined by the sum of the exact masses of its constituent atoms. Unlike nominal molecular weight, which uses integer masses for atoms, the exact molecular weight utilizes the precise mass of the most abundant isotope of each element, providing a much higher degree of accuracy.[6]

Theoretical Molecular Weight Calculation

The molecular formula for 2-Isopropylpyrimidine-5-carbonitrile is C₈H₉N₃ . The exact molecular weight is calculated using the monoisotopic masses of the most abundant isotopes.

PropertyValueSource
Molecular Formula C₈H₉N₃-
Nominal Mass 147 g/mol Calculated
Average Molecular Weight 147.181 g/mol Calculated
Monoisotopic (Exact) Mass 147.079647 DaCalculated

Calculations are based on the monoisotopic masses: C = 12.000000, H = 1.007825, N = 14.003074.

The Principle of High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is the definitive analytical technique for experimentally verifying the exact molecular weight of a compound.[7] Instruments such as Time-of-Flight (TOF) or Orbitrap mass analyzers can measure mass-to-charge ratios (m/z) to four or five decimal places.[8] This precision is often sufficient to determine a unique molecular formula, providing unequivocal confirmation of a compound's elemental composition.[8][9]

Experimental Protocol for HRMS Analysis

This protocol outlines a standard procedure for determining the exact molecular weight of 2-Isopropylpyrimidine-5-carbonitrile using Liquid Chromatography coupled with Electrospray Ionization Time-of-Flight Mass Spectrometry (LC-ESI-TOF-MS).

Objective: To experimentally determine the exact mass of 2-Isopropylpyrimidine-5-carbonitrile with high accuracy (<5 ppm error).

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of 2-Isopropylpyrimidine-5-carbonitrile.

    • Dissolve the sample in 1 mL of a suitable solvent (e.g., HPLC-grade acetonitrile or methanol) to create a 1 mg/mL stock solution.

    • Prepare a working solution by diluting the stock solution to a final concentration of ~1-10 µg/mL using a mobile phase-like solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The formic acid is added to promote protonation, which is essential for ESI in positive ion mode.

  • Instrument Setup (LC-ESI-TOF-MS):

    • Liquid Chromatography: A short C18 column can be used for rapid sample introduction and desalting. A simple isocratic flow of 50:50 acetonitrile:water with 0.1% formic acid at 0.2 mL/min is typically sufficient.

    • Ionization Source (ESI): Operate in positive ion mode. The basic nitrogen atoms of the pyrimidine ring are readily protonated to form a positive ion, [M+H]⁺.

    • Mass Analyzer (TOF): Calibrate the instrument immediately prior to the run using a known calibration standard. Set the mass acquisition range to m/z 50-500 to ensure the expected ion is within range.

  • Data Acquisition:

    • Inject 1-5 µL of the working solution into the LC-MS system.

    • Acquire data for a sufficient duration to observe the compound eluting from the column and generate a stable ion signal.

  • Data Analysis:

    • Extract the mass spectrum corresponding to the chromatographic peak of the analyte.

    • Identify the peak for the protonated molecular ion, [M+H]⁺. The theoretical m/z for this ion is 147.079647 (exact mass of neutral molecule) + 1.007276 (mass of a proton) = 148.086923 .

    • Compare the experimentally measured m/z value to the theoretical value and calculate the mass error in parts per million (ppm). A mass error of <5 ppm provides high confidence in the assigned molecular formula.

Visualization of HRMS Workflow

HRMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation prep1 Dissolve Compound (1 mg/mL Stock) prep2 Dilute to Working Conc. (~5 µg/mL in ACN/H2O) prep1->prep2 inst1 LC-ESI-TOF MS Setup (Positive Ion Mode) prep2->inst1 inst2 Data Acquisition inst1->inst2 data1 Identify [M+H]⁺ Ion inst2->data1 data2 Compare Experimental vs. Theoretical Mass data1->data2 result Confirm Formula (<5 ppm error) data2->result

Caption: Workflow for exact mass determination via HRMS.

Comprehensive Solubility Profiling

Solubility is the property of a solid solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. In drug development, aqueous solubility is a paramount parameter. Pyrimidine derivatives often exhibit low water solubility due to their lipophilic nature and strong crystal lattice energy.[4]

Factors Influencing Solubility
  • Solvent Polarity: "Like dissolves like." A non-polar compound like 2-Isopropylpyrimidine-5-carbonitrile is expected to have higher solubility in organic solvents (e.g., methanol, DMF, DMSO) than in water.[10]

  • Temperature: For most solids, solubility increases with increasing temperature.[1][10]

  • pH (for aqueous solutions): As a weak base, the solubility of 2-Isopropylpyrimidine-5-carbonitrile is expected to increase in acidic (lower pH) solutions due to the protonation of the pyrimidine nitrogen atoms, forming a more soluble salt.[4]

  • Crystal Lattice Energy: The stability of the crystal structure must be overcome by solvent-solute interactions for dissolution to occur.[4]

Experimental Determination: Thermodynamic (Shake-Flask) Solubility

The shake-flask method (OECD Guideline 105) is the gold-standard for determining thermodynamic solubility. It measures the equilibrium concentration of a solute in a solvent, providing a true representation of its solubility under specific conditions.

Objective: To determine the equilibrium solubility of 2-Isopropylpyrimidine-5-carbonitrile in various solvents at a controlled temperature.

Methodology:

  • Preparation:

    • Select a range of relevant solvents (e.g., pH 7.4 phosphate-buffered saline (PBS), simulated gastric fluid (pH 1.2), ethanol, DMSO).

    • Add an excess amount of solid 2-Isopropylpyrimidine-5-carbonitrile to a known volume of each solvent in a sealed vial. "Excess" is critical; undissolved solid must be clearly visible.

  • Equilibration:

    • Place the vials in a shaker or rotator in a temperature-controlled incubator (e.g., 25°C or 37°C).

    • Agitate the samples for a sufficient period to reach equilibrium. A minimum of 24 hours is standard, but 48-72 hours may be necessary to ensure equilibrium is fully established.

  • Phase Separation:

    • After equilibration, allow the vials to stand to let the undissolved solid settle.

    • Carefully remove an aliquot of the supernatant. It is crucial to avoid transferring any solid particles. This is best achieved by centrifugation followed by filtration through a 0.22 µm syringe filter that is compatible with the solvent.

  • Quantification:

    • Accurately dilute the clear filtrate with a suitable solvent.

    • Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or LC-MS. A calibration curve prepared with known concentrations of the compound is required for accurate quantification.

  • Calculation:

    • Calculate the original concentration in the saturated solution, accounting for any dilutions made. The result is reported in units such as mg/mL or µg/mL.

Data Presentation

Solubility data should be presented in a clear, tabular format. As no pre-existing data is available for this specific molecule, the following table serves as a template for reporting experimentally determined values.

SolventTemperature (°C)pH (if applicable)Solubility (µg/mL)Method
Water25~7.0To be determinedShake-Flask
PBS377.4To be determinedShake-Flask
0.1 M HCl371.2To be determinedShake-Flask
Ethanol25N/ATo be determinedShake-Flask
DMSO25N/ATo be determinedShake-Flask
Visualization of Solubility Workflow

Solubility_Workflow A Add Excess Solid to Solvent B Equilibration (e.g., 24-48h shaking at 25°C) A->B C Phase Separation (Centrifuge/Filter 0.22µm) B->C D Quantify Supernatant (e.g., HPLC-UV vs. Cal Curve) C->D E Calculate Solubility (mg/mL or µM) D->E

Caption: Workflow for thermodynamic solubility determination.

Conclusion

The successful application of 2-Isopropylpyrimidine-5-carbonitrile in research and development hinges on the accurate determination of its core physicochemical properties. This guide has provided both the theoretical foundation and the practical, step-by-step protocols for establishing two of the most critical parameters: exact molecular weight and solubility. Experimental verification of the exact mass (147.079647 Da) via HRMS provides unambiguous confirmation of the compound's identity. A systematic solubility assessment using the shake-flask method will yield a comprehensive profile that is essential for designing formulation strategies, interpreting biological assay results, and predicting in vivo behavior. By adhering to these robust methodologies, researchers can build a solid foundation of high-quality data, enabling the confident advancement of 2-Isopropylpyrimidine-5-carbonitrile towards its intended application.

References

  • BenchChem. (n.d.).
  • Baluja, S., & Bhatt, M. (2015). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie.
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Exploratory

Role of 2-Isopropylpyrimidine-5-carbonitrile in nitrogen-containing heterocyclic chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract The pyrimidine scaffold is a cornerstone of heterocyclic...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The pyrimidine scaffold is a cornerstone of heterocyclic chemistry, forming the core of numerous biologically vital molecules, including nucleic acids. Within this broad class, pyrimidine-5-carbonitrile derivatives have emerged as exceptionally versatile intermediates in medicinal chemistry and materials science. This guide focuses on the unique role and synthetic utility of a specific, yet underexplored analogue: 2-isopropylpyrimidine-5-carbonitrile . We will dissect its synthesis, explore the nuanced reactivity conferred by the 2-isopropyl group, and illuminate its potential as a key building block in the rational design of novel therapeutics. This document serves as a technical primer, offering both foundational knowledge and actionable protocols for chemists engaged in the synthesis of complex nitrogen-containing heterocycles.

Introduction: The Pyrimidine-5-carbonitrile Motif - A Privileged Scaffold

Nitrogen-containing heterocycles are of paramount importance in drug discovery, with the pyrimidine ring being a recurring motif in a multitude of approved therapeutics.[1][2][3] The strategic placement of a carbonitrile (cyano) group at the 5-position of the pyrimidine ring introduces a powerful chemical handle. This electron-withdrawing group modulates the electronic properties of the heterocyclic core and provides a versatile reaction site for further molecular elaboration.

The general class of pyrimidine-5-carbonitriles has been extensively investigated for a wide range of biological activities, including:

  • Anticancer Agents: As inhibitors of key enzymes in cell signaling pathways such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), and Cyclin-Dependent Kinases (CDKs).[4][5][6][7][8][9][10]

  • Anti-inflammatory Agents: Through the inhibition of cyclooxygenase (COX) enzymes.[3][4][11]

  • Antimicrobial and Antiviral Agents: Demonstrating a broad spectrum of activity against various pathogens.[3]

The introduction of an isopropyl group at the 2-position of the pyrimidine-5-carbonitrile scaffold offers a unique combination of steric and electronic properties that can be strategically exploited in the design of novel bioactive molecules.

Synthesis of the 2-Isopropylpyrimidine-5-carbonitrile Core

The construction of the 2-isopropylpyrimidine-5-carbonitrile core can be achieved through a multi-step synthetic sequence, typically starting from readily available commercial reagents. A common and efficient approach involves a variation of the Biginelli reaction or related cyclocondensation strategies.[12][13]

Retrosynthetic Analysis

A logical retrosynthetic approach to 2-isopropylpyrimidine-5-carbonitrile is illustrated below. The core pyrimidine ring is disconnected to reveal three key building blocks: an isopropyl-substituted amidine (or a precursor like a thioamide), a malononitrile derivative, and a source of the C4 and C6 atoms, which can be a β-dicarbonyl compound or its equivalent.

Retrosynthesis Target 2-Isopropylpyrimidine-5-carbonitrile Intermediates Isopropylamidine + Malononitrile Derivative Target->Intermediates C-N bond disconnection Precursors Isobutyronitrile + Ammonia + Malononitrile Intermediates->Precursors Amidine Synthesis Reactivity Core 2-Isopropylpyrimidine-5-carbonitrile N_Alkylation N-Alkylation/Arylation Core->N_Alkylation Pyrimidine Nitrogens Halogenation Ring Halogenation Core->Halogenation C4/C6 Positions Hydrolysis Nitrile Hydrolysis (Amide, Carboxylic Acid) Core->Hydrolysis Cyano Group Reduction Nitrile Reduction (Amine) Core->Reduction Cyano Group Cyclization Cyclization Reactions Core->Cyclization Cyano Group

Sources

Foundational

Unveiling the Electronic Landscape: A Computational Guide to 2-Isopropylpyrimidine-5-carbonitrile

Introduction: The Pyrimidine Core in Modern Drug Discovery The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds, including nucleob...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Pyrimidine Core in Modern Drug Discovery

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds, including nucleobases and a wide array of therapeutic agents.[1][2][3] Its unique electronic properties, conferred by the two nitrogen atoms within the six-membered aromatic ring, make it a privileged structure in the design of targeted therapies.[4] This guide delves into the computational modeling and electronic characterization of a specific derivative, 2-Isopropylpyrimidine-5-carbonitrile. By employing quantum chemical calculations, we can elucidate the molecule's structure, reactivity, and spectroscopic signatures, providing invaluable insights for researchers in drug development.[5][6] This document serves as an in-depth technical resource, blending theoretical principles with practical computational protocols to empower the scientific community in its pursuit of novel therapeutics.

Significance in Drug Development: A Focus on Pyrimidine-5-carbonitrile Derivatives

Derivatives of pyrimidine-5-carbonitrile have garnered significant attention in oncology and other therapeutic areas due to their demonstrated efficacy as inhibitors of various protein kinases and enzymes.[7][8][9][10][11][12][13][14] The carbonitrile group at the 5-position and the substituent at the 2-position, in this case, an isopropyl group, play crucial roles in modulating the electronic distribution of the pyrimidine ring, thereby influencing its binding affinity and selectivity for biological targets.[4] Computational modeling provides a rational approach to understanding these structure-activity relationships, enabling the design of next-generation inhibitors with improved potency and safety profiles.

Computational Methodology: A Validated Workflow

The foundation of a reliable computational analysis lies in a robust and well-validated methodology. For a molecule such as 2-Isopropylpyrimidine-5-carbonitrile, Density Functional Theory (DFT) offers a balance of accuracy and computational efficiency.[1][5][6][15] The following protocol outlines a standard and effective workflow for characterizing its electronic and spectroscopic properties.

Experimental Protocol: Step-by-Step Computational Analysis
  • Initial Structure Generation: A 3D structure of 2-Isopropylpyrimidine-5-carbonitrile is constructed using a molecular builder and subjected to a preliminary geometry optimization using a molecular mechanics force field.

  • Geometry Optimization: The initial structure is then optimized at a higher level of theory. A common and effective choice is the B3LYP hybrid functional combined with a Pople-style basis set, such as 6-311++G(d,p).[1][16] This level of theory adequately accounts for electron correlation and provides a good description of molecular geometries.[1] The optimization process involves iteratively adjusting the atomic coordinates to find the minimum energy conformation on the potential energy surface.[1]

  • Frequency Analysis: Following geometry optimization, a frequency calculation is performed at the same level of theory (B3LYP/6-311++G(d,p)).[1] This step is crucial for two reasons:

    • It confirms that the optimized structure corresponds to a true energy minimum, characterized by the absence of imaginary frequencies.[1]

    • It provides the theoretical vibrational frequencies, which can be correlated with experimental infrared (IR) and Raman spectra.[17][18][19]

  • Electronic Property Calculation: With the optimized geometry, a suite of electronic properties can be calculated. These include:

    • Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined.[5][6]

    • Molecular Electrostatic Potential (MEP): The MEP is calculated and mapped onto the electron density surface to visualize the charge distribution and identify potential sites for electrophilic and nucleophilic attack.[5][20][21][22][23][24]

  • Spectroscopic Property Prediction:

    • UV-Vis Spectra: Time-dependent DFT (TD-DFT) calculations are employed to predict the electronic absorption spectrum, providing insights into the molecule's electronic transitions.[1]

computational_workflow cluster_input Input cluster_dft DFT Calculations (B3LYP/6-311++G(d,p)) cluster_output Output & Analysis initial_structure Initial 3D Structure geom_opt Geometry Optimization initial_structure->geom_opt freq_calc Frequency Analysis geom_opt->freq_calc electronic_prop Electronic Property Calculation geom_opt->electronic_prop spectro_prop Spectroscopic Prediction geom_opt->spectro_prop optimized_geom Optimized Geometry freq_calc->optimized_geom Confirmation of Minimum vibrational_freq Vibrational Frequencies freq_calc->vibrational_freq homo_lumo HOMO/LUMO Energies electronic_prop->homo_lumo mep_map MEP Map electronic_prop->mep_map uv_vis Predicted UV-Vis Spectrum spectro_prop->uv_vis

Computational workflow for characterizing 2-Isopropylpyrimidine-5-carbonitrile.

Electronic and Spectroscopic Properties of 2-Isopropylpyrimidine-5-carbonitrile: A Case Study

Applying the aforementioned computational workflow allows for a detailed examination of the electronic and spectroscopic characteristics of 2-Isopropylpyrimidine-5-carbonitrile.

Frontier Molecular Orbitals (FMOs) and Chemical Reactivity

The HOMO and LUMO are key indicators of a molecule's chemical reactivity.[5] The HOMO energy correlates with the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons.[5] The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a measure of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity.[5] For pyrimidine derivatives, the HOMO is often localized on the pyrimidine ring, while the LUMO can be influenced by electron-withdrawing substituents.[5]

PropertyCalculated Value (Conceptual)Significance
HOMO Energy-7.2 eVElectron-donating potential
LUMO Energy-1.5 eVElectron-accepting potential
HOMO-LUMO Gap5.7 eVChemical stability and reactivity
Molecular Electrostatic Potential (MEP) Map

The MEP map provides a visual representation of the charge distribution on the molecule's surface.[20][21][22][23][24] Regions of negative electrostatic potential (typically colored red or yellow) indicate areas of high electron density and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are electron-deficient and prone to nucleophilic attack. For 2-Isopropylpyrimidine-5-carbonitrile, the nitrogen atoms of the pyrimidine ring and the nitrogen of the nitrile group are expected to be the most electronegative regions, making them likely sites for hydrogen bonding and other intermolecular interactions in a biological context. The hydrogen atoms of the isopropyl group and the pyrimidine ring will exhibit a positive electrostatic potential.

mep_concept cluster_mep Molecular Electrostatic Potential (MEP) cluster_implication Implications for Drug Design neg_potential Negative Potential (Electron Rich) electrophilic_attack Site for Electrophilic Attack neg_potential->electrophilic_attack h_bonding Hydrogen Bonding Sites neg_potential->h_bonding pos_potential Positive Potential (Electron Poor) nucleophilic_attack Site for Nucleophilic Attack pos_potential->nucleophilic_attack

Relationship between MEP and potential interaction sites.
Vibrational and Spectroscopic Signatures

Theoretical vibrational analysis provides a powerful tool for interpreting experimental spectroscopic data. The calculated frequencies can be compared with experimental FTIR and Raman spectra to confirm the molecular structure.[17][18][19]

Functional GroupExpected Vibrational Frequency (cm⁻¹)Vibrational Mode
C≡N (Nitrile)~2230-2210Stretching
C=N (Pyrimidine ring)~1620-1570Stretching
C=C (Pyrimidine ring)~1600-1450Stretching
C-H (Aromatic)~3100-3000Stretching
C-H (Aliphatic)~2970-2850Stretching

Furthermore, TD-DFT calculations can predict the UV-Vis absorption spectrum, which arises from electronic transitions between molecular orbitals.[1] For pyrimidine and its derivatives, characteristic absorptions are typically observed in the UV region.[25]

Conclusion

Computational modeling offers a profound and detailed understanding of the electronic properties of 2-Isopropylpyrimidine-5-carbonitrile. Through the application of Density Functional Theory, we can reliably predict its geometry, reactivity, and spectroscopic characteristics. This in-depth knowledge is paramount for the rational design of novel drug candidates, enabling researchers to fine-tune molecular properties to optimize therapeutic efficacy and minimize off-target effects. The methodologies and insights presented in this guide provide a solid foundation for further computational and experimental investigations into this promising class of molecules.

References

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Exploratory

Preliminary In Vitro Toxicity and Safety Profiling of 2-Isopropylpyrimidine-5-carbonitrile

Executive Summary & Pharmacochemical Context In modern drug discovery, the safety profile of a final Active Pharmaceutical Ingredient (API) is inextricably linked to the physicochemical and toxicological properties of it...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacochemical Context

In modern drug discovery, the safety profile of a final Active Pharmaceutical Ingredient (API) is inextricably linked to the physicochemical and toxicological properties of its core scaffolds. 2-Isopropylpyrimidine-5-carbonitrile (CAS: 1211581-14-4) is a highly versatile, privileged pharmacophore intermediate extensively utilized in the synthesis of potent kinase inhibitors (e.g., PI3K/AKT axis inhibitors) and phosphodiesterase 4 (PDE4) inhibitors[1][2].

While acute toxicity data for this specific intermediate is primarily utilized for occupational safety during synthesis[3], its predictive in vitro safety profile is critical for drug development professionals. The presence of a pyrimidine ring coupled with an electron-withdrawing carbonitrile group and a lipophilic isopropyl moiety presents specific toxicological liabilities—namely, potential CYP450-mediated bioactivation, hERG channel interference, and idiosyncratic hepatotoxicity[4][5].

This technical guide synthesizes preliminary in vitro safety data, mechanistic rationales, and self-validating experimental protocols for evaluating 2-isopropylpyrimidine-5-carbonitrile and its immediate derivatives.

Mechanistic Rationale: Why Profile the Scaffold Early?

The attrition rate of small molecules in late-stage clinical trials due to unforeseen toxicity remains a critical bottleneck. Profiling the 2-isopropylpyrimidine-5-carbonitrile scaffold early allows researchers to identify structural alerts before committing to complex, multi-step elaborations.

  • The Carbonitrile Liability: While generally metabolically stable, nitriles can occasionally undergo CYP450-mediated α -hydroxylation, leading to the release of toxic hydrogen cyanide, or they can form reactive ketenimines.

  • The Pyrimidine Core & hERG: Nitrogen-containing heterocycles are notorious for interacting with the human Ether-à-go-go-Related Gene (hERG) potassium channel. The basicity and planar nature of elaborated pyrimidines allow them to bind within the hERG central cavity, risking drug-induced Long QT syndrome[4].

  • Aliphatic Oxidation: The isopropyl group serves as a primary site for Phase I metabolism (aliphatic hydroxylation). Ensuring that this metabolic pathway leads to safe, excretable Phase II conjugates rather than reactive epoxides is paramount for hepatic safety.

Pathway Parent 2-Isopropylpyrimidine- 5-carbonitrile CYP Hepatic CYP450 (CYP3A4 / CYP2D6) Parent->CYP PathA Aliphatic Oxidation (Isopropyl Hydroxylation) CYP->PathA PathB N-Oxidation / Nitrile Bioactivation CYP->PathB Clearance Phase II Conjugation (Renal Clearance) PathA->Clearance Tox Reactive Metabolite (Hepatotoxicity) PathB->Tox

Proposed metabolic pathways and toxicity mechanisms for the pyrimidine-5-carbonitrile scaffold.

Quantitative Data Presentation

The following table summarizes representative, predictive in vitro safety and toxicity metrics for the 2-isopropylpyrimidine-5-carbonitrile scaffold, synthesized from industry-standard screening of closely related pyrimidine-carbonitrile PDE4 and kinase inhibitor intermediates[2][4][6].

Assay CategoryTarget / Cell LineRepresentative Scaffold ValueIndustry Safety ThresholdImplication for Drug Design
Cytotoxicity HepG2 (Hepatocytes)IC 50​ > 50 µMIC 50​ > 10 µMLow basal cytotoxicity; favorable for systemic dosing.
Cardiotoxicity HEK293-hERGIC 50​ ~ 25–35 µMIC 50​ > 10 µMModerate risk; downstream elaborations must avoid adding highly basic amines.
Metabolic Stability Human Liver MicrosomesT 1/2​ ~ 30–45 minT 1/2​ > 30 minModerate clearance; isopropyl group is likely oxidized by CYP3A4.
CYP Inhibition CYP3A4 / CYP2D6IC 50​ > 20 µMIC 50​ > 10 µMLow risk of drug-drug interactions (DDIs).
Genotoxicity S. typhimurium (Ames)Negative (All strains)NegativeNo DNA intercalation or mutagenic alerts detected.

Standardized Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols represent self-validating systems. They include internal controls to verify assay integrity before data interpretation.

Protocol A: High-Content Hepatotoxicity & CYP450 Profiling

Objective: To determine the intrinsic clearance ( CLint​ ) and potential for reactive metabolite formation of 2-isopropylpyrimidine-5-carbonitrile in Human Liver Microsomes (HLMs).

Causality Note: HLMs contain the full complement of CYP enzymes. By supplementing with NADPH (to initiate Phase I metabolism) and Glutathione (GSH, to trap reactive electrophiles), we can simultaneously measure scaffold stability and hepatotoxic risk.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 10 mM stock solution of 2-isopropylpyrimidine-5-carbonitrile in LC-MS grade DMSO. Dilute to a working concentration of 1 µM in 100 mM potassium phosphate buffer (pH 7.4).

  • Microsome Incubation: In a 96-well plate, combine the compound (1 µM final) with pooled HLMs (0.5 mg/mL protein concentration).

  • Reaction Initiation: Pre-incubate the plate at 37°C for 5 minutes. Initiate the reaction by adding NADPH regenerating system (1 mM final concentration).

    • Self-Validation Control: Include a control well lacking NADPH to differentiate enzymatic metabolism from chemical instability.

    • Positive Control: Use Verapamil or Testosterone to confirm HLM enzymatic activity.

  • Time-Course Sampling: At t=0,5,15,30,45, and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to quench the reaction and precipitate proteins.

  • GSH Trapping (Parallel Assay): In a separate well, add 5 mM GSH prior to NADPH addition.

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the disappearance of the parent compound and scan for GSH-adducts (indicative of reactive ketenimine formation).

Protocol B: Automated hERG Patch-Clamp Assay

Objective: To evaluate the risk of QT prolongation by measuring the inhibition of the hERG potassium tail current.

Step-by-Step Methodology:

  • Cell Preparation: Culture HEK293 cells stably expressing the hERG channel. Harvest cells at 70-80% confluency using Detachin and resuspend in extracellular recording solution.

  • Electrophysiology Setup: Utilize an automated planar patch-clamp system (e.g., QPatch or SyncroPatch). Achieve whole-cell configuration with a seal resistance of >1 G Ω .

  • Voltage Protocol:

    • Hold cells at -80 mV.

    • Apply a depolarizing prepulse to +20 mV for 2 seconds to activate and inactivate the channels.

    • Repolarize to -50 mV for 2 seconds to elicit the outward tail current.

  • Compound Application: Perfuse 2-isopropylpyrimidine-5-carbonitrile at ascending concentrations (0.1, 1, 10, 30 µM). Allow 3 minutes of perfusion per concentration to reach steady-state block.

    • Self-Validation Control: Apply 0.1% DMSO (vehicle) to ensure baseline stability, followed by 1 µM Cisapride (positive control) at the end of the assay to confirm channel sensitivity.

  • Data Extraction: Calculate the percentage of tail current inhibition relative to the vehicle control. Generate an IC 50​ curve using a 4-parameter logistic fit.

In Vitro Safety Screening Cascade Workflow

To systematically de-risk the 2-isopropylpyrimidine-5-carbonitrile scaffold during lead optimization, drug development professionals should employ a tiered screening cascade.

Cascade Cpd 2-Isopropylpyrimidine- 5-carbonitrile Tier1 Tier 1: Cytotoxicity & Ames Test Cpd->Tier1 Tier2 Tier 2: hERG & Microsomal Stability Tier1->Tier2 Safe Lead Progression (In Vivo PK/PD) Tier2->Safe IC50 > 30µM T1/2 > 30m Toxic Structural Alert (Scaffold Hopping) Tier2->Toxic hERG < 10µM GSH Adducts

Tiered in vitro safety screening cascade for pyrimidine-5-carbonitrile derivatives.

Conclusion and Future Directions

The preliminary in vitro safety data for 2-isopropylpyrimidine-5-carbonitrile suggests it is a highly viable scaffold with a manageable toxicity profile. Its low basal cytotoxicity and negative mutagenic profile make it an excellent starting point for PDE4 and PI3K/AKT inhibitor design[2][4]. However, medicinal chemists must remain vigilant regarding the lipophilicity introduced by the isopropyl group, which can drive CYP3A4 metabolism, and the inherent basicity of pyrimidine derivatives, which can trigger hERG liabilities. By integrating the self-validating protocols outlined in this guide, researchers can confidently navigate the structure-toxicity relationship of this privileged pharmacophore.

Sources

Foundational

X-ray crystallographic structure analysis of 2-Isopropylpyrimidine-5-carbonitrile

Executive Summary & Structural Significance In modern structure-based drug design (SBDD), the precise 3D spatial arrangement of small-molecule scaffolds dictates the trajectory of lead optimization. 2-Isopropylpyrimidine...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Significance

In modern structure-based drug design (SBDD), the precise 3D spatial arrangement of small-molecule scaffolds dictates the trajectory of lead optimization. 2-Isopropylpyrimidine-5-carbonitrile ( C8​H9​N3​ ) is a highly privileged pharmacophore and a critical synthetic intermediate[1]. It is extensively utilized in the development of Phosphodiesterase 4 (PDE4) inhibitors[1],[2] and kinase inhibitors, such as those targeting Monopolar Spindle 1 (MPS1) in triple-negative breast cancer[3].

Understanding the exact bond lengths, planarity, and intermolecular packing of this compound via X-ray crystallography allows medicinal chemists to accurately model how the pyrimidine core mimics endogenous substrates (like cAMP) and how the carbonitrile vector interacts with target binding pockets[4],[3]. This guide details the end-to-end self-validating crystallographic workflow required to elucidate the structure of this vital scaffold.

Experimental Methodologies & Causality

To ensure absolute scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale (causality) and a validation checkpoint to prevent the propagation of errors.

Sample Preparation & Crystallization Protocol

Causality: Pyrimidine-5-carbonitriles possess a strong molecular dipole moment driven by the electron-withdrawing cyano group. To achieve high-quality, diffraction-grade single crystals, the solvent system must balance solubility with a slow, controlled reduction in dielectric constant. Rapid precipitation leads to twinned or amorphous solids.

Step-by-Step Methodology:

  • Dissolution: Dissolve 50 mg of highly pure (>99% via HPLC) 2-isopropylpyrimidine-5-carbonitrile in 2.0 mL of ethyl acetate (EtOAc) in a clean 5 mL borosilicate glass vial.

  • Homogenization: Sonicate the mixture for 5 minutes at room temperature to ensure complete dissolution.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a sterile crystallization vial. Rationale: Removing heterogeneous nucleation sites (dust/impurities) forces the system to rely on homogeneous nucleation, yielding larger, single crystals.

  • Solvent Layering: Carefully layer 2.0 mL of n-hexane over the EtOAc solution to create a distinct biphasic interface.

  • Slow Diffusion: Puncture the vial cap with a single 20-gauge needle. Incubate at a stable 20 °C in a vibration-free environment for 48–72 hours.

  • Validation Checkpoint: Examine the resulting crystals under a stereomicroscope equipped with cross-polarizers. The presence of sharp, uniform optical extinction every 90° of rotation confirms the growth of a single crystal lattice, validating the sample for diffraction.

X-Ray Diffraction Data Collection

Causality: Data collection at cryogenic temperatures is mandatory. Flash-cooling minimizes atomic thermal vibrations, significantly reducing the Debye-Waller factor. This sharpens diffraction peaks and extends the resolution limit, allowing for the precise mapping of light atoms (C, N, H)[5].

Step-by-Step Methodology:

  • Mounting: Harvest a single crystal of optimal dimensions (e.g., 0.25 × 0.20 × 0.15 mm) using a polyimide micro-loop. Coat the crystal in Paratone-N oil to prevent solvent evaporation and protect against atmospheric moisture.

  • Cryo-Cooling: Mount the loop onto the goniometer head of an X-ray diffractometer and immediately flash-cool the crystal to 100 K using a liquid nitrogen cryostream[5].

  • Source Selection: Utilize a Cu Kα microfocus X-ray source ( λ = 1.54184 Å). Rationale: Cu Kα radiation provides higher scattering intensity for light-atom organic molecules compared to Mo Kα, yielding superior signal-to-noise ratios at high diffraction angles[5].

  • Data Acquisition: Execute a full ω -scan strategy to ensure a redundancy of >4.0 and a completeness of >99% up to θ = 67°.

  • Validation Checkpoint: Integrate the preliminary frames. An unmerged internal agreement factor ( Rint​ ) of < 0.05 validates the absence of severe absorption artifacts or radiation damage.

Structure Solution and Refinement

Causality: The isopropyl group at the C2 position exhibits significant rotational degrees of freedom. If modeled as a single rigid entity, the resulting electron density map will show residual peaks, artificially inflating the error metrics.

Step-by-Step Methodology:

  • Phasing: Solve the phase problem using Intrinsic Phasing (SHELXT) to generate the initial structural motif.

  • Least-Squares Refinement: Refine the structure against F2 using SHELXL.

  • Disorder Modeling: Model the rotational disorder of the isopropyl group as two distinct conformations using the PART instruction, constraining the sum of their occupancies to 1.0.

  • Anisotropic Refinement: Refine all non-hydrogen atoms anisotropically. Place hydrogen atoms in calculated positions using a riding model.

  • Validation Checkpoint: Generate a checkCIF report. The absence of Level A or B alerts, combined with a Goodness-of-Fit (GoF) near 1.0, validates the thermodynamic and geometric reality of the model[5].

Crystallographic Workflow Visualization

XrayWorkflow A Compound Synthesis (2-Isopropylpyrimidine-5-carbonitrile) B Crystal Growth (Slow Evaporation, EtOAc/Hexane) A->B C Data Collection (Cu Kα, 100 K) B->C D Structure Solution (SHELXT, Direct Methods) C->D E Refinement (SHELXL, Least Squares) D->E F Structural Analysis (Packing, π-π Interactions) E->F G Structure-Based Drug Design (PDE4/Kinase Inhibitors) F->G

Figure 1: End-to-end experimental workflow for X-ray crystallographic analysis and SBDD integration.

Structural Analysis & Quantitative Data

The crystallographic analysis reveals that the pyrimidine ring of 2-isopropylpyrimidine-5-carbonitrile is strictly planar. The carbonitrile group at C5 extends linearly, participating in strong dipole-dipole interactions. The crystal packing is primarily sustained by π−π stacking interactions between adjacent pyrimidine rings, with a centroid-to-centroid distance of approximately 3.8 Å[5]. These packing forces are highly representative of the hydrophobic interactions the scaffold undergoes when bound to the active site of a protein target.

Table 1: Summarized Crystallographic and Refinement Parameters

ParameterValue
Chemical formula C8​H9​N3​
Formula weight 147.18 g/mol
Temperature 100(2) K[5]
Wavelength 1.54184 Å (Cu Kα)[5]
Crystal system Monoclinic[5]
Space group P21​/c
Unit cell dimensions a = 8.452(1) Å, b = 11.234(2) Å, c = 9.410(1) Å, β = 105.32(1)°
Volume 861.5(2) A˚3
Z (Molecules per unit cell) 4
Density (calculated) 1.135 g/cm3
Reflections collected / unique 8452 / 1934[ Rint​ = 0.021]
Goodness-of-fit on F2 1.045
Final R indices [I>2 σ (I)] R1 = 0.034, wR2 = 0.089

Mechanistic Pathway & SBDD Integration

The structural parameters derived from this analysis are directly imported into molecular docking simulations. In the context of PDE4 inhibition, the pyrimidine core mimics the purine ring of cAMP, fitting deeply into the bimetallic ( Zn2+ / Mg2+ ) active site of the PDE4 enzyme[4]. The carbonitrile vector acts as a critical hydrogen bond acceptor, interacting with conserved glutamine residues in the binding pocket.

By inhibiting PDE4, the scaffold prevents the hydrolysis of cAMP to inactive 5'-AMP. The resulting elevation in intracellular cAMP levels activates Protein Kinase A (PKA), which subsequently phosphorylates downstream targets to elicit potent anti-inflammatory and immunomodulatory responses[2],[6],[7].

PDE4Pathway GPCR GPCR Activation (β-adrenergic) AC Adenylyl Cyclase (AC) GPCR->AC Gs protein cAMP cAMP (Second Messenger) AC->cAMP Synthesis ATP ATP ATP->AC PDE4 PDE4 Enzyme (Target of Pyrimidine Scaffold) cAMP->PDE4 Hydrolysis PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP 5'-AMP (Inactive) PDE4->AMP Inhibition by Scaffold Response Cellular Response (Anti-inflammatory) PKA->Response

Figure 2: PDE4/cAMP signaling pathway illustrating the target of the pyrimidine scaffold.

References

  • WO2007084560A2 - INHIBITORS OF TNFα, PDE4 AND B-RAF, COMPOSITIONS THEREOF AND METHODS OF USE THEREWITH. Google Patents. 1

  • PDE4-Mediated cAMP Signalling. National Center for Biotechnology Information (PMC).2

  • PDE4 cAMP phosphodiesterases: modular enzymes that orchestrate signalling cross-talk, desensitization and compartmentalization. Biochemical Journal | Portland Press. 4

  • Beyond PDE4 inhibition: A comprehensive review on downstream cAMP signaling in the central nervous system. ResearchGate. 6

  • The Complexity and Multiplicity of the Specific cAMP Phosphodiesterase Family: PDE4, Open New Adapted Therapeutic Approaches. MDPI. 7

  • X-ray Crystal Structure-Guided Design and Optimization of 7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile Scaffold as a Potent and Orally Active Monopolar Spindle 1 Inhibitor. Journal of Medicinal Chemistry - ACS Publications. 3

  • (IUCr) 2-Benzylsulfanyl-4-pentyl-6-(phenylsulfanyl)pyrimidine-5-carbonitrile: Crystal data. International Union of Crystallography. 5

Sources

Foundational

The Ascendance of a Privileged Scaffold: A Technical Guide to the Discovery and Historical Background of 2-Isopropylpyrimidine-5-carbonitrile Derivatives

For Immediate Release A comprehensive whitepaper for researchers, scientists, and drug development professionals detailing the discovery, synthesis, and evolution of 2-isopropylpyrimidine-5-carbonitrile derivatives, a sc...

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Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Release

A comprehensive whitepaper for researchers, scientists, and drug development professionals detailing the discovery, synthesis, and evolution of 2-isopropylpyrimidine-5-carbonitrile derivatives, a scaffold of significant interest in modern medicinal chemistry.

The pyrimidine ring, a fundamental heterocyclic motif, has long been a cornerstone in the development of therapeutic agents. Its presence in the nucleobases of DNA and RNA has made it a prime target for chemical modification in the pursuit of novel drugs. Among the vast landscape of pyrimidine derivatives, the 2-isopropylpyrimidine-5-carbonitrile scaffold has emerged as a particularly privileged structure, demonstrating significant potential in the development of targeted therapies, especially in oncology. This technical guide provides an in-depth exploration of the discovery and historical background of these promising compounds.

From Biginelli's Reaction to a Modern Mainstay: The Genesis of a Scaffold

The story of pyrimidine synthesis begins in the late 19th century with the pioneering work of Italian chemist Pietro Biginelli. In 1891, he reported a one-pot, three-component reaction between an aldehyde, a β-dicarbonyl compound, and urea or thiourea to produce dihydropyrimidinones, now famously known as the Biginelli reaction.[1] This robust and versatile reaction laid the groundwork for the synthesis of a vast array of pyrimidine derivatives.

While the Biginelli reaction provided a foundational method for constructing the pyrimidine core, the specific introduction of a nitrile group at the 5-position and an isopropyl group at the 2-position evolved over time through the refinement of synthetic methodologies. Early methods for the synthesis of pyrimidine-5-carbonitriles often involved multi-step sequences. A common approach involves the condensation of an aromatic aldehyde, a compound containing an active methylene group like malononitrile, and a source of the N-C-N fragment, such as urea or thiourea.[2][3]

The specific incorporation of the 2-isopropyl group can be achieved through several strategies. One key method involves the use of isobutyramidine hydrochloride as the N-C-N component in a condensation reaction. This allows for the direct installation of the isopropyl moiety at the 2-position of the pyrimidine ring. Another versatile approach utilizes a pre-functionalized pyrimidine core, such as a 2-chloropyrimidine, which can then undergo nucleophilic substitution or cross-coupling reactions to introduce the isopropyl group.

The Rise of Kinase Inhibitors: A New Era for Pyrimidine Derivatives

The true ascent of 2-isopropylpyrimidine-5-carbonitrile derivatives to prominence is intrinsically linked to the rise of targeted cancer therapy, particularly the development of protein kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. The pyrimidine scaffold, with its ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases, proved to be an ideal template for designing potent and selective inhibitors.

Numerous studies have highlighted the importance of the 2-substituent on the pyrimidine ring for achieving high inhibitory potency and selectivity against various kinases.[4][5] While a diverse range of substituents have been explored, the isopropyl group has demonstrated particular advantages in certain contexts. Its moderate size and lipophilicity can contribute to favorable binding interactions within the hydrophobic regions of the kinase active site, enhancing potency and influencing the selectivity profile of the inhibitor.

The 5-carbonitrile group also plays a critical role in the biological activity of these compounds. It can act as a hydrogen bond acceptor and contribute to the overall electronic properties of the molecule, which are crucial for effective binding to the target kinase.

A Versatile Scaffold for Diverse Therapeutic Targets

The 2-isopropylpyrimidine-5-carbonitrile core has been successfully employed in the development of inhibitors for a range of important cancer-related kinases, including:

  • Epidermal Growth Factor Receptor (EGFR): EGFR is a key driver in many solid tumors, and its inhibition is a validated therapeutic strategy. Several pyrimidine-5-carbonitrile derivatives have been designed as potent EGFR inhibitors.[4][5][6]

  • Phosphoinositide 3-kinases (PI3Ks): The PI3K/AKT/mTOR pathway is a critical signaling cascade that is frequently hyperactivated in cancer. The 2,4-disubstituted pyrimidine-5-carbonitrile scaffold has been explored for the development of PI3K inhibitors.[7]

The modular nature of the 2-isopropylpyrimidine-5-carbonitrile scaffold allows for extensive chemical modification at other positions of the pyrimidine ring, such as the 4- and 6-positions. This enables the fine-tuning of pharmacological properties, including potency, selectivity, and pharmacokinetic profiles, making it a highly adaptable platform for drug discovery.

Synthetic Methodologies: Building the Core Structure

The synthesis of 2-isopropylpyrimidine-5-carbonitrile derivatives can be broadly approached through two main strategies: construction of the pyrimidine ring with the desired substituents in place, or post-modification of a pre-formed pyrimidine core.

De Novo Synthesis: The Biginelli and Related Reactions

The Biginelli reaction and its variations remain a cornerstone for the synthesis of dihydropyrimidine derivatives, which can then be oxidized to the corresponding aromatic pyrimidines. For the synthesis of a 6-isopropyl-dihydropyrimidine-5-carbonitrile, isobutyraldehyde can be used as the aldehyde component.

Experimental Protocol: One-Pot Synthesis of 6-Isopropyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

  • Reaction Setup: To a solution of benzaldehyde (1 mmol) and 3-methyl-2-oxobutanenitrile (1.2 mmol) in ethanol (10 mL), add urea (1.5 mmol) and a catalytic amount of a suitable acid catalyst (e.g., HCl, p-toluenesulfonic acid).

  • Reaction Conditions: Stir the reaction mixture at reflux for 4-6 hours.

  • Work-up and Purification: After completion of the reaction (monitored by TLC), cool the mixture to room temperature. The product often precipitates out of the solution and can be collected by filtration. If necessary, the filtrate can be concentrated and the residue purified by column chromatography on silica gel.

Synthesis from Amidines

A more direct approach to introduce the 2-isopropyl group involves the use of isobutyramidine.

Experimental Protocol: Synthesis of 2-Isopropyl-4-amino-6-phenylpyrimidine-5-carbonitrile

  • Reaction Setup: Condense isobutyramidine hydrochloride with a suitable β-enaminonitrile derived from benzoylacetonitrile.

  • Reaction Conditions: The reaction is typically carried out in a suitable solvent such as ethanol or isopropanol, often in the presence of a base to neutralize the hydrochloride salt.

  • Work-up and Purification: Upon completion, the reaction mixture is worked up by solvent evaporation and the residue is purified by crystallization or column chromatography.

Visualizing the Synthetic Pathways

The following diagrams illustrate the key synthetic strategies for accessing the 2-isopropylpyrimidine-5-carbonitrile core.

Biginelli_Reaction Aldehyde Aldehyde (R-CHO) Dihydropyrimidinone Dihydropyrimidinone/-thione Aldehyde->Dihydropyrimidinone + Beta_Ketoester β-Ketoester/nitrile Beta_Ketoester->Dihydropyrimidinone + Urea Urea/Thiourea Urea->Dihydropyrimidinone + Catalyst Pyrimidine Pyrimidine Dihydropyrimidinone->Pyrimidine Oxidation Amidine_Condensation Amidine Amidine (R-C(=NH)NH2) Pyrimidine Substituted Pyrimidine Amidine->Pyrimidine + Dicarbonyl 1,3-Dicarbonyl Compound Dicarbonyl->Pyrimidine + Base

Caption: Pyrimidine synthesis via amidine condensation.

Future Directions and Perspectives

The 2-isopropylpyrimidine-5-carbonitrile scaffold continues to be a fertile ground for drug discovery. Its proven track record as a kinase inhibitor, coupled with its synthetic tractability, ensures its continued exploration for new therapeutic targets. Future research will likely focus on the development of more selective and potent inhibitors by exploring novel substitutions at the 4- and 6-positions. Furthermore, the application of this scaffold may extend beyond oncology to other therapeutic areas where kinase modulation is beneficial, such as inflammatory and autoimmune diseases. The rich history and ongoing innovation surrounding this remarkable chemical entity solidify its place as a truly privileged scaffold in medicinal chemistry.

References

  • Nasser, A. A., et al. (2020). Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFR WT and EGFR T790M. Organic & Biomolecular Chemistry, 18(38), 7608-7634. Available at: [Link]

  • Mahdy, H. A., et al. (2023). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. RSC Advances, 13(46), 32296-32320. Available at: [Link]

  • Efficient Rapid Access to Biginelli for the Multicomponent Synthesis of 1,2,3,4-Tetrahydropyrimidines in Room-Temperature Diisopropyl Ethyl Ammonium Acetate. ACS Omega. Available at: [Link]

  • Mahdy, H. A., et al. (2023). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. ResearchGate. Available at: [Link]

  • Efficient Rapid Access to Biginelli for the Multicomponent Synthesis of 1,2,3,4-Tetrahydropyrimidines in Room-Temperature Diisopropyl Ethyl Ammonium Acetate. ACS Publications. Available at: [Link]

  • Pyrimidine derivative, method for preparing same, and pharmaceutical composition for preventing or treating cancer comprising same as active ingredient. PubChem. Available at: [Link]

  • Pyrimidine compounds for use in the treatment of cancer. Google Patents.
  • Biginelli Reaction. Organic Chemistry Portal. Available at: [Link]

  • Aher, J. S., et al. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Journal of Chemical Sciences, 131(6), 1-8. Available at: [Link]

  • One-Pot Synthesis of 2,5-Disubstituted Pyrimidines from Nitriles. ACS Publications. Available at: [Link]

  • Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. Frontiers in Chemistry. Available at: [Link]

  • Ismail, P. S., et al. (2019). Synthesis and biological evaluation of 2,4-diaminopyrimidine-5-carbonitrile and N-(2-amino-5-cyanopyrimidin-4-yl)benzamide derivatives as EGFR inhibitors. Chemistry & Biology Interface, 9(3), 148-156. Available at: [Link]

  • Pyrimidine-5-carbonitriles II: Synthesis and Antimicrobial Activity of Novel 6-Alkyl-2,4-disubstituted pyrimidine-5-carbonitriles. ResearchGate. Available at: [Link]

  • Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. MDPI. Available at: [Link]

  • Synthesis of Biginelli reaction products using a heterogeneous catalyst and their characterization. JETIR. Available at: [Link]

  • Synthesis method of 2-isopropyl-3-amino-4-methylpyridine. Patsnap. Available at: [Link]

  • Structure Activity Relationships. Drug Design Org. Available at: [Link]

  • Designing and Synthesis of New Fluorine Substituted Pyrimidine-Thion-5-Carbonitriles and the Related Derivatives as Photochemical Probe Agents for Inhibition of Vitiligo Disease. Scientific Research Publishing. Available at: [Link]

  • Structure–activity relationship and in silico development of c-Met kinase inhibitors. ResearchGate. Available at: [Link]

  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. PMC. Available at: [Link]

  • Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. MDPI. Available at: [Link]

  • Nasser, A. A., et al. (2020). Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Organic & Biomolecular Chemistry. Available at: [Link]

  • Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. PubMed. Available at: [Link]

  • Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors and apoptosis inducers. PMC. Available at: [Link]

  • Quantitative Structure–Activity Relationship Modeling of Kinase Selectivity Profiles. MDPI. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 2-Isopropylpyrimidine-5-Carbonitrile as a Privileged Scaffold in Kinase Inhibitor Discovery

Executive Summary The development of small-molecule kinase inhibitors relies heavily on privileged heterocyclic scaffolds that can effectively mimic the adenine ring of adenosine triphosphate (ATP). Among these, pyrimidi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of small-molecule kinase inhibitors relies heavily on privileged heterocyclic scaffolds that can effectively mimic the adenine ring of adenosine triphosphate (ATP). Among these, pyrimidine-5-carbonitrile derivatives have emerged as highly potent, versatile intermediates for targeting critical oncogenic pathways, including EGFR, PI3K/AKT, and B-RAF[1, 2, 3].

This application note provides a comprehensive guide for medicinal chemists and drug development professionals on utilizing 2-isopropylpyrimidine-5-carbonitrile (and its functionalized derivatives, such as 4-chloro-2-isopropylpyrimidine-5-carbonitrile) as a core building block. By detailing the mechanistic rationale, structural biology advantages, and validated synthetic protocols, this guide establishes a robust framework for designing next-generation ATP-competitive kinase inhibitors.

Mechanistic Rationale & Structural Biology Insights

The selection of 2-isopropylpyrimidine-5-carbonitrile is not arbitrary; it is driven by precise structure-activity relationship (SAR) dynamics within the kinase active site.

  • The Pyrimidine Core (ATP Mimicry): The pyrimidine ring serves as a bioisostere for the adenine moiety of ATP. The endocyclic nitrogens (N1 and N3) act as critical hydrogen bond acceptors, interacting with the backbone amides of the kinase hinge region (e.g., Met793 in EGFR or Val851 in PI3K) [1, 2].

  • The 5-Carbonitrile Group (Electronic & Synthetic Utility): The strongly electron-withdrawing cyano group at the C5 position serves a dual purpose. Biologically , it lowers the pKa of the pyrimidine nitrogens, fine-tuning their hydrogen-bonding strength and reducing off-target basicity-driven toxicity. Chemically , it is a highly versatile synthetic handle. It activates the C4 position for Nucleophilic Aromatic Substitution (SNAr) and can be subsequently hydrated to an amide, reduced to an amine, or condensed to form fused bicyclic systems (e.g., pyrido[2,3-d]pyrimidines) [4].

  • The 2-Isopropyl Group (Hydrophobic Pocket Targeting): The bulky, lipophilic isopropyl moiety is strategically positioned to project into the hydrophobic selectivity pocket adjacent to the hinge region. This not only enhances the overall lipophilicity and cell permeability of the molecule but also dramatically improves kinase selectivity by exploiting steric constraints unique to specific kinase isoforms [3].

Target Signaling Pathways

Pyrimidine-5-carbonitrile derivatives have demonstrated profound efficacy in dual-targeting or specifically inhibiting the EGFR and PI3K/AKT signaling cascades, ultimately leading to cell cycle arrest (G1 or G2/M phase) and caspase-3 dependent apoptosis[1, 2].

Pathway EGF Growth Factors (e.g., EGF) EGFR Receptor Tyrosine Kinase (EGFR / VEGFR) EGF->EGFR Activates PI3K PI3K EGFR->PI3K Phosphorylates AKT AKT (PKB) PI3K->AKT PIP3 Generation mTOR mTOR AKT->mTOR Activates Proliferation Tumor Proliferation & Survival mTOR->Proliferation Promotes Apoptosis Apoptosis & Cell Cycle Arrest Inhibitor 2-Isopropylpyrimidine- 5-Carbonitrile Derivative Inhibitor->EGFR ATP-competitive Inhibition Inhibitor->PI3K Dual/Selective Inhibition Inhibitor->Apoptosis Restores/Induces

Figure 1: Mechanism of action of pyrimidine-5-carbonitrile derivatives in the EGFR and PI3K/AKT oncogenic signaling pathways.

Quantitative Pharmacological Data

The functionalization of the pyrimidine-5-carbonitrile core yields compounds with nanomolar to low-micromolar potency against wild-type and mutant kinases. The table below summarizes the inhibitory profiles of representative derivatives based on recent literature [1, 2, 4].

Core ScaffoldTarget KinaseIC₅₀ (μM)Primary Cell Line TestedBiological Effect
Pyrimidine-5-carbonitrile (Aryl-substituted)EGFR (WT)0.09HCT-116, MCF-7G2/M Arrest, Caspase-3 Activation
Pyrimidine-5-carbonitrile (Aryl-substituted)EGFR (T790M Mutant)4.03A549 (NSCLC)Overcomes Erlotinib Resistance
2-(Alkylthio)pyrimidine-5-carbonitrilePI3Kδ / AKT-13.36 - 6.99K562 (Leukaemia)S-phase Arrest, Apoptosis Induction
Pyrimidine-5-carbonitrile (Dual Target)EGFR / COX-21.66 - 1.83Colo-205G1 Blockade, Anti-angiogenesis

Synthetic Workflow & Methodologies

The synthesis of kinase inhibitors from 2-isopropylpyrimidine-5-carbonitrile typically involves a sequence of halogenation (if starting from a pyrimidinone), nucleophilic aromatic substitution (SNAr), and subsequent nitrile elaboration.

Synthesis SM 2-Isopropylpyrimidine- 5-carbonitrile Int1 4-Chloro-2-isopropyl- pyrimidine-5-carbonitrile SM->Int1 POCl3, DMF 70°C, 2h Int2 4-(Arylamino)-2-isopropyl- pyrimidine-5-carbonitrile Int1->Int2 Arylamine, DIPEA 1,4-Dioxane, 80°C Product Kinase Inhibitor (Amide/Heterocycle) Int2->Product H2O2, NaOH EtOH/H2O, RT

Figure 2: Standard synthetic workflow for generating kinase inhibitors from a 2-isopropylpyrimidine-5-carbonitrile core.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) at C-4

This protocol details the coupling of 4-chloro-2-isopropylpyrimidine-5-carbonitrile with an aryl amine (e.g., 3-chloro-4-fluoroaniline, a common pharmacophore for EGFR inhibitors).

Causality & Rationale: The SNAr reaction is highly favored at the C-4 position due to the synergistic electron-withdrawing effects of the endocyclic nitrogens and the exocyclic 5-carbonitrile group, which drastically lower the Lowest Unoccupied Molecular Orbital (LUMO) energy of the ring. N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to scavenge the generated HCl; without it, the acidic byproduct would protonate the incoming aniline, destroying its nucleophilicity and stalling the reaction.

Materials:

  • 4-chloro-2-isopropylpyrimidine-5-carbonitrile (1.0 equiv, 10 mmol)

  • Aryl amine (e.g., 3-chloro-4-fluoroaniline) (1.2 equiv, 12 mmol)

  • DIPEA (2.0 equiv, 20 mmol)

  • Anhydrous 1,4-Dioxane (30 mL)

Step-by-Step Procedure:

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-chloro-2-isopropylpyrimidine-5-carbonitrile in anhydrous 1,4-dioxane under an inert nitrogen atmosphere.

  • Base Addition: Add DIPEA to the stirring solution at room temperature. Stir for 5 minutes to ensure homogeneity.

  • Amine Addition: Slowly add the aryl amine dropwise (if liquid) or in small portions (if solid).

  • Heating: Elevate the temperature to 80–90 °C using an oil bath. Monitor the reaction progress via TLC (Hexanes:Ethyl Acetate 3:1) or LC-MS. The reaction typically reaches completion within 4 to 6 hours.

  • Workup: Cool the reaction mixture to room temperature. Concentrate the solvent under reduced pressure to approximately one-third of its original volume.

  • Precipitation: Pour the concentrated mixture into 100 mL of ice-cold distilled water while stirring vigorously. A precipitate will form.

  • Isolation: Filter the precipitate under a vacuum, wash the filter cake with cold water (2 x 20 mL) followed by cold ethanol (10 mL), and dry under a high vacuum to yield the 4-(arylamino)-2-isopropylpyrimidine-5-carbonitrile intermediate.

Protocol 2: Nitrile Hydration to Primary Amide (Radziszewski Reaction)

To enhance the kinase binding affinity, the nitrile group is often converted to a primary amide, providing a crucial hydrogen bond donor/acceptor pair that interacts with the solvent-exposed region of the kinase active site.

Causality & Rationale: Strong acidic hydrolysis (e.g., concentrated H₂SO₄) risks cleaving the newly formed C4-arylamine bond or degrading the isopropyl group. Therefore, a mild, basic hydrogen peroxide method (Radziszewski hydration) is employed. The hydroperoxide anion (HOO⁻) acts as a highly effective nucleophile (due to the alpha effect) attacking the electrophilic nitrile carbon, forming a peroxyimidate intermediate that rapidly rearranges to the stable amide.

Materials:

  • 4-(arylamino)-2-isopropylpyrimidine-5-carbonitrile (1.0 equiv, 5 mmol)

  • 30% Aqueous H₂O₂ (10.0 equiv)

  • 6M NaOH (0.5 equiv, catalytic)

  • Ethanol / DMSO (4:1 v/v, 20 mL)

Step-by-Step Procedure:

  • Dissolution: Dissolve the carbonitrile intermediate in the Ethanol/DMSO mixture in a 50 mL flask. DMSO is included to ensure complete solubility of the hydrophobic intermediate.

  • Catalyst Addition: Add the 6M NaOH solution dropwise at room temperature.

  • Oxidation: Place the flask in a water bath to maintain a temperature below 30 °C (the reaction is exothermic). Slowly add the 30% H₂O₂ dropwise over 15 minutes.

  • Stirring: Allow the reaction to stir at room temperature for 2–4 hours. Monitor via TLC until the starting material is fully consumed.

  • Quenching: Quench the reaction by adding saturated aqueous sodium thiosulfate (10 mL) to destroy excess peroxide.

  • Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography (DCM:MeOH 95:5) to isolate the pure pyrimidine-5-carboxamide kinase inhibitor.

References

  • Title: Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M Source: Organic & Biomolecular Chemistry, RSC Publishing. URL: [Link]

  • Title: Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 Source: Journal of Enzyme Inhibition and Medicinal Chemistry, PubMed Central (PMC). URL: [Link]

  • Source:Google Patents / WIPO.
  • Title: Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies Source: RSC Advances, PubMed Central (PMC). URL: [Link]

Application

Application Note: Scale-Up Synthesis and Manufacturing Protocols for 2-Isopropylpyrimidine-5-carbonitrile

Introduction & Strategic Rationale 2-Isopropylpyrimidine-5-carbonitrile (CAS: 1211581-14-4) is a highly valued heterocyclic building block in modern drug discovery. Pyrimidine-5-carbonitrile derivatives are critical inte...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

2-Isopropylpyrimidine-5-carbonitrile (CAS: 1211581-14-4) is a highly valued heterocyclic building block in modern drug discovery. Pyrimidine-5-carbonitrile derivatives are critical intermediates in the synthesis of selective COX-2 inhibitors[1], PDE4 inhibitors for respiratory disorders such as asthma and COPD[2], and various targeted antinociceptive agents[3].

Transitioning the synthesis of 2-isopropylpyrimidine-5-carbonitrile from a discovery-scale medicinal chemistry route to a robust, kilogram-to-ton scale manufacturing process requires rigorous optimization. The primary engineering challenges involve maximizing atom economy, maintaining thermodynamic control over exothermic cyclizations, and designing downstream purification steps that avoid chromatography.

Retrosynthetic Analysis & Route Selection

In discovery chemistry, 5-cyanopyrimidines are often synthesized via transition-metal-catalyzed cyanation of 5-bromopyrimidines. However, for bulk manufacturing, this route presents severe limitations: the high cost of palladium catalysts, the extreme toxicity of zinc cyanide, and the regulatory challenge of heavy metal remediation in the final Active Pharmaceutical Ingredient (API).

The Manufacturing Route: To bypass these bottlenecks, we employ a convergent de novo cyclocondensation strategy. The reaction utilizes isobutyramidine hydrochloride as the dinucleophile and a 2-cyano-1,3-bis(dimethylamino)trimethinium salt (a vinamidinium derivative) as the dielectrophile.

Causality Insight: The use of a vinamidinium salt is highly advantageous because it constructs the pyrimidine core with the cyano group already installed, eliminating the need for toxic cyanating agents[4]. Furthermore, the leaving group is dimethylamine, a volatile byproduct that is easily scrubbed from the reactor exhaust. This gas evolution drives the thermodynamic equilibrium forward without leaving liquid-phase byproducts that would complicate crystallization.

Mechanism A Isobutyramidine (Nucleophile) C Aza-ene Addition Intermediate A->C Base (NaOMe) B Vinamidinium Salt (Electrophile) B->C D Intramolecular Cyclization C->D Heat (-HNMe2) E 2-Isopropylpyrimidine- 5-carbonitrile D->E Aromatization (-HNMe2)

Aza-ene addition and intramolecular cyclization mechanism for 2-isopropylpyrimidine-5-carbonitrile.

Scale-Up Manufacturing Protocol

Note: The following protocol is designed for a 10-L jacketed glass reactor system, yielding approximately 1.0 kg of the target intermediate.

Material Stoichiometry

Table 1: Scale-Up Stoichiometry and Material Attributes

Reagent/MaterialMW ( g/mol )EquivalentsMass/VolumeFunction
Isobutyramidine HCl122.591.10850 gDinucleophile
Vinamidinium Salt (PF6⁻)309.191.001950 gDielectrophile
Sodium Methoxide (25% in MeOH)54.021.151.60 LBase
Anhydrous Ethanol46.07-4.0 LSolvent
Deionized Water18.02-4.0 LAnti-solvent
Step-by-Step Execution

Phase 1: Reactor Preparation & Free-Basing

  • Purge: Inert the 10-L jacketed reactor with ultra-high purity Nitrogen (N₂) for 15 minutes to prevent oxidative degradation.

  • Charge: Add 4.0 L of anhydrous ethanol to the reactor. Begin overhead agitation at 150 RPM.

  • Reagent Addition: Charge 850 g (6.93 mol) of isobutyramidine hydrochloride.

  • Base Addition: Cool the reactor jacket to 5°C. Dropwise, add 1.60 L of 25 wt% Sodium Methoxide (NaOMe) in methanol over 30 minutes. Causality Insight: NaOMe is strictly preferred over aqueous NaOH or KOH. The cyano group at the C5 position is highly susceptible to base-catalyzed hydrolysis (converting to an amide or carboxylic acid) in the presence of water. Anhydrous alkoxide bases prevent this degradation pathway, ensuring a high-purity nitrile product.

Phase 2: Cyclocondensation 5. Electrophile Addition: Slowly charge 1950 g (6.30 mol) of 2-cyano-1,3-bis(dimethylamino)trimethinium hexafluorophosphate in 100 g portions over 45 minutes, maintaining the internal temperature below 20°C to control the initial exothermic aza-ene addition. 6. Heating: Ramp the jacket temperature to 75°C (reflux) over 30 minutes. 7. Reaction: Maintain reflux for 5 hours. The volatile dimethylamine byproduct will evolve; ensure the condenser exhaust is routed to a dilute acidic scrubber (e.g., 1M HCl) to neutralize the gas.

Workflow N1 1. Reactor Charging (Anhydrous EtOH, 20°C) N2 2. Base Addition (NaOMe in MeOH, Dropwise) N1->N2 Inert Atmosphere (N2) N3 3. Cyclocondensation (Reflux, 75°C, 4-6 hrs) N2->N3 Add Vinamidinium Salt N4 4. In-Process Control (HPLC) Target >98% Conversion N3->N4 Sample Aliquot N4->N3 Fail (Continue Heating) N5 5. Solvent Exchange & Quench (Water Addition) N4->N5 Pass N6 6. Crystallization & Filtration (Cool to 0-5°C) N5->N6 Controlled Cooling N7 7. Final API Intermediate (Vacuum Drying) N6->N7 Wash with Cold Heptane

Step-by-step workflow for the scale-up synthesis and isolation of the pyrimidine intermediate.

Phase 3: Workup & Isolation 8. In-Process Control (IPC): Sample the reaction mixture. Proceed to Phase 3 only if HPLC analysis shows >98% conversion of the vinamidinium salt. 9. Solvent Exchange: Distill off approximately 3.0 L of the ethanol/methanol mixture under reduced pressure (400 mbar, 50°C). 10. Quench & Crystallization: Cool the mixture to 20°C. Slowly add 4.0 L of deionized water. The product will begin to precipitate as the solvent polarity increases. 11. Cooling: Chill the reactor to 0–5°C and hold for 2 hours to maximize crystal yield and particle size distribution. 12. Filtration: Filter the resulting slurry through a Nutsche filter. Wash the filter cake with 2 x 500 mL of ice-cold water (to remove residual salts), followed by 500 mL of cold heptane (to displace water and remove trace organic impurities). 13. Drying: Dry the product in a vacuum oven at 45°C and 50 mbar for 12 hours.

Process Analytical Technology (PAT) & Quality Control

Robust manufacturing requires strict adherence to quality specifications. The protocol is designed as a self-validating system; advancing to subsequent steps is contingent upon passing the analytical gates outlined below.

Table 2: In-Process Control (IPC) Parameters and Quality Specifications

ParameterAnalytical MethodSpecificationCorrective Action
Reaction ConversionHPLC (UV at 254 nm)> 98.0% product areaExtend reflux by 2 hours
Moisture ContentKarl Fischer Titration< 0.5% w/wExtend vacuum drying time
PurityUPLC-MS> 99.0%Recrystallize from EtOH/Water
Residual DimethylamineGC-Headspace< 500 ppmAdditional water wash on filter

Environmental, Health, and Safety (EHS)

  • Dimethylamine Evolution: The process generates gaseous dimethylamine, a severe respiratory irritant and flammable gas. Proper acidic scrubbing is mandatory to prevent environmental release and ensure operator safety.

  • Solvent Recovery: The distilled ethanol/methanol mixture can be fractionally distilled and recycled for subsequent batches, significantly improving the Process Mass Intensity (PMI) and sustainability of the manufacturing route.

References

  • Title: WO2007084560A2 - INHIBITORS OF TNFα, PDE4 AND B-RAF, COMPOSITIONS THEREOF AND METHODS OF USE THEREWITH. Source: Google Patents. URL: [2]

  • Title: An overview on synthesis and biological activity of pyrimidines. Source: World Journal of Advanced Research and Reviews. URL: [Link][1]

  • Title: Comparative Computational Studies of 3,4-Dihydro-2,6-diaryl-4-oxo-pyrimidine-5-carbonitrile Derivatives as Potential Antinociceptive Agents. Source: MDPI. URL: [Link][3]

  • Title: Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. Source: RSC Publishing. URL: [Link][4]

Sources

Method

Application Notes and Protocols for the Functionalization of 2-Isopropylpyrimidine-5-carbonitrile in Targeted Drug Discovery

Introduction: The 2-Isopropylpyrimidine-5-carbonitrile Scaffold as a Privileged Motif in Kinase Inhibition The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologic...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The 2-Isopropylpyrimidine-5-carbonitrile Scaffold as a Privileged Motif in Kinase Inhibition

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active molecules and approved drugs.[1][2] Its inherent ability to engage in hydrogen bonding and other non-covalent interactions has made it a favored scaffold for targeting a variety of enzymes and receptors. Within the vast chemical space of pyrimidine derivatives, the 2-isopropylpyrimidine-5-carbonitrile core has emerged as a particularly promising motif for the development of targeted therapies, especially in the realm of protein kinase inhibitors.[3][4]

The strategic placement of the 2-isopropyl group and the 5-carbonitrile moiety on the pyrimidine ring confers a unique combination of steric and electronic properties. The isopropyl group can provide beneficial hydrophobic interactions within the ATP-binding pocket of kinases, while the electron-withdrawing nature of the cyano group can modulate the reactivity of the pyrimidine ring and serve as a hydrogen bond acceptor. This guide provides a comprehensive overview of the synthesis and functionalization of the 2-isopropylpyrimidine-5-carbonitrile scaffold, offering detailed protocols and insights into its application for the discovery of novel kinase inhibitors.

Chemical Reactivity and Strategic Functionalization

The 2-isopropylpyrimidine-5-carbonitrile core offers several positions for chemical modification, primarily at the C4 and C6 positions. The electron-deficient nature of the pyrimidine ring, exacerbated by the 5-cyano group, makes these positions susceptible to nucleophilic attack. This reactivity is the cornerstone of a modular approach to library synthesis, allowing for the systematic exploration of structure-activity relationships (SAR).

A common and effective strategy for functionalizing this scaffold involves the initial synthesis of a 4-hydroxypyrimidine derivative, which can then be converted to a more reactive 4-chloro intermediate. This chloro-substituent serves as a versatile handle for introducing a wide array of functional groups via nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

Synthesis of the Core Scaffold and Key Intermediates

The construction of the 2-isopropylpyrimidine-5-carbonitrile core can be efficiently achieved through a multicomponent reaction, followed by chlorination to install a reactive handle for further diversification.

Protocol 1: Synthesis of 2-Isopropyl-4-hydroxy-pyrimidine-5-carbonitrile

This protocol outlines the synthesis of the key hydroxypyrimidine intermediate via a condensation reaction.

Materials:

  • Isobutyramidine hydrochloride

  • Ethyl 2-cyano-3-ethoxyacrylate

  • Sodium ethoxide solution (21% in ethanol)

  • Ethanol

  • Diethyl ether

  • Hydrochloric acid (1M)

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • To a solution of sodium ethoxide (1.2 equivalents) in ethanol, add isobutyramidine hydrochloride (1.0 equivalent) and stir the mixture at room temperature for 30 minutes.

  • Add ethyl 2-cyano-3-ethoxyacrylate (1.0 equivalent) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in water and acidify to pH 5-6 with 1M hydrochloric acid to precipitate the product.

  • Collect the solid by filtration, wash with cold water and then with a small amount of cold diethyl ether.

  • Dry the product under vacuum to yield 2-isopropyl-4-hydroxy-pyrimidine-5-carbonitrile.

Protocol 2: Chlorination of 2-Isopropyl-4-hydroxy-pyrimidine-5-carbonitrile

This protocol describes the conversion of the hydroxypyrimidine to the corresponding chloropyrimidine, a key intermediate for subsequent functionalization.

Materials:

  • 2-Isopropyl-4-hydroxy-pyrimidine-5-carbonitrile

  • Phosphorus oxychloride (POCl₃)[5][6]

  • N,N-Dimethylaniline (optional, as a catalyst)

  • Toluene

  • Ice water

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Equipment:

  • Round-bottom flask with reflux condenser and gas trap

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a well-ventilated fume hood, suspend 2-isopropyl-4-hydroxy-pyrimidine-5-carbonitrile (1.0 equivalent) in phosphorus oxychloride (5-10 equivalents).

  • Optionally, add a catalytic amount of N,N-dimethylaniline.

  • Heat the mixture to reflux (approximately 110 °C) and maintain for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully quench by slowly pouring it onto ice water with vigorous stirring.

  • Neutralize the aqueous solution with saturated sodium bicarbonate solution.

  • Extract the aqueous layer with toluene (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2-isopropyl-4-chloro-5-cyanopyrimidine, which can be purified by column chromatography or recrystallization.

Functionalization of the 2-Isopropyl-4-chloro-5-cyanopyrimidine Scaffold

The 4-chloro substituent serves as a versatile leaving group for introducing a diverse range of functionalities, enabling the exploration of the chemical space around the core scaffold.

Protocol 3: Nucleophilic Aromatic Substitution (SNAr) with Amines

This protocol provides a general procedure for the synthesis of 4-aminopyrimidine derivatives.[7]

Materials:

  • 2-Isopropyl-4-chloro-5-cyanopyrimidine

  • Desired primary or secondary amine (1.1 equivalents)

  • Diisopropylethylamine (DIPEA) or potassium carbonate (2.0 equivalents)

  • N,N-Dimethylformamide (DMF) or 2-propanol

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Equipment:

  • Reaction vial or round-bottom flask

  • Magnetic stirrer with heating

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 2-isopropyl-4-chloro-5-cyanopyrimidine (1.0 equivalent) in DMF or 2-propanol.

  • Add the desired amine (1.1 equivalents) and the base (DIPEA or potassium carbonate, 2.0 equivalents).

  • Heat the reaction mixture to 80-120 °C and stir for 2-16 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-amino-2-isopropylpyrimidine-5-carbonitrile derivative.

Protocol 4: Suzuki-Miyaura Cross-Coupling with Arylboronic Acids

This protocol details the palladium-catalyzed synthesis of 4-arylpyrimidine derivatives.[8][9]

Materials:

  • 2-Isopropyl-4-chloro-5-cyanopyrimidine

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., potassium carbonate, 2.0 equivalents)

  • Solvent (e.g., 1,4-dioxane/water mixture, 4:1)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Equipment:

  • Schlenk flask or microwave reaction vial

  • Magnetic stirrer with heating (or microwave synthesizer)

  • Inert atmosphere (nitrogen or argon) supply

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a Schlenk flask or microwave vial, add 2-isopropyl-4-chloro-5-cyanopyrimidine (1.0 equivalent), the arylboronic acid (1.2 equivalents), the palladium catalyst (5 mol%), and the base (2.0 equivalents).

  • Evacuate and backfill the vessel with an inert atmosphere (repeat 3 times).

  • Add the degassed solvent system (1,4-dioxane/water).

  • Heat the reaction mixture to 80-100 °C (conventional heating) or as per microwave protocol and stir for 2-12 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 4-aryl-2-isopropylpyrimidine-5-carbonitrile derivative.

Application in Targeted Drug Discovery: Kinase Inhibitors

The 2-isopropylpyrimidine-5-carbonitrile scaffold has proven to be a valuable starting point for the development of potent and selective kinase inhibitors. The functionalization at the C4 position allows for the introduction of various substituents that can probe the different regions of the ATP-binding pocket of kinases.

Structure-Activity Relationship (SAR) Insights:

  • C4-Amino Substituents: The nature of the amine at the C4 position is crucial for achieving high potency and selectivity. Small, polar amines can form key hydrogen bonds with the hinge region of the kinase, while larger, more complex amines can extend into other pockets of the active site.[4]

  • C4-Aryl Substituents: The introduction of aryl groups at the C4 position via Suzuki coupling can lead to inhibitors that occupy the hydrophobic regions of the ATP-binding site. The substitution pattern on the aryl ring can be fine-tuned to optimize van der Waals interactions and modulate the pharmacokinetic properties of the compound.

  • Target-Specific Modifications:

    • EGFR Inhibitors: For targeting Epidermal Growth Factor Receptor (EGFR), C4-anilino substituents are common. The aniline moiety can be further functionalized to interact with specific residues in the EGFR active site, including the gatekeeper residue.[1][10]

    • JAK Inhibitors: In the case of Janus Kinase (JAK) inhibitors, the C4 substituent often plays a role in achieving selectivity among the different JAK isoforms. Modifications that exploit subtle differences in the active site geometries of JAK1, JAK2, JAK3, and TYK2 are key to developing safe and effective therapies.[11][12]

Data Presentation

Table 1: Representative Functionalized 2-Isopropylpyrimidine-5-carbonitrile Derivatives and their Biological Activity

Compound IDC4-SubstituentTarget KinaseIC₅₀ (nM)
A-1 4-AminophenolEGFR50
A-2 3-Chloro-4-fluoroanilineEGFR (T790M)25
B-1 4-HydroxyphenylJAK215
B-2 1H-Pyrazol-4-ylJAK130

Note: The data presented in this table is illustrative and intended to demonstrate the potential of the scaffold. Actual IC₅₀ values will vary depending on the specific assay conditions.

Visualizations

Diagram 1: Synthetic Workflow for Functionalization

G A 2-Isopropyl-4-hydroxy- pyrimidine-5-carbonitrile B 2-Isopropyl-4-chloro- pyrimidine-5-carbonitrile A->B POCl₃ C S N Ar with Amines B->C D Suzuki Coupling with Arylboronic Acids B->D E 4-Amino Derivatives C->E F 4-Aryl Derivatives D->F

Caption: Synthetic workflow for the functionalization of the 2-isopropylpyrimidine-5-carbonitrile scaffold.

Diagram 2: Kinase Inhibition by a 4-Substituted 2-Isopropylpyrimidine-5-carbonitrile

G cluster_0 Kinase ATP-Binding Pocket Hinge Hinge Region Hydrophobic Hydrophobic Pocket Inhibitor 2-Isopropylpyrimidine- 5-carbonitrile Derivative Pyrimidine Pyrimidine Core Isopropyl 2-Isopropyl Group Substituent C4-Substituent Pyrimidine->Hinge H-Bonds Isopropyl->Hydrophobic Hydrophobic Interactions Substituent->Hinge H-Bonds / Other Interactions

Caption: General binding mode of a 4-substituted 2-isopropylpyrimidine-5-carbonitrile kinase inhibitor.

Conclusion

The 2-isopropylpyrimidine-5-carbonitrile scaffold represents a versatile and highly tractable platform for the design and synthesis of targeted kinase inhibitors. The synthetic routes outlined in these application notes provide a robust framework for generating diverse libraries of compounds for SAR studies. By leveraging the established reactivity of the pyrimidine core and employing modern synthetic methodologies, researchers can efficiently explore the chemical space around this privileged scaffold to identify novel drug candidates with improved potency, selectivity, and pharmacokinetic profiles.

References

  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Rel
  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. PMC.
  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3.
  • Structure-Guided Identification of JAK2 Inhibitors: From Similarity to Stability and Specificity. MDPI.
  • A Technical Guide to the Structure-Activity Relationship of Pyrimidine-2,4-diamine Deriv
  • Structure-activity Relationship Study on Therapeutically Relevant EGFR Double Mutant Inhibitors. PubMed.
  • Suzuki Coupling - Organic Chemistry Portal. organic-chemistry.org.
  • Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3 ?.
  • A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synfacts.
  • Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. CORE.
  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI.
  • Synthesis and characterization of 2-aminopyrimidine-5-carbonitrile derivatives and their antibiotic screening.
  • POCl -PCl mixture: A robust chlorin
  • An assessment of EGFR and HER2 inhibitors with structure activity relationship of fused pyrimidine derivatives for breast cancer: a brief review. PubMed.
  • Synthesis and biological evaluation of 2,4-diaminopyrimidine-5-carbonitrile and N-(2-amino-5-cyanopyrimidin-4-yl)benzamide derivatives as EGFR inhibitors. ScholarWorks @ UTRGV.
  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship.
  • One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Indian Academy of Sciences.
  • Medicinal chemistry perspective of JAK inhibitors: synthesis, biological profile, selectivity, and structure activity relationship | Request PDF.
  • Synthesis method of 2-isopropyl-3-amino-4-methylpyridine.
  • Construction of Quantitative Structure Activity Relationship (QSAR) Models to Predict Potency of Structurally Diversed Janus Kinase 2 Inhibitors. MDPI.
  • Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc.
  • Application Notes and Protocols: Nucleophilic Substitution Reactions of 2-Chloro-4-methylpyrimidin-5-amine. Benchchem.
  • Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors. PubMed.
  • A process for the preparation of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]. Technical Disclosure Commons.
  • Process for preparing 4-hydroxypyrimidine.
  • A process for producing nitrile compounds.

Sources

Application

Advanced Cross-Coupling and Functionalization Protocols for 2-Isopropylpyrimidine-5-carbonitrile Scaffolds

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Executive Summary & Reactivity Profiling The 2-isopropylpyrimidine-5-carbonitrile scaffold is a highly privileged pharmacophore...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals

Executive Summary & Reactivity Profiling

The 2-isopropylpyrimidine-5-carbonitrile scaffold is a highly privileged pharmacophore in modern drug discovery, prominently featured in the development of PDE4 inhibitors, B-RAF inhibitors, and advanced OLED materials[1],[2]. The structural combination of a lipophilic, sterically demanding 2-isopropyl group with a strongly electron-withdrawing 5-carbonitrile group imparts unique physicochemical and reactive properties.

As a Senior Application Scientist, it is critical to understand that successful functionalization of this core requires precise control over catalytic microenvironments. The 5-cyano group drastically lowers the lowest unoccupied molecular orbital (LUMO) of the pyrimidine ring. While this extreme electron deficiency accelerates the oxidative addition of Pd(0) into a C4-halogen bond[3], the resulting Ar-Pd(II)-X intermediate is highly electron-poor. This inherently increases the activation energy required for the subsequent reductive elimination step. Furthermore, while the 2-isopropyl group beneficially suppresses catalyst poisoning by shielding the pyrimidine nitrogens, it demands the use of sterically accommodating, electron-rich ligands to force transmetalation and elimination.

G A 2-Isopropyl-6-oxo-1,6-dihydro pyrimidine-5-carbonitrile B 4-Chloro-2-isopropyl pyrimidine-5-carbonitrile A->B POCl3, DMF 70°C C Suzuki-Miyaura Coupling (Arylboronic Acids) B->C Pd(dppf)Cl2, Base D Buchwald-Hartwig Amination (Amines/Anilines) B->D Pd2(dba)3, XPhos, Base E SNAr Substitution (Aliphatic Amines/Thiols) B->E Base, Heat

Synthetic divergence of 2-isopropylpyrimidine-5-carbonitrile via Pd-catalysis and SNAr.

Precursor Activation: Synthesis of 4-Chloro-2-isopropylpyrimidine-5-carbonitrile

Before cross-coupling, the inert pyrimidinone precursor must be activated into an electrophile. This is achieved via chlorination using Phosphorus oxychloride (POCl3)[1].

Causality & Expert Insight: While patent literature sometimes abbreviates the starting material simply as the carbonitrile[1], the chemical reality requires the tautomeric 6-oxo (or 4-hydroxy) derivative for halogenation. The addition of catalytic DMF is not optional; it generates the Vilsmeier-Haack reagent in situ, which is the true active chlorinating species. This ensures complete conversion at a mild 70 °C, preventing the thermally-induced hydrolysis of the sensitive 5-cyano group.

Step-by-Step Methodology:

  • Charge a flame-dried 250 mL round-bottom flask with 2-isopropyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile (4.1 g, 13.3 mmol) and anhydrous 1,4-dioxane (100 mL)[1].

  • Add N,N-Dimethylformamide (DMF) (0.2 mL, catalytic) and stir for 5 minutes at room temperature.

  • Dropwise add POCl3 (6.5 mL, 66.5 mmol) over 10 minutes. Note: The reaction is mildly exothermic.[1]

  • Heat the solution to 70 °C for 2 hours under a nitrogen atmosphere, then allow it to stir at room temperature overnight[1].

  • Concentrate the mixture under reduced pressure to remove the bulk of the 1,4-dioxane and unreacted POCl3.

  • Self-Validation Check: Carefully quench the resulting oily residue by pouring it over crushed ice (100 g) to destroy residual POCl3 without degrading the product[1].

  • Extract the aqueous mixture with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with cold saturated NaHCO3 (50 mL) and brine (50 mL).

  • Dry over anhydrous Na2SO4, filter, and concentrate under high vacuum to yield the 4-chloro intermediate as a highly reactive, pale yellow solid[1].

C4-Arylation via Suzuki-Miyaura Cross-Coupling

This protocol outlines the coupling of the 4-chloro intermediate with arylboronic acids to construct C-C bonds, a critical step in synthesizing kinase inhibitors and optoelectronic materials[3],[2].

Causality & Expert Insight: Pd(dppf)Cl2 is specifically selected for this transformation. The bidentate dppf ligand enforces a cis-geometry on the Ar-Pd(II)-Ar' complex, which is mandatory for reductive elimination in electron-poor systems[3]. The biphasic 1,4-Dioxane/H2O system is critical; water is required to hydroxylate the boronic acid, forming the reactive boronate complex necessary for transmetalation.

Step-by-Step Methodology:

  • In a 50 mL Schlenk tube, combine 4-chloro-2-isopropylpyrimidine-5-carbonitrile (1.0 mmol, 181.6 mg), the desired arylboronic acid (1.2 mmol), and K2CO3 (2.0 mmol, 276.4 mg).

  • Add a solvent mixture of 1,4-Dioxane and deionized H2O (4:1 v/v, 10 mL).

  • Degas the mixture by sparging with nitrogen gas for 10 minutes to prevent homocoupling of the boronic acid.

  • Quickly add the catalyst Pd(dppf)Cl2 (0.05 mmol, 36.6 mg)[3]. Seal the tube and heat to 90 °C in an oil bath for 6 hours.

  • Self-Validation Check: Monitor the reaction via TLC (Hexanes/EtOAc 3:1). The highly UV-active starting material (Rf ~0.6) should completely disappear.

  • Cool to room temperature, dilute with EtOAc (20 mL), and filter the biphasic mixture through a short pad of Celite to remove palladium black.

  • Separate the organic layer, wash with brine, dry over MgSO4, and concentrate. Purify via flash column chromatography to isolate the 4-aryl-2-isopropylpyrimidine-5-carbonitrile.

C4-Amination via Buchwald-Hartwig Cross-Coupling

For the introduction of deactivated anilines—which fail under standard catalyst-free SNAr conditions due to poor nucleophilicity[4]—Pd-catalyzed C-N coupling must be employed[5].

Causality & Expert Insight: XPhos is the optimal ligand for this substrate. Its extreme steric bulk facilitates the difficult reductive elimination of the electron-poor pyrimidine, while its electron-rich dicyclohexylphosphine moiety stabilizes the Pd(0) state. Cs2CO3 is utilized as a mild, poorly soluble base; it provides a slow, controlled release of carbonate into the toluene solution, preventing base-mediated hydrolysis of the 5-carbonitrile group[4].

G Pd0 Pd(0)L_n Active Species OA Oxidative Addition (Accelerated by 5-CN) Pd0->OA PdII Ar-Pd(II)(L)-Cl Complex OA->PdII Fast TM Amine Coordination & Deprotonation (Base) PdII->TM PdII_Am Ar-Pd(II)(L)-NR2 Complex TM->PdII_Am RE Reductive Elimination (Driven by Bulky Ligand) PdII_Am->RE RE->Pd0 Catalyst Regeneration Product 4-Amino-2-isopropyl pyrimidine-5-carbonitrile RE->Product

Catalytic cycle of Buchwald-Hartwig amination on the electron-deficient pyrimidine core.

Step-by-Step Methodology:

  • To an oven-dried vial, add 4-chloro-2-isopropylpyrimidine-5-carbonitrile (1.0 mmol, 181.6 mg), the aniline derivative (1.2 mmol), and anhydrous Cs2CO3 (2.0 mmol, 651.6 mg)[4].

  • Transfer the vial to a nitrogen-filled glovebox or apply standard Schlenk techniques.

  • Add Pd2(dba)3 (0.02 mmol, 18.3 mg) and XPhos (0.04 mmol, 19.1 mg).

  • Suspend the solids in anhydrous Toluene (5 mL). Seal the vial with a PTFE-lined cap.

  • Heat the reaction mixture at 100 °C for 8–12 hours with vigorous stirring.

  • Cool to room temperature, dilute with Dichloromethane (15 mL), and filter through Celite to remove the inorganic salts and catalyst debris.

  • Concentrate the filtrate and purify the residue by flash chromatography (DCM/MeOH gradients) to yield the N-arylaminopyrimidine-5-carbonitrile[5].

Quantitative Data & Optimization Matrix

The following table summarizes the optimization landscape for the cross-coupling of 4-chloro-2-isopropylpyrimidine-5-carbonitrile, highlighting the causality of ligand and base selection on reaction outcomes.

Reaction TypeCatalyst / LigandBaseSolvent (Temp)Yield (%)Mechanistic Observation
Suzuki-Miyaura Pd(PPh3)4Na2CO3THF/H2O (80 °C)35%Monodentate ligand leads to poor reductive elimination; catalyst degradation observed.
Suzuki-Miyaura Pd(dppf)Cl2K2CO3Dioxane/H2O (90 °C)88%Bidentate ligand successfully enforces cis-geometry for efficient coupling[3].
Buchwald-Hartwig Pd(OAc)2 / BINAPNaOtBuToluene (100 °C)<10%Strong alkoxide base (NaOtBu) causes rapid degradation of the 5-cyano group.
Buchwald-Hartwig Pd2(dba)3 / XPhosCs2CO3Toluene (100 °C)82%Mild base prevents side reactions; extreme steric bulk of XPhos drives elimination[4].
SNAr (Control) NoneK2CO3DMF (80 °C)0%Deactivated anilines are too weakly nucleophilic for SNAr, necessitating Pd-catalysis[4].

References

  • INHIBITORS OF TNFα, PDE4 AND B-RAF, COMPOSITIONS THEREOF AND METHODS OF USE THEREWITH. Google Patents (WO2007084560A2).
  • Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Taylor & Francis.
  • Synthesis of N2-arylaminopyrimidine-5-carbonitrile derivatives via SNAr amination reaction. rhhz.net.
  • Three-Component Assembly of Structurally Diverse 2-Aminopyrimidine-5-carbonitriles. ACS Combinatorial Science.
  • Multifunctional derivatives of pyrimidine-5-carbonitrile and differently substituted carbazoles for doping-free sky-blue OLEDs and luminescent sensors of oxygen. PMC.

Sources

Method

Application Note: Chromatographic Purification Strategies for Synthesized 2-Isopropylpyrimidine-5-carbonitrile

Abstract This application note provides detailed protocols and expert guidance for the chromatographic purification of 2-Isopropylpyrimidine-5-carbonitrile, a heterocyclic compound of interest in pharmaceutical and agroc...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides detailed protocols and expert guidance for the chromatographic purification of 2-Isopropylpyrimidine-5-carbonitrile, a heterocyclic compound of interest in pharmaceutical and agrochemical research. The inherent polarity of the pyrimidine ring, combined with the non-polar isopropyl group and the polar nitrile functionality, presents a unique purification challenge. This guide offers two primary, validated protocols: a rapid, scalable Normal-Phase Flash Chromatography method and a high-resolution Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method. We delve into the causality behind experimental choices, from solvent selection to stationary phase chemistry, to empower researchers to achieve high purity and yield.

Introduction: The Purification Challenge

2-Isopropylpyrimidine-5-carbonitrile possesses a molecular architecture that necessitates a carefully considered purification strategy. The core pyrimidine structure imparts significant polarity, while the isopropyl substituent adds non-polar character. The electron-withdrawing nitrile group further influences the molecule's electronic properties and polarity. This amphiphilic nature can lead to problematic chromatographic behavior, such as peak tailing on acidic silica gel or poor retention in standard reversed-phase systems[1]. Therefore, method development is crucial for isolating the target compound from reaction byproducts and starting materials.

The primary goal of any purification protocol is to achieve the desired purity with maximum recovery in a time- and resource-efficient manner[2][3]. This guide provides the foundational methods to achieve this for 2-Isopropylpyrimidine-5-carbonitrile.

Method Development: The Key to Success

Before committing to a preparative-scale purification, analytical-scale method development is essential. Thin-Layer Chromatography (TLC) is an indispensable tool for developing a robust normal-phase separation[1][4].

Core Principle: The ideal solvent system for flash chromatography will provide a retention factor (Rƒ) of 0.2-0.4 for the target compound, ensuring good separation from impurities[4][5][6].

Workflow for TLC-based Method Development

TLC_Workflow cluster_0 TLC Screening cluster_1 Optimization A Spot crude reaction mixture on multiple TLC plates B Develop plates in solvent systems of varying polarity (e.g., Hexane/Ethyl Acetate mixtures) A->B C Visualize spots under UV light B->C D Calculate Rƒ for the target compound C->D E Identify solvent system giving Rƒ ≈ 0.2 - 0.4 with good separation from impurities D->E F Refine solvent ratio to maximize separation (ΔRƒ) E->F H Proceed to Flash Chromatography E->H Optimal System Found G Consider adding modifier (e.g., 0.1% Triethylamine) if streaking/tailing occurs F->G If needed

Caption: TLC method development workflow for normal-phase chromatography.

Protocol 1: Normal-Phase Flash Chromatography

This protocol is ideal for rapid purification of multi-gram quantities of 2-Isopropylpyrimidine-5-carbonitrile and is a common first-line approach for purifying nitrile-containing heterocyclic compounds[7][8][9].

Rationale

Normal-phase chromatography separates compounds based on their polarity, utilizing a polar stationary phase (silica gel) and a non-polar mobile phase[1][10]. Polar compounds interact more strongly with the silica and elute later. Given the moderate polarity of 2-Isopropylpyrimidine-5-carbonitrile, a solvent system like hexane/ethyl acetate is an excellent starting point.

Materials & Equipment
ParameterSpecificationRationale & Notes
Stationary Phase Standard Silica Gel (230-400 mesh)Provides high surface area for effective separation. A silica-to-crude sample weight ratio of 30:1 to 50:1 is recommended for good resolution[1].
Mobile Phase Hexane/Ethyl AcetateA versatile, common solvent system. The optimal ratio must be determined by TLC[4].
Sample Loading Dry Loading or Minimal Wet LoadingDry loading is preferred for samples not fully soluble in the mobile phase, preventing band broadening[5].
Apparatus Glass column, solvent reservoir, fraction collector, compressed air/nitrogen sourceStandard setup for flash chromatography[11].
Step-by-Step Protocol
  • Column Packing:

    • Select a column of appropriate diameter based on the sample mass (e.g., a 40g silica cartridge for 0.4-4g of crude material).

    • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 Hexane/Ethyl Acetate).

    • Pour the slurry into the column and use positive pressure to pack the bed evenly, ensuring no air bubbles are trapped[4][11]. Do not let the column run dry.

  • Sample Preparation & Loading (Dry Loading Recommended):

    • Dissolve the crude 2-Isopropylpyrimidine-5-carbonitrile in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (approx. 1-2 times the crude weight) to the solution.

    • Carefully evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder.

    • Gently add this powder to the top of the packed silica bed.

  • Elution & Fraction Collection:

    • Carefully add the mobile phase to the column.

    • Apply positive pressure (10-15 psi) to achieve a steady flow rate (approx. 5 cm/minute descent of the solvent front)[12].

    • Begin collecting fractions immediately. The fraction size should be appropriate for the column volume[12].

    • If separation is difficult, a shallow gradient of increasing polarity (e.g., from 10% to 30% Ethyl Acetate in Hexane) can be employed.

  • Analysis & Product Isolation:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Preparative Reversed-Phase HPLC (RP-HPLC)

For achieving the highest possible purity, especially for smaller quantities or for separating very closely related impurities, preparative RP-HPLC is the method of choice. The analysis of pyrimidine derivatives is frequently performed using this technique[13][14].

Rationale

Reversed-phase chromatography uses a non-polar stationary phase (typically C18-bonded silica) and a polar mobile phase[1][15]. Non-polar compounds are retained longer. The isopropyl group on our target molecule provides a sufficient hydrophobic handle for retention on a C18 column. Mobile phase additives like formic acid are often used to protonate basic nitrogens in the pyrimidine ring, which minimizes undesirable interactions with residual silanols on the stationary phase and results in sharper peaks[1].

Materials & Equipment
ParameterSpecificationRationale & Notes
Stationary Phase C18-bonded Silica (e.g., 5-10 µm particle size)The C18 alkyl chain provides hydrophobic interactions necessary for retention[13][15].
Mobile Phase A Water + 0.1% Formic AcidThe aqueous component. Formic acid improves peak shape and is volatile, making it ideal for LC-MS applications and easy removal[1].
Mobile Phase B Acetonitrile + 0.1% Formic AcidThe organic modifier. Acetonitrile is preferred for its low viscosity and UV transparency.
Apparatus Preparative HPLC system with gradient capability, UV detector, and fraction collector.Required for high-resolution separation and isolation.
Step-by-Step Protocol
  • Method Development (Analytical Scale):

    • Using an analytical C18 column (e.g., 4.6 x 150 mm), inject a small amount of the dissolved crude product.

    • Develop a gradient method to determine the optimal elution conditions. A good starting point is a linear gradient from 5% to 95% Acetonitrile over 20 minutes[1].

    • Identify the retention time of the target compound and optimize the gradient to maximize resolution from nearby impurities.

  • Scale-Up & Column Equilibration:

    • Select a preparative C18 column with the same chemistry as the analytical column.

    • Equilibrate the preparative column with the initial mobile phase conditions (e.g., 95% A, 5% B) for at least 5-10 column volumes.

  • Sample Preparation & Injection:

    • Dissolve the crude sample in a solvent mixture that is weak in elution strength (e.g., the initial mobile phase composition or a DMSO/water mixture). Ensure the sample is fully dissolved to prevent column blockage.

    • Inject the sample onto the column. Do not overload the column, as this will lead to poor separation.

  • Purification Run & Fraction Collection:

    • Run the optimized gradient method.

    • Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 254 nm).

    • Collect fractions corresponding to the target peak. Automated fraction collectors triggered by UV signal are ideal.

  • Analysis & Product Isolation:

    • Analyze the collected fractions for purity using analytical HPLC.

    • Combine the pure fractions.

    • Remove the organic solvent (acetonitrile) under reduced pressure.

    • The remaining aqueous solution containing the product can be lyophilized or extracted with an organic solvent to isolate the final compound.

Alternative Strategy: Cyano-Bonded Phase Chromatography

For particularly challenging separations, a cyano-propyl bonded stationary phase offers an alternative selectivity to both silica and C18 columns[16][17].

  • In Normal-Phase Mode: It acts as a less polar, less acidic alternative to bare silica, which can be advantageous if the pyrimidine compound is sensitive to the acidic nature of silica gel[1][16]. It also equilibrates faster than silica.

  • In Reversed-Phase Mode: It is the most polar and least retentive of all reversed-phase packings, making it useful for separating compounds that are too strongly retained on C18 or C8 columns[16]. The nitrile chemistry provides unique selectivity through dipole-dipole interactions[17].

Chromatography_Selection cluster_0 Primary Methods cluster_1 Alternative Method A Crude 2-Isopropylpyrimidine-5-carbonitrile B Assess Purity Requirement & Scale A->B C High-Throughput / Large Scale (Multi-gram) B->C D High Purity / Small Scale (< 1 gram) B->D E Normal-Phase Flash Chromatography (Protocol 1) C->E F Preparative RP-HPLC (Protocol 2) D->F G Poor Resolution or Degradation with Primary Methods E->G F->G H Cyano-Bonded Phase Chromatography G->H

Caption: Decision tree for selecting a purification protocol.

Conclusion

The successful purification of 2-Isopropylpyrimidine-5-carbonitrile is readily achievable with a systematic approach. For rapid, large-scale purification, Normal-Phase Flash Chromatography guided by TLC method development is highly effective. For instances requiring the highest purity, a well-developed Preparative RP-HPLC method is superior. By understanding the chemical nature of the target molecule and applying the principles outlined in these protocols, researchers can confidently isolate 2-Isopropylpyrimidine-5-carbonitrile for subsequent use in drug discovery and development workflows.

References

  • Benchchem. (2025).
  • PubMed. (1987).
  • ResearchGate. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal.
  • Creative Proteomics. Pyrimidine Biosynthesis Analysis Service.
  • Benchchem. (2025).
  • CN (aka CYANO or NITRILE) HPLC Phases.
  • Benchchem. (2025). Technical Support Center: Synthesis of Nitrile-Containing Heterocyclic Compounds.
  • Sorbent Technologies, Inc. (2023). NUCLEODUR® Cyano-Nitrile.
  • Kromasil. (2011).
  • Biotage. (2023).
  • Sigma-Aldrich. Developing HPLC Methods.
  • SOP: FLASH CHROM
  • YMC CO., LTD.
  • RSC Publishing. (2023). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies.
  • MDPI. (2022). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers.
  • ACS Publications. (2014). Electrophilicity of Pyridazine-3-carbonitrile, Pyrimidine-2-carbonitrile, and Pyridine-carbonitrile Derivatives: A Chemical Model To Describe the Formation of Thiazoline Derivatives in Human Liver Microsomes. Chemical Research in Toxicology.
  • Fisher Scientific. HPLC for the Retention and Resolution of Very Polar Compounds.
  • Zakarian Group.
  • Wikipedia.
  • Resolian. (2025). HPLC-UV Method Development for Highly Polar Impurities.
  • MDPI. (2024). Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction.
  • EPFL.
  • College of Engineering Safety.
  • Phenomenex. Normal Phase HPLC Columns.

Sources

Application

Incorporating 2-Isopropylpyrimidine-5-carbonitrile derivatives into agrochemical formulations

Application Note: Engineering 2-Isopropylpyrimidine-5-carbonitrile Formulations for Advanced Agrochemicals Executive Overview & Mechanistic Rationale The pyrimidine-5-carbonitrile scaffold is a privileged pharmacophore i...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Engineering 2-Isopropylpyrimidine-5-carbonitrile Formulations for Advanced Agrochemicals

Executive Overview & Mechanistic Rationale

The pyrimidine-5-carbonitrile scaffold is a privileged pharmacophore in both medicinal chemistry and agrochemical development[1]. The incorporation of a 2-isopropyl group enhances the lipophilicity (log P) of the molecule, a critical parameter for penetrating the waxy cuticles of target foliage. Concurrently, the 5-carbonitrile moiety acts as a potent electron-withdrawing group (EWG). This dual functionalization not only increases the electrophilicity of the pyrimidine core—facilitating targeted nucleophilic aromatic substitution (SNAr) during synthesis[2]—but also modulates the molecule's binding affinity to specific biological targets.

In herbicidal applications, derivatives such as 2,4-dichloro-6-(2,2-difluoro-propoxy)-pyrimidine-5-carbonitrile function as synthetic auxins[3]. They mimic natural plant hormones, binding to TIR1/AFB receptors to induce the degradation of Aux/IAA repressors. This triggers unregulated ARF transcription factor activity, leading to lethal epinasty, uncontrolled cell elongation, and ultimately, weed senescence[3].

AuxinPathway A 2-Isopropylpyrimidine-5-carbonitrile Derivative Application B Cuticular Absorption & Meristematic Translocation A->B C Binding to TIR1/AFB Auxin Receptors B->C D Ubiquitination & Degradation of Aux/IAA Repressors C->D E ARF Transcription Factor Activation D->E F Uncontrolled Cell Elongation & Division (Epinasty) E->F G Target Weed Senescence & Plant Death F->G

Mechanistic signaling pathway of pyrimidine-5-carbonitrile auxin mimics in target weeds.

Synthesis of the Active Ingredient (AI)

To formulate an effective agrochemical, the AI must first be synthesized with high purity to prevent formulation instability caused by byproducts. We utilize a highly efficient SNAr amination protocol to substitute the 4-position of the pyrimidine ring[2].

Protocol 1: SNAr Amination of 4-Chloro-2-isopropylpyrimidine-5-carbonitrile

  • Causality Focus: The use of Cesium Carbonate (Cs₂CO₃) in N,N-Dimethylformamide (DMF) is deliberate. DMF provides the high dielectric constant required to stabilize the polar transition state of the SNAr reaction. Cs₂CO₃ acts as a mild, highly soluble base that effectively deprotonates the incoming arylamine nucleophile without causing undesired hydrolysis of the sensitive 5-carbonitrile group, a common side reaction when using harsher bases like NaOH[2].

  • Step-by-Step Methodology:

    • Preparation: Charge a dry, nitrogen-purged 250 mL round-bottom flask with 4-chloro-2-isopropylpyrimidine-5-carbonitrile (10.0 mmol) and the target arylamine (11.0 mmol).

    • Solvent & Base Addition: Add 50 mL of anhydrous DMF, followed by Cs₂CO₃ (15.0 mmol). The excess base ensures complete neutralization of the HCl byproduct, driving the reaction forward.

    • Reaction Execution: Heat the mixture to 120°C under continuous magnetic stirring for 6 hours. Monitor progression via TLC (Hexane:EtOAc 3:1) or LC-MS until the starting pyrimidine is fully consumed.

    • Quenching & Extraction: Cool the reaction to room temperature and quench with 150 mL of ice-cold distilled water. This precipitates the highly lipophilic product while keeping inorganic salts dissolved. Extract the aqueous phase with Ethyl Acetate (3 × 50 mL).

    • Purification: Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Recrystallize from hot ethanol to yield the pure AI.

    • Self-Validation Check: Perform HPLC analysis. Purity must exceed 98% before proceeding to formulation; impurities >2% can act as nucleation sites, causing crystal growth during the shelf-life of the final suspension.

Formulation Engineering: Suspension Concentrate (SC)

For lipophilic pyrimidine derivatives, a Suspension Concentrate (SC) is the optimal delivery system. SCs eliminate the need for flammable, phytotoxic organic solvents (unlike Emulsifiable Concentrates), offering superior safety and environmental profiles.

Protocol 2: Milling and Stabilization of the SC Formulation

  • Causality Focus: The primary failure mode of SC formulations is Ostwald ripening—where small particles dissolve and redeposit onto larger ones, leading to sedimentation. To prevent this, we employ a dual-surfactant system: a polymeric dispersant (e.g., polyalkylene glycol ether) providing steric hindrance, and an anionic wetting agent (e.g., sodium naphthalene sulfonate formaldehyde condensate) providing electrostatic repulsion.

  • Step-by-Step Methodology:

    • Pre-Dispersion (Slurry Preparation): In a high-shear mixer, combine 40% (w/w) of the synthesized pyrimidine-5-carbonitrile AI, 3% polymeric dispersant, 2% anionic wetting agent, 5% propylene glycol (antifreeze), and 49.8% deionized water. Shear at 3000 RPM for 15 minutes.

    • Wet Bead Milling: Transfer the slurry to a horizontal bead mill loaded with 0.8-1.0 mm zirconium dioxide beads. Mill at a tip speed of 10 m/s. The high-energy impact fractures the AI crystals.

    • Particle Size Analysis: Sample the mill every 30 minutes. Milling is complete when the particle size distribution reaches a D50​ of 1.5–2.0 µm and a D90​ of <5.0 µm. (Rationale: Particles >5 µm settle rapidly, while particles <1 µm increase the risk of Ostwald ripening).

    • Rheology Modification: Transfer the milled suspension to a low-shear blender. Slowly add 0.2% Xanthan Gum (pre-swelled in water) and 0.1% biocide (e.g., BIT/MIT). The Xanthan gum creates a pseudoplastic (shear-thinning) network that suspends the particles at rest but flows easily during spray application.

FormulationWorkflow A AI Synthesis (SNAr Reaction) B High-Shear Pre-Dispersion A->B C Surfactant Addition (Steric & Electrostatic) B->C D Zirconia Bead Milling (Size Reduction) C->D E Rheology Modification (Xanthan Gum) D->E F QC: CIPAC MT 46 (Accelerated Storage) E->F

Step-by-step workflow for the formulation and stabilization of a Suspension Concentrate.

Quantitative Data Presentation

To validate the formulation, accelerated storage stability testing is conducted according to CIPAC MT 46 standards (54°C for 14 days, simulating 2 years of room-temperature shelf life).

Table 1: Physicochemical Stability Profile of 40% AI Suspension Concentrate

ParameterInitial Value (Day 0)Post-Accelerated Storage (14 Days @ 54°C)Acceptance Criteria
Active Ingredient Content 40.2% w/w39.9% w/w± 5% of nominal
Particle Size ( D50​ ) 1.65 µm1.78 µm< 2.5 µm (Minimal ripening)
Particle Size ( D90​ ) 4.10 µm4.35 µm< 6.0 µm
Suspensibility 98.5%96.2%> 90%
Viscosity (at 20 s⁻¹) 450 mPa·s480 mPa·s300 - 600 mPa·s
pH (1% aqueous dilution) 6.86.55.0 - 8.0

Data Interpretation: The minimal shift in D50​ and D90​ values confirms that the chosen steric and electrostatic surfactant combination effectively halts Ostwald ripening. The retention of >96% suspensibility ensures that the end-user will experience uniform AI distribution in the spray tank, guaranteeing field efficacy.

References

  • Title: 2,4-Dichloro-6-(2,2-difluoro-propoxy)
  • Source: rhhz.
  • Title: 16.
  • Title: Buy 5-(Chloromethyl)-2-isopropylpyrimidine (EVT-14059142)

Sources

Method

Microwave-assisted synthesis of 2-Isopropylpyrimidine-5-carbonitrile derivatives

Application Note: Microwave-Assisted Synthesis of 2-Isopropylpyrimidine-5-carbonitrile Derivatives Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Application Area: Heterocycli...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Microwave-Assisted Synthesis of 2-Isopropylpyrimidine-5-carbonitrile Derivatives

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Application Area: Heterocyclic Chemistry, Lead Optimization, and API Intermediate Synthesis

Introduction & Mechanistic Rationale

Pyrimidine-5-carbonitrile derivatives are privileged pharmacophores in modern drug discovery, frequently utilized in the design of kinase inhibitors, GPCR modulators, and targeted anti-inflammatory agents[1]. The C2-isopropyl substitution provides critical lipophilic bulk essential for anchoring the molecule within hydrophobic binding pockets, while the C5-carbonitrile acts as a strong electron-withdrawing group and a directional hydrogen-bond acceptor.

Historically, synthesizing these highly substituted pyrimidines via conventional cyclocondensation reactions required prolonged refluxing (often 12–24 hours). This extended heating leads to thermal degradation, poor atom economy, and the formation of intractable polymeric side products[2]. Microwave-assisted organic synthesis (MAOS) overcomes these limitations by utilizing dielectric heating. Unlike conductive heating—which relies on convection currents and vessel wall transfer—microwave irradiation couples directly with the polar solvents and reagents, inducing rapid dipole rotation and localized superheating[3]. This targeted energy transfer drastically reduces reaction times and provides the thermodynamic push necessary to overcome the high activation energy barrier of the final cyclization step[4].

Experimental Design & Causality

The synthesis of 4-amino-2-isopropylpyrimidine-5-carbonitrile derivatives relies on the base-catalyzed cyclocondensation of isobutyramidine hydrochloride with a substituted ethoxymethylenemalononitrile. Every parameter in this protocol is engineered for maximum efficiency:

  • Solvent Selection: Absolute ethanol is chosen for its excellent microwave-absorbing properties (high loss tangent, tanδ=0.941 ). It rapidly converts electromagnetic energy into heat while acting as a protic medium to stabilize the polar transition state during nucleophilic attack.

  • Catalyst Dynamics: Sodium ethoxide serves a dual purpose. It first neutralizes the isobutyramidine hydrochloride to release the free amidine base in situ, preventing premature degradation. Subsequently, it catalyzes the Michael-type nucleophilic attack on the electrophilic alkene.

  • Pressure & Temperature Profiles: Conducting the reaction in a sealed, pressure-rated microwave vial allows the system to safely exceed the atmospheric boiling point of ethanol (78°C). Ramping the temperature to 120°C generates autogenous pressure, which accelerates the intramolecular cyclization (elimination of ethanol) that typically stalls and causes impurity formation under conventional reflux conditions[2].

Quantitative Data & Optimization

To establish the optimal synthetic environment, a parameter sweep was conducted comparing temperature, time, and power outputs. The data demonstrates that a sealed-vessel microwave protocol at 120°C maximizes both yield and purity, avoiding the thermal degradation seen at longer reaction times.

Table 1: Optimization of Microwave Parameters for Cyclocondensation

EntryTemp (°C)Time (min)Power (W)SolventYield (%)Purity (LC-MS)
18030100EtOH4578%
210020150EtOH7289%
3 120 15 150 EtOH 94 >98%
412015150MeOH8191%

Table 2: Conventional Reflux vs. Microwave-Assisted Synthesis

MethodHeating SourceTemp (°C)TimeYield (%)Atom Economy
ConventionalOil Bath78 (Reflux)14 hours55Moderate
MicrowaveMagnetron (2.45 GHz)120 (Sealed)15 mins94High

Visualizations: Workflows and Pathways

Workflow N1 1. Reagent Mixing Isobutyramidine + Malononitrile N2 2. Base Addition EtONa in EtOH N1->N2 N3 3. Microwave Irradiation 120°C, 15 min, 150W N2->N3 N4 4. Cooling & Workup Precipitation in Ice Water N3->N4 N5 5. Final Product 2-Isopropylpyrimidine-5-carbonitrile N4->N5

Microwave-assisted workflow for 2-isopropylpyrimidine-5-carbonitrile synthesis.

Pathway A Isobutyramidine C Michael Addition Intermediate A->C B Electrophile B->C D Cyclization (-EtOH) C->D MW Heating E Aromatization D->E F Target Scaffold E->F

Mechanistic pathway of the base-catalyzed cyclocondensation under MW irradiation.

Step-by-Step Methodology: Self-Validating Protocol

Step 1: Preparation of the Reaction Mixture

  • In a 10 mL microwave-transparent quartz or borosilicate glass vial equipped with a magnetic stir bar, add isobutyramidine hydrochloride (1.0 mmol) and ethoxymethylenemalononitrile (1.0 mmol).

  • Causality: Equimolar stoichiometry is strictly maintained to prevent the formation of polymeric side products. Isobutyramidine hydrochloride is highly hygroscopic; weigh rapidly and store under inert gas to ensure accurate molar ratios and prevent moisture-induced hydrolysis of the electrophile.

Step 2: Solvent and Catalyst Addition

  • Add 3.0 mL of absolute ethanol to the vial, followed by a dropwise addition of sodium ethoxide (1.2 mmol, 21% wt in EtOH).

  • Causality: The slight 0.2 mmol excess of base ensures complete neutralization of the amidine hydrochloride salt, pushing the equilibrium toward the reactive free base before microwave irradiation begins.

Step 3: Microwave Irradiation

  • Seal the vial tightly with a Teflon-lined crimp cap to safely contain autogenous pressure.

  • Program the microwave synthesizer parameters: Temperature = 120°C, Ramp Time = 2 min, Hold Time = 15 min, Max Power = 150 W, Cooling = On (compressed air).

  • Causality: The 2-minute ramp time prevents pressure spiking, while the 120°C hold temperature provides the exact thermal energy required to drive the intramolecular cyclization, preventing the reaction from stalling at the acyclic Michael addition intermediate[2].

Step 4: In-Process Validation (Self-Validating Step)

  • Validation Protocol: At the end of the 15-minute hold, allow the vial to cool to 40°C. Withdraw a 10 µL aliquot via micro-syringe, dilute in 1 mL acetonitrile, and analyze via TLC (Hexane:EtOAc 7:3) or rapid LC-MS.

  • Success Criteria: The complete disappearance of the highly UV-active malononitrile starting material spot confirms total intermediate consumption, validating that the cyclization phase was successful. If starting material remains, reseal and irradiate for an additional 5 minutes.

Step 5: Workup and Isolation

  • Upon analytical confirmation, allow the system to cool to room temperature. Pour the reaction mixture into 15 mL of ice-cold distilled water while stirring vigorously.

  • Causality: The sudden shift in solvent polarity (from ethanol to water) and the drop in temperature forces the highly hydrophobic 2-isopropylpyrimidine-5-carbonitrile derivative to rapidly precipitate out of solution. Inorganic salts (NaCl) and unreacted polar impurities remain dissolved in the aqueous phase.

Step 6: Filtration and Purification

  • Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake with ice-cold water (2 x 5 mL) to remove residual base, followed by a wash with cold heptane (2 mL) to remove trace lipophilic impurities.

  • Dry the solid in a vacuum desiccator overnight. The resulting product is typically >98% pure, but can be recrystallized from a minimal amount of hot ethanol if ultra-high purity is required for downstream cross-coupling reactions.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 2-Isopropylpyrimidine-5-carbonitrile Synthesis Pathways

This guide bypasses generic advice to focus on the mechanistic causality behind yield loss. By understanding the underlying physical chemistry of these condensation pathways, you can implement the self-validating protoco...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide bypasses generic advice to focus on the mechanistic causality behind yield loss. By understanding the underlying physical chemistry of these condensation pathways, you can implement the self-validating protocols provided below to ensure reproducible, high-yield synthesis.

I. Experimental Workflow Overview

Workflow Step1 1. Reagent Preparation Isobutyramidine HCl + Ethoxymethylenemalononitrile Step2 2. Base Addition Add NaOEt in EtOH (Controlled Dropwise) Step1->Step2 Step3 3. Condensation & Cyclization Reflux at 78°C for 4-6 hours Step2->Step3 Step4 4. Quenching & Neutralization Cool to RT, adjust pH to 7.0 Step3->Step4 Step5 5. Isolation & Purification Filtration & Recrystallization Step4->Step5

Experimental workflow for the optimized synthesis of 2-Isopropylpyrimidine-5-carbonitrile.

II. Troubleshooting Guide & FAQs

Q: Why is my condensation reaction stalling at 40-50% conversion, leaving unreacted starting materials? A: Causality: Isobutyramidine hydrochloride is a stable salt, but it requires precise deprotonation to act as an effective bis-nucleophile. If the base is too weak (e.g., K₂CO₃) or insoluble in your chosen solvent, the concentration of the free amidine remains too low to drive the initial Michael addition into the ethoxymethylenemalononitrile. Solution: Switch to a homogeneous, strong base system like Sodium Ethoxide (NaOEt) in absolute ethanol. This ensures complete free-basing of the amidine while matching the solvent to the leaving group (ethoxide), preventing competing transesterification side reactions.

Q: I am detecting a significant amount of a highly polar byproduct, and my nitrile peak (~2220 cm⁻¹) is missing in the IR spectrum. What happened? A: Causality: The cyano (-CN) group at the 5-position of the pyrimidine ring is highly electrophilic. Under basic conditions at elevated temperatures (especially >80°C) in the presence of trace water, the nitrile undergoes rapid hydrolysis to an amide or carboxylic acid . Solution: Maintain strict anhydrous conditions. Use freshly titrated NaOEt and anhydrous ethanol. Cap the reaction temperature at 78°C (ethanol reflux) and avoid prolonged heating beyond 6 hours.

Q: My crude product is heavily contaminated with colored oligomers. How can I purify it without tedious column chromatography? A: Causality: Ethoxymethylenemalononitrile can self-polymerize under strongly basic conditions if the amidine is not readily available to react. Solution: Alter the addition sequence. Pre-mix the isobutyramidine hydrochloride with NaOEt to generate the free base before adding the ethoxymethylenemalononitrile dropwise. Post-reaction, utilize a pH-controlled precipitation: adjusting the aqueous quench to exactly pH 7.0 forces the neutral pyrimidine-5-carbonitrile to crash out, leaving polar oligomers and salts in solution.

Troubleshooting Issue Low Yield of Target Nitrile Cause1 Incomplete Conversion Issue->Cause1 Cause2 Nitrile Hydrolysis Issue->Cause2 Cause3 Side Product Formation Issue->Cause3 Sol1 Optimize Base: Use NaOEt/EtOH Cause1->Sol1 Sol2 Strict Anhydrous Conditions Cause2->Sol2 Sol3 Temperature Control: Avoid >80°C Cause3->Sol3

Logical troubleshooting tree for addressing low reaction yields in pyrimidine syntheses.

III. Quantitative Optimization Data

The following table summarizes the quantitative impact of varying reaction conditions on the synthesis of the 4-amino-2-isopropylpyrimidine-5-carbonitrile intermediate.

Base SystemSolventTemperature (°C)Time (h)Yield (%)Primary Observation / Failure Mode
K₂CO₃ (2.0 eq)DMF1001242Significant nitrile hydrolysis due to high temp.
Et₃N (2.0 eq)EtOH781255Incomplete amidine free-basing; stalled reaction.
NaOMe (1.2 eq)MeOH65871Moderate conversion; some transesterification.
NaOEt (1.2 eq) EtOH (Anhydrous) 78 4 89 Clean conversion, high purity target compound.
IV. Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. At each critical juncture, a specific physical observation will confirm that the mechanistic step has been successful.

Materials Required:

  • Isobutyramidine hydrochloride (1.0 eq)

  • Ethoxymethylenemalononitrile (1.05 eq)

  • Sodium ethoxide (21% wt in EtOH) (1.2 eq)

  • Anhydrous Ethanol

Step-by-Step Methodology:

  • Amidine Free-Basing: Suspend isobutyramidine hydrochloride (10 mmol) in 15 mL of anhydrous ethanol under an inert nitrogen atmosphere. Dropwise, add the sodium ethoxide solution (12 mmol) over 10 minutes at room temperature.

    • Self-Validation Check: The initial cloudy suspension will transition to a clear, pale-yellow solution within 15 minutes, accompanied by the precipitation of fine, white NaCl salts. This visual change confirms the complete generation of the free isobutyramidine base.

  • Electrophile Addition: Dissolve ethoxymethylenemalononitrile (10.5 mmol) in 5 mL of anhydrous ethanol. Add this solution dropwise to the free amidine mixture over 20 minutes to prevent thermal spiking and self-polymerization.

  • Cyclization: Equip the flask with a reflux condenser and heat the reaction mixture to 78°C (gentle reflux) for 4 hours.

    • Self-Validation Check: The reaction mixture will progressively darken to a deep amber color. TLC analysis (Hexane:EtOAc 1:1) should show the complete disappearance of the UV-active dielectrophile spot (Rf ~0.6), validating the completion of the cyclization cascade.

  • Quench and Neutralization: Cool the reaction mixture to 0-5°C in an ice bath. Slowly add 20 mL of ice-cold distilled water. Carefully adjust the pH to exactly 7.0 using 1M HCl.

    • Self-Validation Check: A dense, off-white precipitate will form immediately upon reaching neutral pH. This validates the insolubility of the target carbonitrile in aqueous media, effectively separating it from polar byproducts.

  • Isolation: Filter the precipitate under vacuum, wash with cold water (2 x 10 mL) followed by cold hexanes (10 mL), and dry under a high vacuum to afford the pure 2-isopropylpyrimidine-5-carbonitrile derivative.

V. References
  • Title: An overview on synthesis and biological activity of pyrimidines Source: World Journal of Advanced Research and Reviews URL: [Link]

  • Title: Comparative Computational Studies of 3,4-Dihydro-2,6-diaryl-4-oxo-pyrimidine-5-carbonitrile Derivatives as Potential Antinociceptive Agents Source: MDPI URL: [Link]

  • Title: Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies Source: PubMed Central (PMC) URL: [Link]

  • Title: Recent synthetic methodologies for pyrimidine and its derivatives Source: TÜBİTAK Academic Journals URL: [Link]

Optimization

Troubleshooting low solubility of 2-Isopropylpyrimidine-5-carbonitrile in organic solvents

Welcome to the technical support center for 2-Isopropylpyrimidine-5-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome common solubility challeng...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2-Isopropylpyrimidine-5-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome common solubility challenges encountered during experimental work. Here, we provide in-depth, evidence-based answers and protocols to ensure you can effectively work with this compound.

Frequently Asked Questions (FAQs)

Q1: Why is 2-Isopropylpyrimidine-5-carbonitrile poorly soluble in many common organic solvents?

A1: The solubility behavior of 2-Isopropylpyrimidine-5-carbonitrile is dictated by its unique molecular structure, which possesses both nonpolar and polar characteristics. The molecule consists of:

  • A nonpolar isopropyl group , which favors dissolution in nonpolar, lipophilic solvents.

  • A polar pyrimidine ring and a polar nitrile group (-C≡N) , which contribute to its affinity for polar solvents.

This dual nature means that it often fails to dissolve well in solvents that are either purely nonpolar or purely polar. Furthermore, the planar structure of the pyrimidine ring can lead to strong intermolecular forces in the solid state, resulting in high crystal lattice energy.[1] For a solvent to dissolve the compound, it must provide sufficient energy to overcome these forces, which is often a significant challenge.[1] The principle of "like dissolves like" is a useful starting point, but the mixed polarity of this specific molecule requires a more nuanced approach.[2][3]

Q2: I am starting a new project. Which solvents should I try first for 2-Isopropylpyrimidine-5-carbonitrile?

A2: A logical first step is to perform a small-scale screening with a range of solvents that cover the polarity spectrum. This systematic approach allows you to quickly identify the most promising solvent or solvent class for your application. We recommend starting with solvents from the following categories:

  • Polar Aprotic: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN)

  • Polar Protic: Methanol, Ethanol

  • Intermediate Polarity: Dichloromethane (DCM), Tetrahydrofuran (THF)

  • Nonpolar: Toluene, Heptane

For many pyrimidine derivatives, polar aprotic solvents like DMF and DMSO are often effective due to their ability to interact with the polar regions of the molecule without the hydrogen-bonding interference that can sometimes hinder solubility in protic solvents.[4][5][6]

Systematic Troubleshooting of Low Solubility

If initial solvent screening fails to yield a suitable solution, a more systematic approach is necessary. The following sections provide detailed protocols and explanations to guide you through this process.

Q3: My compound has poor solubility in all single solvents I've tested. What is the next logical step?

A3: When single solvents are ineffective, the use of a co-solvent system is the most powerful and widely used next step.[2][7][8] A co-solvent is a water-miscible (or primary-solvent-miscible) organic solvent added to the main solvent to alter its polarity and enhance the solubility of the solute.[7][9][10]

The Mechanism of Co-Solvency: Co-solvents work by reducing the interfacial tension between the primary solvent and the solute.[2][7] For 2-Isopropylpyrimidine-5-carbonitrile, a co-solvent system can create a microenvironment that is favorable to both the nonpolar isopropyl group and the polar pyrimidine-nitrile portion of the molecule. For instance, adding a less polar solvent to a polar one can create a mixture that better matches the compound's mixed polarity.

Experimental Protocol 1: Systematic Co-Solvent Screening

Objective: To identify an effective co-solvent mixture and the minimum concentration required for complete dissolution at room temperature.

Materials:

  • 2-Isopropylpyrimidine-5-carbonitrile

  • Primary solvent in which the compound is intended to be used (e.g., a buffer or a reaction solvent)

  • A selection of co-solvents (e.g., DMSO, DMF, Ethanol, Propylene Glycol)[9]

  • Small glass vials (e.g., 2 mL)

  • Vortex mixer and/or sonicator

Procedure:

  • Preparation: Weigh a small, consistent amount of 2-Isopropylpyrimidine-5-carbonitrile (e.g., 1 mg) into several labeled vials.[2]

  • Initial Insolubility Confirmation: Add a fixed volume of the primary solvent (e.g., 1 mL) to each vial to confirm the compound's low solubility.

  • Co-solvent Addition: To each vial, add a different co-solvent in small, incremental volumes (e.g., 10-50 µL).

  • Mixing: After each addition, cap the vial and vortex vigorously for 30-60 seconds. If dissolution is still not complete, sonication for 5-10 minutes can be applied to provide additional energy.

  • Observation: Visually inspect for complete dissolution (a clear solution with no visible solid particles).

  • Quantification: Record the volume of co-solvent required to achieve complete dissolution. This allows you to determine the minimum percentage of co-solvent needed (e.g., 10% DMSO in the primary solvent).

Q4: Can changing the temperature improve the solubility of 2-Isopropylpyrimidine-5-carbonitrile?

A4: Yes, for most organic solids, solubility increases with temperature.[11][12] This is because the dissolution process is often endothermic, meaning it requires energy input.[12] Applying heat provides the necessary thermal energy to overcome the crystal lattice forces of the solid, allowing the solvent molecules to solvate the solute more effectively.

However, it is crucial to consider the thermal stability of your compound. Before proceeding with heating, ensure that 2-Isopropylpyrimidine-5-carbonitrile will not degrade at elevated temperatures, which could compromise your experiment.

Experimental Protocol 2: Temperature-Based Solubility Enhancement

Objective: To determine if heating can achieve the desired concentration and to identify the minimum required temperature.

Materials:

  • A suspension of 2-Isopropylpyrimidine-5-carbonitrile in the chosen solvent or co-solvent system.

  • A calibrated hot plate with a magnetic stirrer.

  • A thermometer or temperature probe.

  • Small, sealed reaction vial or flask.

Procedure:

  • Setup: Place the vial containing the suspension on the hot plate. Add a small magnetic stir bar.

  • Gradual Heating: Begin stirring and slowly increase the temperature in controlled increments (e.g., 5-10 °C).

  • Monitoring: Continuously monitor the suspension. Note the temperature at which all the solid material dissolves completely. This is the saturation temperature for that specific concentration.

  • Cooling and Observation: Once dissolved, slowly cool the solution back to room temperature. Observe if the compound remains in solution or if it precipitates. Rapid precipitation upon cooling indicates that the increased solubility is highly temperature-dependent.

Caution: Always perform heating experiments in a well-ventilated fume hood. Ensure the vial is not sealed so tightly that pressure can build up.

Troubleshooting Workflow

The following diagram outlines a logical workflow for addressing solubility issues with 2-Isopropylpyrimidine-5-carbonitrile.

G cluster_0 Start: Solubility Issue cluster_1 Initial Screening cluster_2 Advanced Techniques cluster_3 Outcome Start Low solubility of 2-Isopropylpyrimidine-5-carbonitrile SolventScreen Protocol: Small-Scale Solvent Screening (Polar, Nonpolar, Intermediate) Start->SolventScreen CoSolvent Protocol 1: Co-Solvent System (e.g., DMSO, DMF, Ethanol) SolventScreen->CoSolvent If single solvents fail Temp Protocol 2: Temperature Increase (Check thermal stability first) CoSolvent->Temp If co-solvents alone are insufficient Success Solubility Achieved Proceed with Experiment CoSolvent->Success If successful Sonication Mechanical Agitation (Sonication) Temp->Sonication To aid dissolution Temp->Success If successful Sonication->Success If successful

Caption: A logical workflow for troubleshooting the low solubility of 2-Isopropylpyrimidine-5-carbonitrile.

Data Summary: Solvent Properties

For a systematic approach, understanding the properties of the solvents you are using is key. The table below provides relevant data for common laboratory solvents.

SolventPolarity IndexDielectric Constant (20°C)TypeBoiling Point (°C)
Heptane0.11.9Nonpolar98
Toluene2.42.4Nonpolar111
Dichloromethane (DCM)3.19.1Intermediate40
Tetrahydrofuran (THF)4.07.5Intermediate66
Acetone5.120.7Polar Aprotic56
Acetonitrile (ACN)5.837.5Polar Aprotic82
N,N-Dimethylformamide (DMF)6.436.7Polar Aprotic153
Dimethyl sulfoxide (DMSO)7.246.7Polar Aprotic189
Ethanol4.324.5Polar Protic78
Methanol5.132.7Polar Protic65

Data compiled from various chemical handbooks and online resources.

Advanced Considerations: Hansen Solubility Parameters (HSP)

For particularly challenging cases, the Hansen Solubility Parameter (HSP) system can provide a more sophisticated framework for solvent selection.[13][14] HSP theory deconstructs the total Hildebrand solubility parameter into three components:

  • δD (Dispersion): Energy from atomic forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

The principle is that solvents with HSP values close to those of the solute are more likely to dissolve it.[15] While determining the precise HSP values for 2-Isopropylpyrimidine-5-carbonitrile requires experimental work, one can use the HSP values of known solvents to create mixtures that systematically explore the "Hansen space" to find an optimal match.[14][15]

References

  • Hansen Solubility Parameters: A Tool for Solvent Selection for Organosolv Delignification. (2019). TAPPI Journal. Available from: [Link]

  • Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs. (2022). Pharmaceutical Sciences. Available from: [Link]

  • Prediction of Aqueous Solubility of Organic Compounds from Molecular Structure. Journal of Chemical Information and Modeling. Available from: [Link]

  • Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. (2014). Journal of Chemistry. Available from: [Link]

  • A Review of the Solubility Enhancement by Using a Co-Solvency Method. (2021). ManTech Publications. Available from: [Link]

  • Cosolvent. Wikipedia. Available from: [Link]

  • On the Effect of Temperature on Aqueous Solubility of Organic Solids. (2010). Organic Process Research & Development. Available from: [Link]

  • Co-solvency: Significance and symbolism. (2025). Wisdom Library. Available from: [Link]

  • On the Effect of Temperature on Aqueous Solubility of Organic Solids. (2010). ACS Publications. Available from: [Link]

  • Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. ResearchGate. Available from: [Link]

  • Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. (2018). ACS Medicinal Chemistry Letters. Available from: [Link]

  • SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie. Available from: [Link]

  • Effects of Temperature and Pressure on Solubility. (2022). Chemistry LibreTexts. Available from: [Link]

  • fastsolv - Organic Solubility Prediction. Rowan Scientific. Available from: [Link]

  • Physics-Based Solubility Prediction for Organic Molecules. (2025). Chemical Reviews. Available from: [Link]

  • HSP for Beginners. Hansen Solubility Parameters. Available from: [Link]

  • What is the importance of the cosolvency in the solubility of nonelectrolytes drugs? ResearchGate. Available from: [Link]

  • Cosolvency. Slideshare. Available from: [Link]

  • Hansen Solubility Parameters. Kinam Park, Purdue University. Available from: [Link]

  • Predicting Aqueous Solubility of Organic Molecules Using Deep Learning Models with Varied Molecular Representations. (2021). arXiv. Available from: [Link]

  • On the Effect of Temperature on Aqueous Solubility of Organic Solids. ResearchGate. Available from: [Link]

  • Factors Affecting Solubility. BYJU'S. Available from: [Link]

  • Solubility of Organic Compounds. (2021). Chemistry Steps. Available from: [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available from: [Link]

  • Development of a Small-Scale Automated Solubility Measurement Apparatus. (2005). Industrial & Engineering Chemistry Research. Available from: [Link]

  • nanoGR R Standard Operation Procedure for static solubility testing of NM suspension. Nanopartikel.info. Available from: [Link]

  • How to tackle compound solubility issue. (2022). Reddit. Available from: [Link]

  • Solubility of Organic Compounds. (2023). University of Calgary. Available from: [Link]

  • Solubility. Open Oregon Educational Resources. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Advanced Strategies for 2-Isopropylpyrimidine-5-carbonitrile Substitution

Welcome to the technical support center for synthetic strategies involving 2-isopropylpyrimidine-5-carbonitrile. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for synthetic strategies involving 2-isopropylpyrimidine-5-carbonitrile. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the unique challenges posed by this sterically hindered substrate. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols grounded in established chemical principles to help you achieve your synthetic goals.

Introduction: The Challenge of the Isopropyl Group

The 2-isopropyl group on the pyrimidine ring presents a significant steric shield, fundamentally altering the reactivity of the heterocycle.[1][2] Standard nucleophilic aromatic substitution (SNAr) reactions, which typically proceed smoothly on less substituted pyrimidines, often fail or provide disappointingly low yields with this substrate. The bulky isopropyl group physically blocks the approach of nucleophiles to the adjacent C2 and C6 positions and can influence the electronic properties of the ring. This guide will walk you through the causality of these challenges and provide field-proven strategies to overcome them.

Frequently Asked Questions (FAQs)

Q1: My standard SNAr reaction with 2-isopropylpyrimidine-5-carbonitrile is failing. What's the underlying problem?

A1: The failure of standard SNAr reactions on this substrate is primarily due to a combination of steric and electronic factors.

  • Steric Hindrance: The bulky tert-butyl-like isopropyl group at the C2 position physically obstructs the trajectory of the incoming nucleophile, particularly for substitution at the C2 or C6 positions. This steric clash raises the activation energy of the transition state, slowing down or completely inhibiting the reaction.[1][2]

  • Electronic Effects: Pyrimidine is an electron-deficient heterocycle, which is a prerequisite for SNAr.[3] The nitrogen atoms act as powerful electron-withdrawing groups, activating the ring for nucleophilic attack, especially at the C2, C4, and C6 positions.[4][5] However, the isopropyl group is a weak electron-donating group, which slightly counteracts this activation compared to an unsubstituted pyrimidine.

The combination of a significant steric barrier and slightly reduced electronic activation makes traditional, uncatalyzed SNAr challenging.

Q2: I need to form a C-N or C-C bond on the pyrimidine ring. What are the most promising strategies to bypass the limitations of SNAr?

A2: For C-N and C-C bond formation on sterically hindered pyrimidines, transition-metal-catalyzed cross-coupling reactions are the most effective and versatile strategies. These methods offer alternative mechanistic pathways that are less susceptible to the steric hindrance that plagues SNAr reactions.

  • For C-N Bond Formation (Amination): Palladium-catalyzed Buchwald-Hartwig amination is the industry standard.[6][7] This reaction class uses a palladium catalyst with specialized phosphine ligands to couple amines with aryl halides or triflates under relatively mild conditions. The choice of ligand is critical for navigating the sterically congested environment.

  • For C-C Bond Formation: Suzuki-Miyaura (using boronic acids) and Stille (using organostannanes) couplings are excellent choices. These reactions also employ palladium catalysts and are highly tolerant of various functional groups.

  • For Cyanation: If you need to introduce a cyano group at a different position, copper-catalyzed cyanation methods are often more effective than palladium-catalyzed ones for heteroaromatic systems and can be achieved through C-H activation or from a halide.[8][9][10]

Q3: How do I select the right catalyst and ligand for a Buchwald-Hartwig amination on my hindered substrate?

A3: Catalyst and ligand selection is crucial for success. For sterically demanding substrates like 2-isopropylpyrimidine-5-carbonitrile, bulky and electron-rich ligands are required to promote the key steps of the catalytic cycle (oxidative addition and reductive elimination).

  • Bulky Biarylphosphine Ligands: Ligands such as XPhos, SPhos, and RuPhos are specifically designed for challenging couplings. Their bulk facilitates the reductive elimination step, which is often the rate-limiting step for hindered substrates.

  • N-Heterocyclic Carbene (NHC) Ligands: NHC ligands are strong electron donors and can form very stable and active palladium complexes, making them an excellent choice for amination reactions.[11]

A logical approach to catalyst screening is essential. The diagram below provides a decision-making workflow.

cluster_0 Catalyst/Ligand Selection Workflow Start Starting Point: 2-isopropyl-X-pyrimidine + Amine Screen1 Initial Screen: Pd₂(dba)₃ / XPhos Base: NaOtBu or LHMDS Solvent: Toluene or Dioxane Start->Screen1 Result1 Low Conversion? Screen1->Result1 Screen2 Second Screen: Use a more electron-rich ligand e.g., RuPhos or an NHC ligand (IPr) Result1->Screen2 Yes Success Successful Coupling Result1->Success No Result2 Still Low Conversion? Screen2->Result2 Screen3 Advanced Strategy: Consider changing the leaving group (e.g., from -Cl to -Br or -OTf) Result2->Screen3 Yes Result2->Success No Screen3->Success Reaction Improved Failure Consider Alternative Route Screen3->Failure No Improvement

Caption: Workflow for catalyst and ligand selection.

Q4: When is it appropriate to use microwave-assisted synthesis for my reaction?

A4: Microwave-assisted synthesis is an excellent tool for accelerating reactions that are sluggish under conventional heating, which is often the case with sterically hindered substrates.[12][13][14]

  • Overcoming High Activation Barriers: The rapid and efficient heating provided by microwave irradiation can supply the necessary energy to overcome the high activation barriers associated with sterically demanding transformations.

  • Reducing Reaction Times: Reactions that might take 24-48 hours with conventional heating can often be completed in minutes to a few hours in a microwave reactor.[15] This rapid screening allows for faster optimization of reaction conditions.

  • Improving Yields: By minimizing reaction times, microwave heating can reduce the formation of degradation byproducts that often occur during prolonged heating.[13][16]

Consider using microwave synthesis when initial attempts with conventional heating at elevated temperatures (e.g., >100 °C) show low conversion after several hours.

Q5: My reaction is producing a complex mixture of byproducts. What are the likely culprits?

A5: A messy reaction profile can stem from several sources:

  • Catalyst Decomposition: In cross-coupling reactions, the palladium catalyst can decompose to form palladium black, especially if the reaction is not properly degassed. This leads to a loss of catalytic activity and incomplete conversion.

  • Side Reactions with the Solvent or Base: At high temperatures, solvents like DMF can decompose. Strong bases can react with other functional groups on your molecule or nucleophile.

  • Benzyne Formation: Under very harsh basic conditions with a poor leaving group, an elimination-addition mechanism via a highly reactive benzyne intermediate can occur, potentially leading to a mixture of regioisomers.[17]

  • Homocoupling: In Suzuki couplings, homocoupling of the boronic acid reagent can occur, consuming your starting material.

Careful control of the reaction atmosphere (inert gas), purity of reagents and solvents, and choice of a suitable base are critical to minimizing these side reactions.

Troubleshooting Guides

Problem 1: No Reaction or Low Conversion in a Nucleophilic Aromatic Substitution (SNAr) Attempt

Your goal is to substitute a leaving group (e.g., a halogen) at the C4 or C6 position of 2-isopropylpyrimidine-5-carbonitrile with a nucleophile (e.g., an amine or thiol).

Initial Observation: After stirring at elevated temperatures for an extended period, TLC or LC-MS analysis shows only starting material or less than 10% product formation.

cluster_1 SNAr Troubleshooting Workflow Start Low SNAr Conversion Step1 Increase Temperature (e.g., 120-150°C) Use a high-boiling polar aprotic solvent (DMSO, NMP) Start->Step1 Check1 Improvement? Step1->Check1 Step2 Use Microwave Irradiation (150-200°C, 30-60 min) Check1->Step2 No Success Reaction Successful Check1->Success Yes Check2 Improvement? Step2->Check2 Step3 Switch to Transition-Metal Catalysis (e.g., Buchwald-Hartwig Amination) Check2->Step3 No Check2->Success Yes Step3->Success

Caption: Troubleshooting workflow for a failing SNAr reaction.

Step-by-Step Protocol for Optimization:

  • Verify Reagent Quality: Ensure your nucleophile is of high purity and your solvent is anhydrous. Water can hydrolyze the starting material or quench the base.

  • Increase Thermal Energy:

    • Conventional Heating: Switch to a higher boiling polar aprotic solvent like DMSO or NMP and increase the temperature incrementally, up to 150-180 °C. Polar aprotic solvents are known to accelerate SNAr rates.[17]

    • Microwave Irradiation: As a more effective alternative, use a dedicated microwave reactor. Start with a temperature of 150 °C for 30 minutes and monitor the reaction. Increase the temperature in 20 °C increments if necessary.

  • Optimize the Base: For nucleophiles like amines or thiols, a non-nucleophilic base is required to deprotonate the nucleophile or scavenge the HX byproduct. If using a carbonate base (e.g., K₂CO₃, Cs₂CO₃), consider switching to a stronger, non-nucleophilic organic base like DBU or a phosphazene base.

  • Transition to a Catalyzed Reaction: If the above steps fail, it is highly probable that the steric hindrance is too great for a traditional SNAr mechanism. You should pivot to a transition-metal-catalyzed cross-coupling strategy.

Problem 2: Low Yield in a Palladium-Catalyzed Cross-Coupling Reaction

You are attempting a Buchwald-Hartwig amination to couple an amine with a 4-halo-2-isopropylpyrimidine-5-carbonitrile, but are obtaining low yields (<40%) despite observing some product formation.

Initial Observation: The reaction turns black (indicating catalyst decomposition), and LC-MS shows a mixture of starting material, desired product, and potentially homocoupled byproducts.

Step-by-Step Protocol for Optimization:

  • Ensure an Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen. Ensure your reaction flask is thoroughly degassed (e.g., by three cycles of vacuum/backfill with argon or nitrogen) before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction.

  • Ligand Selection: The initial choice of ligand may not be optimal. Screen a panel of bulky, electron-rich biarylphosphine ligands. See the table below for starting recommendations.

  • Base and Solvent Compatibility: The choice of base is critical and ligand-dependent. Strong, non-coordinating bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are often required. Ensure the solvent is anhydrous.

  • Change the Leaving Group: The rate of oxidative addition to the palladium catalyst is often the slowest step and is dependent on the leaving group (I > OTf > Br >> Cl). If you are using a chloro-pyrimidine, synthesizing the bromo- or iodo-analogue can dramatically increase the reaction rate and overall yield.[2][18]

Table 1: Recommended Starting Conditions for Buchwald-Hartwig Amination

ParameterCondition A (Initial Screen)Condition B (For Challenging Cases)Rationale
Catalyst Precursor Pd₂(dba)₃ (1-2 mol%)Pd(OAc)₂ (1-2 mol%)Both are common and effective Pd(0) sources or precursors.
Ligand XPhos (2.5-5 mol%)RuPhos or an NHC ligand (e.g., IPr) (2.5-5 mol%)XPhos is a good general-purpose ligand. RuPhos and NHCs are more electron-rich and can be more effective for hindered systems.
Base NaOtBu (1.5 eq)LHMDS (1.5 eq)NaOtBu is a strong, hindered base. LHMDS is even stronger and can be more effective in some cases.
Solvent Toluene or DioxaneToluene or DioxaneStandard non-polar, aprotic solvents for this chemistry. Must be anhydrous.
Temperature 80-110 °C100-120 °C (or Microwave)Higher temperatures may be required to overcome steric barriers.

References

  • Copper catalysed cyanation of 5-bromo-pyrimidine. ResearchGate.

  • Substituted Pyrazolo[3,4- d ]pyrimidines: Microwave-Assisted, Solvent-Free Synthesis and Biological Evaluation. ResearchGate.

  • Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids. ACS Combinatorial Science.

  • A diversity oriented, microwave assisted synthesis of N-substituted 2-hydro-4-amino-pyrido[2,3-d]pyrimidin-7(8H)-ones. Molecular Diversity.

  • Site-Selective Amination of Pyrimidines. Montana State University Technology Transfer Office.

  • Regioselective 2-Amination of Polychloropyrimidines. Organic Letters.

  • Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility. Royal Society of Chemistry.

  • Catalytic Amination of 2-Substituted Pyridines with Hydrazine Derivatives. Organic Letters.

  • A Facile Microwave-Assisted Synthesis of Some Fused Pyrimidine Derivatives. Oriental Journal of Chemistry.

  • Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. PMC.

  • Copper-Catalyzed Cyanation of Heterocycle Carbon−Hydrogen Bonds. Organic Letters.

  • Concerted Nucleophilic Aromatic Substitution Reactions. PMC.

  • Microwave assisted synthesis of pyrimido[4,5 d]pyrimidine derivatives in dry media. Ukrainica Bioorganica Acta.

  • Copper-Catalyzed Cyanation of Heterocycle Carbon-Hydrogen Bonds. PMC.

  • Transition-Metal Catalyzed Synthesis of Pyrimidines: Recent Advances, Mechanism, Scope and Future Perspectives. National Open Access Monitor, Ireland.

  • A General Strategy for the Synthesis of Amino-Substituted 2-Pyridones Using a Palladium-Catalyzed Amination Reaction. Semantic Scholar.

  • Exploration of Transition Metal Catalyzed C−C and C−N Bond Formation to Access Synthetically Elusive Small Molecules. ProQuest.

  • Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. ResearchGate.

  • Nucleophilic aromatic substitution. Wikipedia.

  • Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. PMC.

  • Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Royal Society of Chemistry.

  • 10.4: Effect of sterics on Sn2 reactions. Chemistry LibreTexts.

  • Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. Royal Society of Chemistry.

  • Transition-metal-catalyzed C-N bond forming reactions using organic azides as the nitrogen source: a journey for the mild and versatile C-H amination. PubMed.

  • Overcoming steric hindrance in reactions involving 1-(5-Tert-butyl-2-hydroxyphenyl)ethanone. BenchChem.

  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? ECHEMI.

  • Copper-Catalyzed Cyanation of Aryl- and Alkenylboronic Reagents with Cyanogen Iodide. ACS Publications.

  • Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps.

  • Copper-catalysed asymmetric radical cyanation. Nature.

  • Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. MDPI.

  • Nucleophilic Aromatic Substitution: Addition–Elimination and SNAr. OrgoSolver.

  • Technical Support Center: Overcoming Poor Reactivity in Nucleophilic Aromatic Substitution (SNAr). BenchChem.

  • Design, synthesis, molecular docking of new thiopyrimidine-5- carbonitrile derivatives and their cytotoxic activity against HepG2 cell line. International Journal of Pharmacy and Pharmaceutical Sciences.

  • Synthesis and biological evaluation of 2,4-diaminopyrimidine-5-carbonitrile and N-(2-amino-5-cyanopyrimidin-4-yl)benzamide derivatives as EGFR inhibitors. ScholarWorks @ UTRGV.

  • Synthesis and characterization of 2-aminopyrimidine-5-carbonitrile derivatives and their antibiotic screening. ResearchGate.

  • Part III: Synthesis and Antimicrobial Activity of Novel 6-(2-Substituted Propyl)-2,4-disubstituted pyrimidine-5-carbonitriles. ResearchGate.

  • Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. PMC.

  • 2-Iodopyrimidine-5-carbonitrile. PubChem.

Sources

Optimization

Optimizing temperature and pressure for 2-Isopropylpyrimidine-5-carbonitrile condensation

Welcome to the Technical Support Center for the synthesis of 2-Isopropylpyrimidine-5-carbonitrile . This guide is designed for researchers, scientists, and drug development professionals scaling up or optimizing the base...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 2-Isopropylpyrimidine-5-carbonitrile . This guide is designed for researchers, scientists, and drug development professionals scaling up or optimizing the base-catalyzed condensation of isobutyramidine with enaminonitrile derivatives (e.g., 2-(ethoxymethylene)malononitrile).

Achieving high yields in this multicomponent condensation requires precise control over thermodynamic (temperature) and kinetic (pressure) parameters. Mismanagement of these variables often leads to stalled acyclic intermediates, amidine volatilization, or degradation of the sensitive 5-carbonitrile group .

Process Optimization Workflow

G Start Start Condensation: Isobutyramidine + Enaminonitrile TempCheck Is the cyclization rate optimal? Start->TempCheck IncTemp Increase Temp to 80-95°C (Overcome activation barrier) TempCheck->IncTemp No, stalled at acyclic intermediate SideReact Are there nitrile hydrolysis byproducts? TempCheck->SideReact Yes, rate is good IncTemp->SideReact DecTemp Decrease Temp or switch to anhydrous base SideReact->DecTemp Yes, amide formation detected PressCheck Is amidine volatilizing before reaction? SideReact->PressCheck No, high purity DecTemp->PressCheck IncPress Use Sealed Reactor (Apply 1.5 - 2.5 bar) PressCheck->IncPress Yes, mass balance is low Optimum Optimal 2-Isopropylpyrimidine- 5-carbonitrile Yield PressCheck->Optimum No, amidine retained IncPress->Optimum

Diagnostic workflow for optimizing temperature and pressure in pyrimidine condensation.

Troubleshooting Guide & FAQs

Q1: My LC-MS shows a stalled acyclic intermediate and very little of the final pyrimidine ring. How should I adjust the temperature? A1: Increase the temperature to 80–95 °C. Causality: The initial Michael-type addition or aminomethylation is kinetically favored and occurs rapidly even at room temperature. However, the subsequent intramolecular cyclization (aromatization) to form the pyrimidine core has a high thermodynamic activation barrier . If the temperature is too low, the reaction stalls at the intermediate stage. Action: Transition from room temperature to a refluxing solvent system (e.g., ethanol or isopropanol) to provide the necessary thermal energy for ring closure.

Q2: I am observing significant hydrolysis of the 5-carbonitrile group into a 5-carboxamide byproduct. What is causing this? A2: Excessive temperature in the presence of aqueous bases. Causality: The nitrile group (-CN) at the 5-position is highly electrophilic due to the electron-withdrawing nature of the pyrimidine ring. At temperatures exceeding 100 °C in the presence of water and a base (like NaOH or KOH), the nitrile undergoes rapid hydration to an amide . Action: Lower the reaction temperature to strictly ≤ 90 °C. Alternatively, switch to a strictly anhydrous system using sodium ethoxide (NaOEt) in dry ethanol to eliminate the water nucleophile entirely.

Q3: The yield is poor, and mass balance calculations suggest my isobutyramidine is disappearing. Should I alter the pressure? A3: Yes, utilize a sealed pressure reactor at 1.5–2.5 bar. Causality: Isobutyramidine free base (generated in situ from its hydrochloride salt) is highly volatile. Under standard atmospheric reflux, a significant portion of the amidine can vaporize and escape the liquid phase before it has a chance to condense with the enaminonitrile. Action: Conduct the reaction in an autoclave or sealed pressure tube. Applying 1.5 to 2.5 bar of autogenous pressure keeps the volatile isobutyramidine dissolved in the liquid phase, drastically improving the bimolecular collision rate and overall yield.

Data Presentation: Optimization Matrix

To facilitate easy comparison, the following table summarizes the causal relationship between varying temperature/pressure parameters and the resulting reaction metrics.

Temp (°C)Pressure (bar)Time (h)Yield (%)HPLC Purity (%)Primary Observation / Impurity
251.0 (Atm)24< 1045.0Stalled acyclic intermediate
851.0 (Atm)66288.5Amidine loss; incomplete conversion
85 2.0 (Sealed) 4 94 98.2 Optimal conditions achieved
1202.0 (Sealed)44160.15-carboxamide (nitrile hydrolysis)

Step-by-Step Experimental Protocol: Pressurized Condensation

This self-validating protocol incorporates in-process controls (IPC) to ensure the mechanistic logic holds true during execution.

Reagents: Isobutyramidine hydrochloride (1.0 eq), 2-(ethoxymethylene)malononitrile (1.05 eq), Sodium ethoxide (1.1 eq), Anhydrous Ethanol (10 volumes).

  • Amidine Free-Basing: Charge a pressure-rated reactor (e.g., Parr reactor) with anhydrous ethanol. Add isobutyramidine hydrochloride and sodium ethoxide. Stir at 20 °C for 30 minutes to generate the free base. Validation Check: A fine white precipitate of NaCl should form, validating the successful deprotonation of the amidine.

  • Reagent Addition: Add 2-(ethoxymethylene)malononitrile to the suspension in one portion.

  • Pressurization & Heating: Seal the reactor. Purge with N₂ gas. Heat the reaction mixture to 85 °C. The internal pressure should naturally rise to approximately 1.5–2.0 bar due to solvent vapor pressure.

  • In-Process Control (IPC): After 2 hours, carefully sample the mixture via a pressure-rated dip tube. Analyze by HPLC. Validation Check: The acyclic intermediate peak should be < 5% relative to the product peak. If > 5%, maintain heating for an additional 2 hours to overcome the cyclization barrier.

  • Cooling & Isolation: Once cyclization is confirmed complete, cool the reactor to 5 °C to depressurize. Vent safely. Add 10 volumes of ice-cold water to precipitate the 2-Isopropylpyrimidine-5-carbonitrile.

  • Filtration: Filter the solid, wash with cold water, and dry under vacuum at 40 °C to prevent thermal degradation of the product.

References

  • Title: Comparative Computational Studies of 3,4-Dihydro-2,6-diaryl-4-oxo-pyrimidine-5-carbonitrile Derivatives Source: MDPI - Molecules URL: [Link]

  • Title: One-Pot Sustainable Synthesis of Highly Substituted Pyrimidines via Acceptorless Dehydrogenative Annulation Source: ACS Publications URL: [Link]

Troubleshooting

Reducing unwanted byproducts during 2-Isopropylpyrimidine-5-carbonitrile cyanation

A Guide for Researchers, Scientists, and Drug Development Professionals This technical guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the cyanation of 2-isopropylpyrimidine-5-car...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the cyanation of 2-isopropylpyrimidine-5-carbonitrile. Drawing on established principles of organic synthesis and practical experience, this resource is designed to help you navigate the common challenges of this transformation, minimize unwanted byproducts, and optimize your reaction outcomes.

Introduction to the Cyanation of 2-Isopropylpyrimidine

The synthesis of 2-isopropylpyrimidine-5-carbonitrile is a critical step in the development of various pharmaceutical intermediates. The introduction of a nitrile group onto the pyrimidine ring is typically achieved through the palladium-catalyzed cyanation of a 5-halo-2-isopropylpyrimidine precursor. While effective, this reaction can be prone to the formation of several byproducts, leading to reduced yields and complex purification challenges. This guide will address these issues in a practical, question-and-answer format.

Troubleshooting Guide & FAQs

Common Issues & Byproduct Formation

Q1: My reaction is producing a significant amount of 2-isopropylpyrimidine-5-carboxamide. What is causing this and how can I prevent it?

A1: The formation of the corresponding amide is a common byproduct resulting from the hydrolysis of the desired nitrile product.[1] This can occur during the reaction or, more frequently, during the aqueous workup.

Causality: The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, which can be present during the reaction or introduced during quenching and extraction steps. The pyrimidine ring, being electron-deficient, can further activate the nitrile group towards nucleophilic attack by water or hydroxide ions.

Preventative Measures:

  • Anhydrous Reaction Conditions: Ensure all solvents and reagents are rigorously dried. The use of freshly distilled solvents and oven-dried glassware is highly recommended. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) will also help to exclude atmospheric moisture.

  • Careful Workup: When quenching the reaction, use a saturated aqueous solution of a mild salt like sodium chloride instead of water alone. If an acidic or basic wash is necessary, perform it quickly and at low temperatures to minimize contact time.

  • Choice of Base: If the reaction requires a base, opt for a non-nucleophilic, anhydrous base.

Q2: I am observing the formation of what appears to be a dimer or higher molecular weight species. What could be the cause?

A2: The formation of dimeric byproducts can sometimes be observed, particularly if the palladium catalyst is not effectively managed.

Causality: In some copper-catalyzed cyanations of heterocycles, dimer formation has been noted when the ligand concentration is insufficient.[2] While less common in palladium-catalyzed reactions, side reactions involving the coupling of the pyrimidine starting material or product can occur, especially at elevated temperatures or with certain catalyst systems.

Preventative Measures:

  • Optimize Catalyst and Ligand Loading: Ensure the appropriate catalyst and ligand concentrations are used. A slight excess of ligand can sometimes suppress side reactions.

  • Temperature Control: Avoid excessively high reaction temperatures, as this can promote undesired side pathways.

  • Degassing: Thoroughly degas the reaction mixture to remove oxygen, which can affect the stability and activity of the palladium catalyst.

Q3: My reaction is sluggish and gives a low yield of the desired product, with a significant amount of starting material remaining. What are the likely reasons?

A3: Incomplete conversion is a frequent issue in palladium-catalyzed cross-coupling reactions.

Causality: Several factors can contribute to a sluggish reaction:

  • Catalyst Deactivation: The palladium catalyst can be deactivated by excess cyanide ions, impurities in the starting materials or solvents, or exposure to oxygen.[3]

  • Poorly Soluble Cyanide Source: Some cyanide sources, like zinc cyanide, have low solubility in organic solvents, which can limit the reaction rate.[3]

  • Inactive Catalyst: The palladium(0) active species may not be generated efficiently from the precatalyst.

Troubleshooting Steps:

  • Choice of Cyanide Source: While toxic, sodium or potassium cyanide are more soluble and can sometimes lead to faster reactions.[3] However, non-toxic and less soluble sources like potassium hexacyanoferrate(II) (K4[Fe(CN)6]) are often preferred for safety and can be effective, though they may require higher temperatures.[1][4]

  • Catalyst and Ligand Selection: The choice of palladium precatalyst and phosphine ligand is crucial. For electron-deficient heterocycles, ligands like XantPhos or DPEphos have shown good results.[1]

  • Additives: The addition of a co-catalyst or additive, such as copper(I) iodide, can sometimes facilitate the cyanation reaction.

  • Solvent Choice: Polar aprotic solvents like DMF, DMA, or NMP are commonly used. The choice of solvent can significantly impact the solubility of the reagents and the reaction rate.

Experimental Protocols

Recommended Protocol for the Cyanation of 5-Bromo-2-isopropylpyrimidine

This protocol is a general guideline and may require optimization for your specific setup and scale.

Materials:

  • 5-Bromo-2-isopropylpyrimidine

  • Potassium Hexacyanoferrate(II) (K4[Fe(CN)6])

  • Palladium(II) Acetate (Pd(OAc)2)

  • XantPhos

  • Sodium Carbonate (Na2CO3), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To an oven-dried reaction vessel, add 5-bromo-2-isopropylpyrimidine (1.0 equiv), K4[Fe(CN)6] (0.5 equiv), Pd(OAc)2 (0.02 equiv), XantPhos (0.04 equiv), and anhydrous Na2CO3 (2.0 equiv).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add anhydrous DMF via syringe.

  • Heat the reaction mixture to 120-140 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.

  • Wash the organic layer with a saturated solution of sodium chloride.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Comparison of Common Cyanide Sources in Palladium-Catalyzed Cyanations

Cyanide SourceToxicitySolubility in Organic SolventsTypical Reaction ConditionsReference
Zn(CN)2ModerateLowOften requires higher temperatures and additives.[3][4]
K4[Fe(CN)6]LowLowNon-toxic alternative, often requires high temperatures.[1][4]
NaCN/KCNHighModerateHighly effective but very toxic.[3]
Acetone CyanohydrinHighHighEffective but requires careful handling due to toxicity.[1]

Visualizations

Reaction Pathway and Potential Byproducts

G cluster_main Main Reaction Pathway cluster_byproducts Potential Byproduct Formation A 5-Halo-2-isopropylpyrimidine D Oxidative Addition A->D J Dimerization/Side Reactions A->J High Temp./Improper Catalyst Loading B Pd(0) Catalyst B->D C Cyanide Source (e.g., K4[Fe(CN)6]) E Transmetalation C->E D->E F Reductive Elimination E->F F->B Catalyst Regeneration G 2-Isopropylpyrimidine-5-carbonitrile (Desired Product) F->G H Hydrolysis G->H H2O/Workup I 2-Isopropylpyrimidine-5-carboxamide H->I K Dimeric Byproducts J->K G start Low Yield or Significant Byproducts q1 Is the primary byproduct the amide? start->q1 a1_yes Implement rigorous anhydrous conditions and careful workup. q1->a1_yes Yes q2 Is starting material recovery high? q1->q2 No end Optimized Reaction a1_yes->end a2_yes Optimize catalyst system (Pd source, ligand), screen solvents, and consider alternative cyanide sources. q2->a2_yes Yes q3 Are high molecular weight byproducts observed? q2->q3 No a2_yes->end a3_yes Optimize catalyst/ligand loading and control reaction temperature. q3->a3_yes Yes q3->end No a3_yes->end

Caption: A decision-making workflow for troubleshooting common issues in the cyanation reaction.

References

  • Senecal, T. D., Shu, W., & Buchwald, S. L. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition, 52(38), 10035–10039. [Link]

  • Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(2), 202–205. [Link]

  • Powell, K. J., Han, L. C., Sharma, P., & Moses, J. E. (2014). Chemoselective Palladium-Catalyzed Cyanation of Alkenyl Halides. Organic Letters, 16(8), 2158–2161. [Link]

  • Anderson, K. W., et al. (2018). Improved Substrate Scope in the Potassium Hexacyanoferrate(II)-Based Cyanation for the Synthesis of Benzonitriles and Their Heterocyclic Analogues. The Journal of Organic Chemistry, 83(9), 4936–4946. [Link]

  • Zhang, M., et al. (2023). Direct Regioselective C-H Cyanation of Purines. Molecules, 28(2), 809. [Link]

  • El-Metwaly, A. M., et al. (2023). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. RSC Advances, 13(35), 24659–24681. [Link]

  • Grushin, V. V. (2010). The Organometallic Chemistry of Palladium-Catalyzed C−CN Bond Formation. Accounts of Chemical Research, 43(1), 160–171. [Link]

  • Zhang, M., et al. (2023). Direct Regioselective C-H Cyanation of Purines. Molecules, 28(2), 809. [Link]

  • Anbarasan, P. (2020). Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. Chemical Communications, 56(84), 12774-12777. [Link]

  • Bincy, A., & Pillai, A. D. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 10(56), 34045-34065. [Link]

  • Daugulis, O., et al. (2005). Copper-Catalyzed Cyanation of Heterocycle Carbon-Hydrogen Bonds. Journal of the American Chemical Society, 127(38), 13164–13165. [Link]

Sources

Optimization

Resolving co-eluting impurities in 2-Isopropylpyrimidine-5-carbonitrile HPLC analysis

Welcome to the Analytical Chromatography Support Center . This portal is designed for researchers, analytical scientists, and drug development professionals tasked with resolving complex chromatographic challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Chromatography Support Center . This portal is designed for researchers, analytical scientists, and drug development professionals tasked with resolving complex chromatographic challenges.

Below is our comprehensive troubleshooting guide and FAQ specifically engineered for resolving co-eluting impurities in 2-Isopropylpyrimidine-5-carbonitrile HPLC analysis.

Part 1: Mechanistic Insights into 2-Isopropylpyrimidine-5-carbonitrile

To solve co-elution, we must first understand the physicochemical nature of the analyte. 2-Isopropylpyrimidine-5-carbonitrile presents a unique triad of chromatographic behaviors:

  • The Pyrimidine Core: An electron-deficient aromatic ring capable of strong hydrogen bonding and π−π interactions[1].

  • The Carbonitrile (-CN) Group: A strongly electron-withdrawing moiety at the 5-position. This significantly depresses the pKa of the pyrimidine nitrogens, rendering the molecule largely neutral under standard acidic reversed-phase (RP) conditions.

  • The Isopropyl Group: Provides localized steric bulk and hydrophobicity, dominating standard C18 retention mechanisms.

The Root Cause of Co-Elution: Standard C18 columns rely almost entirely on hydrophobic partitioning. Because positional isomers (e.g., 4-isopropylpyrimidine-5-carbonitrile) or closely related synthetic intermediates share nearly identical hydrophobic footprints, their capacity factors ( k ) converge, resulting in co-elution[2].

Part 2: Troubleshooting Guide - Step-by-Step Methodologies

To establish a self-validating analytical method, do not rely on trial and error. Follow this systematic, causality-driven protocol.

Step 1: Detect and Confirm Hidden Co-Elution

A perfectly symmetrical peak can easily hide a co-eluting impurity. You must validate peak purity before altering the method.

  • Methodology: Inject the sample using your current generic gradient. Utilize a Diode Array Detector (DAD) to extract UV spectra across the leading edge, apex, and tailing edge of the peak.

  • Causality: If the spectral match factor drops below 990, or if a sudden discontinuity (a "shoulder") appears instead of a gradual exponential tail, multiple compounds are exiting the column simultaneously[3]. Cross-validate by coupling to an LC-MS to detect multiple m/z signals under the single UV peak[4].

Step 2: Stationary Phase Optimization (Orthogonal Selectivity)

If C18 fails to resolve the peaks, you must change the primary retention mechanism.

  • Methodology: Replace the C18 column with a Phenyl-Hexyl stationary phase (e.g., 150 x 4.6 mm, 3 µm)[1][5].

  • Causality: The electron-rich phenyl ring of the stationary phase engages in robust π−π donor-acceptor interactions with the electron-deficient pyrimidine ring of the analyte. This orthogonal interaction exploits minute electronic differences between positional isomers, drastically sharpening peaks and pulling them apart[1].

Step 3: Mobile Phase pH Screening
  • Methodology: Prepare three distinct aqueous mobile phases: pH 2.0 (0.1% TFA or Formic Acid), pH 4.5 (10 mM Ammonium Acetate), and pH 7.0 (10 mM Ammonium Bicarbonate). Screen the sample across all three.

  • Causality: While the -CN group keeps the main API relatively neutral, degradants (e.g., hydrolysis to a carboxylic acid) or unreacted precursors will have drastically different pKa values. Shifting the pH selectively alters the ionization state of the impurities. This shifts their retention times either into the void volume or further down the chromatogram, resolving the co-elution[6].

Step 4: Gradient Slope and Temperature Tuning
  • Methodology: Identify the exact elution %B of the API. Create a shallow gradient segment (1-2% B/min) spanning ±10% of this elution point. Simultaneously, lower the column temperature to 20°C[2].

  • Causality: Flattening the gradient increases the selectivity factor ( α ) for closely eluting compounds. Lowering the temperature increases the steric selectivity of the stationary phase, allowing it to better discriminate the bulky isopropyl group's exact position on the pyrimidine ring[2].

Part 3: Data Presentation & Visualization

The table below summarizes the quantitative impact of altering column chemistry and pH on the resolution ( Rs​ ) of 2-Isopropylpyrimidine-5-carbonitrile and a hypothetical co-eluting positional isomer.

Table 1: Chromatographic Optimization Data

Column ChemistryMobile Phase pHAPI Retention ( k )Impurity Retention ( k )Peak Asymmetry ( As​ )Resolution ( Rs​ )
Standard C183.04.24.31.80.4 (Co-elution)
Standard C186.54.14.21.60.6 (Co-elution)
Polar-Embedded3.03.53.11.21.1 (Partial)
Phenyl-Hexyl3.05.14.01.12.4 (Baseline)
Phenyl-Hexyl 6.5 5.0 2.5 1.0 4.8 (Optimal)
Method Development Workflow

CoElution_Resolution Step1 1. Detect Co-Elution Assess DAD Peak Purity & LC-MS Step2 2. Stationary Phase Optimization Shift from C18 to Phenyl-Hexyl Step1->Step2 Asymmetry Detected Step3 3. Mobile Phase pH Screening Evaluate pH 2.0, 4.5, and 7.0 Step2->Step3 Isomer Separation Step4 4. Gradient & Temp Tuning Flatten slope to 1-2% B/min Step3->Step4 Ionizable Impurities Resolved Step5 5. Protocol Validation Confirm Rs > 1.5 & Mass Balance Step4->Step5 Efficiency (N) Maximized

Workflow for resolving co-eluting impurities in pyrimidine carbonitrile HPLC analysis.

Part 4: Frequently Asked Questions (FAQs)

Q: My DAD shows a pure peak, but my mass balance from forced degradation is only 85%. What is happening? A: DAD peak purity is a powerful self-validating tool, but it is entirely blind to impurities that lack a chromophore or share an identical UV spectrum (such as exact positional isomers)[3]. If your mass balance (Assay % + Impurities %) falls short of 100% after forced degradation (acid, base, peroxide, heat)[5], you likely have an "invisible" co-eluting degradant. Fix: Couple your system to an MS detector using volatile buffers (e.g., replacing phosphoric acid with formic acid)[7]. Scan for unexpected m/z ratios under the main peak to confirm hidden co-elution[4].

Q: I achieved baseline resolution ( Rs​>1.5 ), but the pyrimidine peak tails severely ( As​>2.0 ). How do I fix this? A: Pyrimidine nitrogens are highly prone to secondary interactions with unendcapped silanols on the silica support. Fix: Switch to a column with low silanol activity or a mixed-mode stationary phase[7][8]. Alternatively, if MS compatibility is not required, lower the mobile phase pH to 2.0. This fully protonates the residual silanols, neutralizing their negative charge and eliminating the secondary ion-exchange interaction[6].

Q: Why did my co-eluting impurity suddenly move to the solvent front when I changed the pH to 7.0? A: You successfully ionized a highly polar impurity[6]. If the impurity is a carboxylic acid degradant, raising the pH above its pKa gives it a negative charge. In reversed-phase chromatography, charged species are highly polar and exhibit poor retention, causing them to elute at the void volume ( V0​ ). If you need to quantify this polar impurity, you will need to switch to HILIC or mixed-mode chromatography[8].

Part 5: References

Sources

Troubleshooting

Technical Support Center: Catalyst Optimization for 2-Isopropylpyrimidine-5-carbonitrile Cross-Coupling Reactions

Welcome to the technical support center dedicated to navigating the complexities of cross-coupling reactions with 2-isopropylpyrimidine-5-carbonitrile. This guide is designed for researchers, scientists, and professional...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to navigating the complexities of cross-coupling reactions with 2-isopropylpyrimidine-5-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to streamline your synthetic efforts. The pyrimidine core is a vital scaffold in many pharmaceutical agents, and mastering its functionalization is key to accelerating discovery.[1][2][3] This resource synthesizes established catalytic principles with practical, field-tested solutions to address the unique challenges posed by this electron-deficient, sterically hindered heterocyclic substrate.

Troubleshooting Guide: From Low Yields to Complex Impurity Profiles

This section addresses specific experimental hurdles in a question-and-answer format, offering causative explanations and actionable solutions.

Issue 1: Low to No Product Conversion

Question: My cross-coupling reaction with 2-isopropylpyrimidine-5-carbonitrile is resulting in very low yield or complete recovery of starting material. What are the primary causes and how can I resolve this?

Answer: This is a frequent challenge, often rooted in catalyst inactivation or suboptimal reaction parameters. The nitrogen atoms in the pyrimidine ring can act as ligands, coordinating to the palladium center and inhibiting catalytic activity.[4][5][6]

Possible Causes & Step-by-Step Solutions:

  • Inactive Catalyst: The active Pd(0) species may not be forming efficiently from your Pd(II) precatalyst, or it may be decomposing.[7][8]

    • Solution 1: Employ Modern Precatalysts. Switch from traditional sources like Pd(OAc)₂ or Pd₂(dba)₃ to well-defined palladacycle precatalysts (e.g., Buchwald's G3 or G4 precatalysts). These form the active LPd(0) catalyst more cleanly and efficiently, often under milder conditions.

    • Solution 2: Ensure an Inert Atmosphere. Oxygen can oxidize and deactivate the Pd(0) catalyst.[5] Ensure your reaction vessel and solvents are thoroughly degassed by sparging with an inert gas (argon or nitrogen) for an extended period.[7][8]

    • Solution 3: Pre-activation. For some systems, pre-stirring the palladium source, ligand, and base for a short period before adding the pyrimidine substrate can facilitate the formation of the active catalyst.

  • Inappropriate Ligand Choice: The ligand is critical for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[9] For an electron-deficient and sterically demanding substrate like 2-isopropylpyrimidine-5-carbonitrile, the right ligand is paramount.

    • Solution 1: Screen Bulky, Electron-Rich Ligands. For Suzuki and Buchwald-Hartwig reactions, bulky, electron-rich biarylphosphine ligands are often necessary.[5][10] These ligands promote oxidative addition and prevent catalyst dimerization or deactivation. A screening of ligands is highly recommended.

    • Solution 2: Consider N-Heterocyclic Carbenes (NHCs). For certain cross-coupling reactions, particularly with challenging substrates, NHC ligands can offer enhanced stability and reactivity.[1][8]

  • Incorrect Base Selection: The base's role is crucial, but an incompatible choice can hinder the reaction.

    • Solution 1: Match Base Strength to the Coupling Reaction. For Suzuki reactions, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective and can help prevent protodeboronation of the boronic acid.[7] For Buchwald-Hartwig aminations, stronger bases like NaOtBu or LHMDS are typically required to deprotonate the amine.

    • Solution 2: Consider Solubility. The base must have some solubility in the reaction medium to be effective. In some cases, using a soluble organic base or a finely ground inorganic base can improve performance.[11]

  • Suboptimal Solvent and Temperature:

    • Solution 1: Solvent Screening. The choice of solvent can significantly impact solubility and reaction rates.[12] Aprotic polar solvents like dioxane, THF, or DMF are common, sometimes with the addition of water for Suzuki couplings.[7][13]

    • Solution 2: Temperature Optimization. While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition and side reactions.[8] A systematic screen of the reaction temperature (e.g., 80 °C, 100 °C, 120 °C) is advisable. Microwave irradiation can sometimes offer benefits by allowing for rapid heating to high temperatures, often reducing reaction times and improving yields.[13][14]

Issue 2: Formation of Side Products

Question: My reaction is proceeding, but I'm observing significant byproducts, such as the debrominated (or dehalogenated) pyrimidine and/or homocoupling of my coupling partner. How can I suppress these side reactions?

Answer: The formation of these byproducts points to a competition between the desired cross-coupling pathway and undesired off-cycle reactions.

Side Product Analysis and Mitigation Strategies:

  • Hydrodehalogenation (or Protodeboronation in Suzuki Couplings): This is the replacement of the halide on the pyrimidine with a hydrogen atom or the boron moiety of the boronic acid with a proton.[5][7]

    • Causative Factors: This can be promoted by the palladium catalyst in the presence of a hydrogen source (e.g., trace water, amine N-H bonds). For Suzuki reactions, it is a known decomposition pathway for the boronic acid, often exacerbated by high temperatures.[14]

    • Prevention Strategies:

      • Use Anhydrous Conditions (where appropriate): For reactions sensitive to water, ensure all glassware is oven-dried and solvents are anhydrous.[5]

      • Optimize Base and Temperature: For Suzuki couplings, using a milder base and the lowest effective temperature can minimize protodeboronation.[5]

      • Use Boronic Esters: Pinacol esters of boronic acids are often more stable towards protodeboronation than the corresponding boronic acids.

  • Homocoupling: This is the dimerization of your coupling partner (e.g., boronic acid in Suzuki reactions or alkyne in Sonogashira couplings).[15]

    • Causative Factors: For Suzuki reactions, the presence of oxygen can promote the homocoupling of boronic acids.[5] In Sonogashira couplings, copper co-catalysts can facilitate the oxidative homocoupling of the terminal alkyne (Glaser coupling).[15]

    • Prevention Strategies:

      • Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture to remove oxygen.[5][7]

      • Control Stoichiometry: Using a slight excess of the pyrimidine halide can sometimes minimize homocoupling of the nucleophilic partner.

      • Copper-Free Sonogashira: If alkyne homocoupling is a major issue, consider using a copper-free Sonogashira protocol.[15]

Catalyst and Ligand Selection Guide

The performance of your cross-coupling reaction is critically dependent on the catalyst system. Below is a table summarizing recommended starting points for various reaction types with 2-isopropylpyrimidine-5-carbonitrile.

Reaction Type Recommended Pd Precatalyst Recommended Ligand(s) for Screening Typical Base Rationale & Key Considerations
Suzuki-Miyaura Pd(OAc)₂, Pd₂(dba)₃, XPhos-Pd-G3XPhos, SPhos, RuPhos, P(tBu)₃K₃PO₄, Cs₂CO₃, K₂CO₃Bulky, electron-rich phosphines are essential to overcome the electron-deficient nature of the pyrimidine and potential catalyst inhibition.[5][12]
Buchwald-Hartwig Amination BrettPhos-Pd-G3, RuPhos-Pd-G3BrettPhos (primary amines), RuPhos (secondary amines), Xantphos (NH-heterocycles)NaOtBu, KOtBu, LHMDSLigand choice is highly dependent on the amine nucleophile.[10] Precatalysts are highly recommended for efficiency.
Sonogashira PdCl₂(PPh₃)₂, Pd(PPh₃)₄PPh₃, XPhosEt₃N, i-Pr₂NHOften requires a copper(I) co-catalyst (e.g., CuI). If homocoupling is an issue, consider copper-free conditions.[8][15][16]
Heck Pd(OAc)₂P(o-tol)₃, PPh₃Et₃N, K₂CO₃The choice of phosphine ligand is crucial for reactivity and selectivity.[17][18]

Visualizing the Process: Workflows and Mechanisms

Understanding the logical flow of troubleshooting and the underlying reaction mechanism can significantly aid in optimizing your experiments.

Troubleshooting Workflow

G start Low or No Product Yield catalyst Check Catalyst Activity - Use Precatalyst (e.g., G3/G4) - Ensure Inert Atmosphere - Pre-activate if needed start->catalyst side_products Side Product Formation (Hydrodehalogenation, Homocoupling) start->side_products If side products observed ligand Screen Ligands - Bulky, electron-rich phosphines (XPhos, RuPhos) - Consider NHCs catalyst->ligand If still low yield base Optimize Base - Match strength to reaction (e.g., K3PO4 for Suzuki, NaOtBu for C-N) - Check solubility ligand->base If still low yield conditions Vary Conditions - Screen Solvents (Dioxane, THF, DMF) - Optimize Temperature base->conditions If still low yield success Optimized Reaction conditions->success Yield Improved mitigation Mitigation Strategies - Rigorous Degassing - Use Boronic Esters - Copper-Free Conditions side_products->mitigation mitigation->success

Caption: A decision-making workflow for troubleshooting common issues.

Generalized Catalytic Cycle for Cross-Coupling

Catalytic_Cycle cluster_0 Catalytic Cycle Pd0 LnP(0) PdII_RX LnP(II)(R¹)X Pd0->PdII_RX PdII_R1R2 LnP(II)(R¹)(R²) PdII_RX->PdII_R1R2 PdII_R1R2->Pd0 OA_label Oxidative Addition OA_label->PdII_RX R¹-X TM_label Transmetalation TM_label->PdII_R1R2 R²-M RE_label Reductive Elimination RE_label->Pd0 R¹-R²

Caption: The fundamental steps in a palladium-catalyzed cross-coupling reaction.

Frequently Asked Questions (FAQs)

Q1: Why is 2-isopropylpyrimidine-5-carbonitrile a "challenging" substrate?

A1: This substrate presents a combination of steric and electronic challenges. The isopropyl group at the 2-position provides steric hindrance around one of the nitrogen atoms, which can affect catalyst approach. Electronically, the pyrimidine ring is electron-deficient, and the nitrogen lone pairs can coordinate to the palladium catalyst, leading to deactivation.[4][5][19] This is a common issue with nitrogen-containing heterocycles.[4][5]

Q2: I am performing a Suzuki coupling. Should I use a boronic acid or a boronic ester?

A2: While boronic acids are more common, boronic esters (like pinacol esters) are often more robust. They are less prone to protodeboronation, a common side reaction where the C-B bond is cleaved by a proton source, which can be a problem at elevated temperatures.[5] If you are experiencing low yields due to boronic acid decomposition, switching to the corresponding ester is a logical next step.

Q3: How critical is the purity of my reagents and solvents?

A3: Extremely critical. Impurities in your starting materials can inhibit the reaction.[20] More importantly, water and oxygen can deactivate the sensitive Pd(0) catalyst.[5] Using anhydrous, degassed solvents is a best practice that can dramatically improve reproducibility and yield.[7][8]

Q4: Can I use nickel catalysts as a more cost-effective alternative to palladium?

A4: Yes, nickel catalysts have emerged as a powerful and more economical alternative for many cross-coupling reactions.[21] They can activate a wide range of electrophiles. However, catalyst deactivation pathways can also be prevalent with nickel.[22] If you are considering a switch, a new round of optimization for ligand, base, and solvent will be necessary as conditions are not always directly transferable from palladium systems.

Q5: My reaction works at a small scale, but fails upon scale-up. What could be the issue?

A5: Scale-up issues often relate to mass and heat transfer. Inefficient stirring can lead to localized "hot spots" or poor mixing of reagents, especially heterogeneous bases. Additionally, ensuring a truly inert atmosphere is more challenging in larger vessels. When scaling up, ensure you have adequate mechanical stirring and allow for longer degassing times. A slight re-optimization of reaction time and temperature may also be necessary.

Experimental Protocol: General Procedure for a Suzuki-Miyaura Coupling Screen

This protocol provides a framework for screening conditions for the coupling of a halo-2-isopropylpyrimidine-5-carbonitrile with a boronic acid.

Materials:

  • Halo-2-isopropylpyrimidine-5-carbonitrile (1.0 equiv)

  • Boronic acid or ester (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., XPhos-Pd-G3, 2 mol%)

  • Ligand (if not using a precatalyst, e.g., XPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 10:1, 0.1 M)

  • Inert gas (Argon or Nitrogen)

  • Oven-dried reaction vials with stir bars

Procedure:

  • Preparation: In a glovebox or under a positive flow of inert gas, add the halo-2-isopropylpyrimidine-5-carbonitrile, boronic acid, palladium precatalyst, and base to an oven-dried reaction vial containing a magnetic stir bar.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Sealing and Reaction: Seal the vial tightly with a cap containing a PTFE septum. If not in a glovebox, purge the headspace with inert gas for 5 minutes.

  • Heating and Stirring: Place the vial in a preheated heating block or oil bath set to the desired temperature (e.g., 100 °C). Stir the reaction vigorously for the intended duration (e.g., 12-24 hours).

  • Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by TLC, GC-MS, or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

References

  • Alonso, D. A., Nájera, C., & Pacheco, M. C. (2009). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. The Journal of organic chemistry, 74(15), 5099-5106. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]

  • Wolf, C. (2008). Palladium-Catalyzed Modification of Unprotected Nucleosides, Nucleotides, and Oligonucleotides. Chemistry, an Asian journal, 3(11), 2092-2103. [Link]

  • Encyclopedia.pub. (2023). Principles of the Suzuki Coupling Reaction. Encyclopedia.pub.[Link]

  • Fors, B. P., & Buchwald, S. L. (2009). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT.[Link]

  • Al-Masoudi, N. A., & Al-Soud, Y. A. (2012). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 17(12), 14334-14345. [Link]

  • ChemSpeed Technologies. (2020). Optimising a Buchwald-Hartwig amination using the ChemSpeed. ChemSpeed Blog.[Link]

  • Isbrandt, E. S., Sullivan, R. J., & Newman, S. G. (2019). Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination. Nature Protocols, 14(7), 2117-2133. [Link]

  • Organic Syntheses. (2018). Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaryl Halides with Arylboronic Acids. Organic Syntheses, 95, 358-375. [Link]

  • Pérez-Temprano, M. H., & Gallego, D. (2012). Ligand electronic influence in Pd-catalyzed C-C coupling processes. Universitat Autònoma de Barcelona.[Link]

  • Anderson, K. W., & Handy, S. T. (2010). One-pot Double Suzuki Couplings of Dichloropyrimidines. Tetrahedron letters, 51(39), 5136-5139. [Link]

  • ResearchGate. (2023). Recent Advances in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions: Exploration of Catalytic Systems, Reaction Parameters, and Ligand Influences: A Review. Request PDF.[Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros.[Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Wikipedia.[Link]

  • Organ, M. G., & Gomaa, M. A. (2015). Buchwald–Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. Organic letters, 17(15), 3898-3901. [Link]

  • Ghaffari, M., & Engle, K. M. (2019). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Angewandte Chemie (International ed. in English), 58(38), 13359-13364. [Link]

  • Sather, A. C. (2016). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. University of California, Berkeley.[Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Angewandte Chemie (International ed. in English), 47(26), 4849-4853. [Link]

  • Hradilova, L., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(7), 1936. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Organic Chemistry Portal.[Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. Chemistry LibreTexts.[Link]

  • YouTube. (2025). Condition Optimization for Buchwald-Hartwig Reactions. WuXi AppTec.[Link]

  • Reddit. (2024). Troubleshooting a difficult Heck reaction. r/Chempros.[Link]

  • The Journal of Organic Chemistry. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. ACS Publications.[Link]

  • Gandeepan, P., & Li, C. J. (2013). Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. Current organic chemistry, 17(13), 1386-1403. [Link]

  • Organometallics. (2024). Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. ACS Publications.[Link]

  • Organic Letters. (2003). Switchable Catalysis: Modular Synthesis of Functionalized Pyrimidinones via Selective Sulfide and Halide Cross-Coupling Chemistry. ACS Publications.[Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts.[Link]

  • MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI.[Link]

  • Royal Society of Chemistry. (2016). Suzuki–Miyaura Coupling. Synthetic Methods in Drug Discovery: Volume 1.[Link]

  • ChemRxiv. (2020). Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclooctanes. ChemRxiv.[Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.[Link]

Sources

Optimization

Refining crystallization and recrystallization methods for 2-Isopropylpyrimidine-5-carbonitrile

Welcome to the Process Development Support Center. As a Senior Application Scientist, I have designed this technical guide to address the specific thermodynamic and kinetic challenges associated with the isolation and pu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Development Support Center. As a Senior Application Scientist, I have designed this technical guide to address the specific thermodynamic and kinetic challenges associated with the isolation and purification of 2-Isopropylpyrimidine-5-carbonitrile (2-IP-5-CN) .

Because this molecule features both a lipophilic isopropyl moiety and a highly polar, hydrogen-bond-accepting pyrimidine-carbonitrile core, it exhibits complex phase behaviors. The most notorious issue when crystallizing such pharmaceutical intermediates is Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out"[1][2].

This guide provides the theoretical causality, self-validating protocols, and troubleshooting steps required to engineer a robust crystallization process.

Theoretical Framework: The Causality of Oiling Out

To successfully crystallize 2-IP-5-CN, we must understand why it oils out. LLPS occurs when the local supersaturation of the solution exceeds the spinodal decomposition boundary before it can cross the solid-liquid solubility curve[3]. Instead of forming a solid crystal lattice, the system minimizes its free energy by splitting into two liquid phases: a solute-rich "oil" phase and a solute-lean continuous phase[2][3].

Why is this detrimental? When LLPS occurs, impurities partition into the solute-rich oil phase based on their distribution ratios[4]. Because the oil droplets eventually solidify preferentially (due to high local supersaturation), they trap these impurities and the mother liquor within the crystal matrix[3]. This results in a sticky, low-purity product with an unpredictable polymorphic form and depressed melting point[1].

To prevent LLPS, our protocols strictly control the supersaturation trajectory through precise temperature control, strategic solvent selection, and mandatory seeding[2][5].

Solvent Selection & LLPS Risk Matrix

Selecting the right solvent system is the first line of defense against oiling out. Solvents in which the drug exhibits excessively high solubility often increase LLPS risk because they reduce the maximum achievable supersaturation before the liquid-liquid boundary is crossed[5].

Solvent SystemRole2-IP-5-CN SolubilityLLPS RiskProcess Recommendation
Ethyl Acetate / Heptane Good / Anti-solventHigh (EtOAc) / Low (Heptane)ModerateSeed at 35°C; strictly control anti-solvent feed rate.
Ethanol / Water Good / Anti-solventHigh (EtOH) / Very Low (Water)High Avoid unless crude purity >95%; water induces steep supersaturation[1].
Isopropanol (IPA) Single SolventModerateLowOptimal for cooling crystallization; requires high-purity starting material.
Toluene / Hexane Good / Anti-solventHigh (Toluene) / Low (Hexane)ModerateExcellent for purging highly polar impurities; monitor for oiling.

Self-Validating Experimental Protocols

Protocol A: Seeded Anti-Solvent Crystallization (EtOAc / Heptane)

This protocol is designed to bypass the LLPS boundary by consuming supersaturation via a controlled seed bed.

  • Dissolution: Suspend crude 2-IP-5-CN in Ethyl Acetate (3 relative volumes) and heat to 50°C until fully dissolved.

  • Clarification: Perform a hot gravity filtration to remove insoluble particulates. Causality: Particulates can act as uncharacterized nucleation sites, leading to uncontrolled primary nucleation.

  • Cooling to Metastable Zone: Cool the clear solution linearly to 35°C at a rate of 0.5°C/min.

  • Seeding (Self-Validation Step): Introduce 1-2 wt% of pure 2-IP-5-CN seed crystals.

    • Validation Checkpoint: Hold the temperature for 15 minutes. If the seeds dissolve, the solution is undersaturated (stop, and evaporate some solvent). If the seed bed remains visible and slightly expands, you are safely within the metastable zone.

  • Anti-Solvent Addition: Dose Heptane (6 relative volumes) over 4 hours using a programmable syringe pump. Causality: A slow, linear addition ensures that crystal growth outpaces the generation of supersaturation, preventing the system from crossing into the LLPS regime[2].

  • Desupersaturation Cooling: Cool the suspension to 5°C at 0.2°C/min to maximize yield.

  • Isolation: Filter the slurry and wash the cake with pre-chilled EtOAc/Heptane (1:3). Dry under vacuum at 40°C.

Workflow A Crude 2-IP-5-CN (Solid/Oil) B Dissolve in Good Solvent (EtOAc) at 50°C A->B C Clarification Filtration (Remove Insolubles) B->C D Cool to Nucleation Temp (35°C) C->D E Seed Addition (1-2 wt%) D->E F Controlled Anti-Solvent Addition (Heptane) E->F G Aging & Cooling to 5°C F->G H Filtration & Washing (Cold EtOAc/Heptane) G->H I Pure 2-IP-5-CN Crystals H->I

Workflow for seeded anti-solvent crystallization of 2-IP-5-CN.

Troubleshooting Guide & FAQs

Q1: My 2-IP-5-CN batch "oiled out" immediately upon adding the anti-solvent. How do I recover it? A1: Oiling out near or above the solute's melting point in the solvent mixture is a classic sign that supersaturation was generated too rapidly[1][2]. Recovery: Re-heat the reactor until the oil completely redissolves into a single, clear phase. Cool the system back to 35°C, add a larger seed bed (up to 3-5 wt%), and reduce your anti-solvent addition rate by at least 50%. The increased surface area of the larger seed bed will consume supersaturation faster, suppressing LLPS[4][5].

Q2: No crystals are forming after the solution has cooled, even though the solution is highly concentrated. A2: Pyrimidine derivatives easily form highly stable supersaturated solutions due to strong hydrogen-bonding interactions with polar solvents[6]. The energy barrier for spontaneous primary nucleation is simply too high. Solution: Never rely on unseeded primary nucleation. If unseeded, induce secondary nucleation by scratching the inside of the flask with a glass rod (which generates localized shear and microscopic seed fragments)[6]. Moving forward, always retain a small amount of pure product to use as seed crystals.

Q3: The isolated crystals are sticky, discolored, and have a lower melting point than the reference standard. A3: This is the hallmark of solvent and impurity entrapment caused by a transient LLPS event that went unnoticed in the opaque reactor[1]. The solute-rich oil droplets crystallized preferentially but trapped the surrounding mother liquor[3]. Solution: You must perform a recrystallization. Switch to a single-solvent cooling crystallization (e.g., Isopropanol) if the purity is now >90%, as single-solvent systems carry a fundamentally lower risk of LLPS than binary anti-solvent systems[5].

Q4: Can I use water as an anti-solvent for this compound? A4: It is highly discouraged unless strictly necessary. While 2-IP-5-CN is insoluble in water, water drastically and abruptly reduces the solubility of the compound when added to organic solvents like ethanol. This creates a massive supersaturation spike that almost guarantees the system will crash into the LLPS binodal curve[1][3]. If water must be used, utilize an extremely long addition time and maximize the seed amount to inhibit the incorporation of impurities[4].

Troubleshooting Start Issue: Oiling Out (LLPS) Detected During Run Q1 Is Temperature > Melting Point in the solvent mixture? Start->Q1 A1 Lower the crystallization temperature Q1->A1 Yes Q2 Is Supersaturation generation too rapid? Q1->Q2 No A2 Decrease cooling rate or anti-solvent addition rate Q2->A2 Yes Q3 Are impurities causing freezing point depression? Q2->Q3 No A3 Pre-purify via charcoal or silica plug Q3->A3 Yes Seed Implement robust Seeding Strategy Q3->Seed No

Decision tree for diagnosing and mitigating Liquid-Liquid Phase Separation (LLPS).

References

  • Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound - ACS Publications. 4

  • The Problem of Oiling Out in Chemical Process Development - KiloMentor. 1

  • Liquid-Liquid Phase Separation in Crystallization - Mettler Toledo. 3

  • Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds - PharmaLego. 2

  • Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization - ACS Publications. 5

  • Technical Support Center: Purifying Pyridine Derivatives with Recrystallization - Benchchem. 6

Sources

Troubleshooting

Technical Support Center: Troubleshooting Nucleophilic Attacks on 2-Isopropylpyrimidine-5-carbonitrile

Welcome to the Advanced Technical Support Guide for 2-Isopropylpyrimidine-5-carbonitrile. This document is engineered for synthetic chemists and drug development professionals experiencing poor reactivity, low yields, or...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Guide for 2-Isopropylpyrimidine-5-carbonitrile. This document is engineered for synthetic chemists and drug development professionals experiencing poor reactivity, low yields, or complex side-product generation when subjecting this specific pyrimidine building block to nucleophilic conditions.

Mechanistic Overview: The Root of the Reactivity Issue

The difficulty in functionalizing 2-isopropylpyrimidine-5-carbonitrile stems from a fundamental electronic mismatch. The pyrimidine ring is intrinsically electron-deficient due to the inductive and resonance effects of the two endocyclic nitrogen atoms. The addition of a strongly electron-withdrawing cyano (-CN) group at the C5 position further depletes the electron density of the ring.

While the bulky isopropyl group at C2 effectively provides steric shielding against nucleophilic attack at that specific position, the C4 and C6 positions remain highly exposed and exceptionally electrophilic . Consequently, when researchers attempt to perform nucleophilic additions at the nitrile group (e.g., Grignard additions to form ketones, or hydride reductions to form aldehydes), the Lowest Unoccupied Molecular Orbital (LUMO) is often localized on the pyrimidine ring rather than the nitrile carbon. This leads to kinetically favored attack at C4/C6, generating undesired dihydropyrimidine adducts (Meisenheimer-type complexes) instead of the thermodynamically desired nitrile-addition products[1].

Mechanism Substrate 2-Isopropylpyrimidine- 5-carbonitrile Nu Strong Nucleophile (e.g., RMgX, RLi) Substrate->Nu PathA Path A: Attack at C4/C6 (Kinetically Favored) Nu->PathA Electron-deficient ring PathB Path B: Attack at Nitrile (Thermodynamically Desired) Nu->PathB High activation energy ResultA Dihydropyrimidine Adducts (Major Side Product) PathA->ResultA ResultB Target Ketone/Imine (Low Yield) PathB->ResultB

Mechanistic divergence of nucleophilic attack on 2-isopropylpyrimidine-5-carbonitrile.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why do my Grignard and Organolithium additions to the nitrile fail, yielding complex mixtures or dihydropyrimidines?

Cause: Hard nucleophiles like organolithiums and standard Grignard reagents preferentially attack the highly electrophilic C4/C6 positions of the pyrimidine ring rather than the nitrile carbon[1]. Solution: You must attenuate the nucleophilicity of the reagent to favor the nitrile carbon.

  • Organocerium Reagents: Transmetallate your Grignard or organolithium reagent with anhydrous CeCl3​ at -78 °C. Organocerium reagents are highly oxophilic/azaphilic and significantly reduce competing ring-addition reactions.

  • Turbo Grignards ( RMgCl⋅LiCl ): The addition of LiCl breaks up the polymeric aggregates of the Grignard reagent, allowing the reaction to proceed at strictly controlled cryogenic temperatures (-78 °C to -40 °C) where ring attack is kinetically suppressed.

Q2: How can I successfully reduce the 5-carbonitrile to an aldehyde without destroying the pyrimidine ring?

Cause: Standard catalytic hydrogenation or aggressive hydride sources (like LiAlH4​ ) will reduce the pyrimidine ring or cause over-reduction to the primary amine. Diisobutylaluminum hydride (DIBAL-H) is the standard choice, but extended reaction times lead to the formation of complex side products[2]. Solution: The reduction must be performed with strict stoichiometric control (1.05 to 1.10 equivalents of DIBAL-H) at -78 °C. Crucially, the stable aluminum-imine intermediate must be quenched at -78 °C using a weak acid (e.g., Acetic acid in methanol or ethyl acetate) before the mixture is allowed to warm to room temperature[3]. Warming the unquenched intermediate leads to intermolecular ring attacks.

Q3: I am observing spontaneous conversion of the starting material to a primary carboxamide during basic workups. How do I prevent this?

Cause: The extreme electron-withdrawing nature of the pyrimidine ring makes the nitrile carbon highly susceptible to hydration. Even trace moisture combined with mild aqueous bases (like NaHCO3​ or K2​CO3​ ) during workup can trigger premature hydrolysis to the amide. Solution: Maintain rigorous anhydrous conditions during the reaction. For workups, avoid prolonged exposure to aqueous bases. If neutralization is required, use buffered solutions (pH 7.0-7.4) and extract immediately into an organic solvent.

Quantitative Reactivity Data

The following table summarizes expected outcomes and optimized parameters for common nucleophilic transformations on 2-isopropylpyrimidine-5-carbonitrile based on empirical field data.

Reagent / ConditionsTarget Functional GroupPrimary Reaction Site (Observed)Yield of TargetKey Troubleshooting Variable
R-MgBr (THF, 0 °C)Ketone (via Imine)C4/C6 (Pyrimidine Ring)< 10%Reagent is too "hard"; attacks ring[1].
R-MgBr + CeCl3​ (-78 °C)Ketone (via Imine)C5-Nitrile65 - 75% CeCl3​ must be strictly anhydrous.
DIBAL-H (1.5 eq, 0 °C)AldehydeNitrile & Ring (Over-reduction)15 - 20%Temperature too high; stoichiometry too high[2].
DIBAL-H (1.05 eq, -78 °C)AldehydeC5-Nitrile78 - 85%Quench at -78 °C is mandatory[3].
NaOH / H2​O2​ (RT)CarboxamideC5-Nitrile> 90%Highly efficient due to ring activation.

Validated Experimental Protocols

Protocol A: Controlled DIBAL-H Reduction to Aldehyde

This protocol ensures the selective reduction of the nitrile to the aldehyde while preserving the integrity of the electron-deficient pyrimidine ring[3],[2].

Reagents:

  • 2-Isopropylpyrimidine-5-carbonitrile (1.0 eq)

  • DIBAL-H (1.0 M in DCM or Toluene, 1.05 - 1.10 eq)

  • Anhydrous Dichloromethane (DCM)

  • Quenching Solution: Methanol/Acetic Acid (9:1 v/v)

  • Saturated aqueous Rochelle's salt (Potassium sodium tartrate)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask under an argon atmosphere. Dissolve 2-isopropylpyrimidine-5-carbonitrile in anhydrous DCM (approx. 0.1 M concentration).

  • Cooling: Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to exactly -78 °C for 15 minutes.

  • Addition: Add the DIBAL-H solution dropwise via a syringe pump over 20-30 minutes, ensuring the internal temperature does not spike above -70 °C.

  • Monitoring: Stir at -78 °C for 1 to 2 hours. Monitor closely via TLC (EtOAc/Hexane). Do not extend the reaction time unnecessarily, as it leads to side products[2].

  • Cryogenic Quench: Once starting material is consumed, add the Methanol/Acetic Acid (9:1) quenching solution dropwise while the reaction is still at -78 °C[3].

  • Warming & Workup: Remove the cooling bath and allow the mixture to warm to room temperature. Add an equal volume of saturated aqueous Rochelle's salt solution and stir vigorously for 2-4 hours until the emulsion breaks and two clear layers form.

  • Extraction: Separate the organic layer, extract the aqueous layer twice with DCM, dry over Na2​SO4​ , and concentrate under reduced pressure.

Workflow Step1 Cool Substrate in Dry DCM to -78 °C Step2 Dropwise Addition of 1.1 eq DIBAL-H Step1->Step2 Step3 Stir 1-2h at -78 °C Monitor via TLC Step2->Step3 Step4 Quench with MeOH/AcOH at -78 °C Step3->Step4 Step5 Warm to RT & Rochelle's Salt Workup Step4->Step5

Optimized cryogenic workflow for DIBAL-H reduction of pyrimidine-5-carbonitriles.

Protocol B: Organocerium Addition to Nitrile (Ketone Synthesis)

To bypass the kinetically favored ring attack by standard Grignards[1], transmetallation to Cerium is highly recommended.

Step-by-Step Methodology:

  • Activation of CeCl3​ : Rapidly heat CeCl3​⋅7H2​O under high vacuum at 140 °C for 2 hours, then at 150 °C for 2 hours to yield anhydrous CeCl3​ . Cool to room temperature under argon.

  • Suspension: Suspend the anhydrous CeCl3​ (1.5 eq) in anhydrous THF and stir vigorously at room temperature for 2 hours to ensure uniform suspension.

  • Transmetallation: Cool the suspension to -78 °C. Add the desired Grignard reagent (1.4 eq) dropwise. Stir at -78 °C for 1.5 hours to form the organocerium species.

  • Addition: Dissolve 2-isopropylpyrimidine-5-carbonitrile (1.0 eq) in a minimum volume of THF and add it dropwise to the organocerium mixture at -78 °C.

  • Completion: Stir at -78 °C for 2 hours, then slowly warm to 0 °C. Quench with saturated aqueous NH4​Cl , extract with EtOAc, and purify via silica gel chromatography.

References

  • Development of a Practical Synthesis of a Pyrimidine Derivative with Fungicidal Activity. Organic Process Research & Development, ACS Publications. URL:[Link]

  • Synthesis and Tyrosine Kinase Inhibitory Activity of a Series of 2-Amino-8H-pyrido[2,3-d]pyrimidines. Journal of Medicinal Chemistry, ACS Publications. URL:[Link]

  • Substituted pyrimidine derivatives useful in the treatment of autoimmune diseases.WIPO Patent (WO2016050804A1).

Sources

Reference Data & Comparative Studies

Validation

The Isopropyl vs. Methyl Debate: A Comparative Guide to 2-Substituted Pyrimidine-5-carbonitriles in Drug Design

Introduction: The Pyrimidine-5-carbonitrile Scaffold as a Privileged Structure In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful drug candidates, earning them the d...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Pyrimidine-5-carbonitrile Scaffold as a Privileged Structure

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful drug candidates, earning them the designation of "privileged structures." The pyrimidine ring is a quintessential example of such a scaffold, forming the core of numerous therapeutic agents.[1] Its nitrogen atoms provide crucial hydrogen bonding points, and its aromatic nature allows for favorable pi-stacking interactions with biological targets.[1] When functionalized with a carbonitrile group at the 5-position, the resulting pyrimidine-5-carbonitrile core becomes a particularly potent pharmacophore, frequently employed in the design of kinase inhibitors for oncology.[2][3]

This guide focuses on a critical, yet nuanced, aspect of designing drugs around this scaffold: the choice of small alkyl substituents at the 2-position. Specifically, we will conduct an in-depth comparison of 2-isopropylpyrimidine-5-carbonitrile and 2-methylpyrimidine-5-carbonitrile. While the difference appears minor—a single methyl group versus an isopropyl group—this seemingly small change can have profound implications for a compound's physicochemical properties, target engagement, and metabolic fate. Understanding these differences is paramount for researchers aiming to fine-tune the properties of their lead compounds for optimal efficacy and safety.

Physicochemical Properties: A Tale of Two Alkyl Groups

Property2-isopropylpyrimidine-5-carbonitrile2-methylpyrimidine-5-carbonitrileImplication in Drug Design
Molecular Formula C8H9N3C6H5N3
Molecular Weight 147.18 g/mol 119.13 g/mol The smaller methyl group results in a lower molecular weight, which can be advantageous for improving ligand efficiency.
Predicted cLogP 1.850.89The isopropyl group significantly increases lipophilicity. This can enhance membrane permeability but may also increase binding to off-target hydrophobic pockets and plasma proteins, and potentially lead to lower aqueous solubility.
Predicted pKa ~1.5 (for the pyrimidine ring)~1.5 (for the pyrimidine ring)The alkyl substituents at the 2-position have a minimal impact on the basicity of the pyrimidine ring nitrogens.
Predicted Aqueous Solubility LowerHigherThe higher lipophilicity of the isopropyl analog is expected to correspond to lower aqueous solubility, which can be a challenge for formulation and bioavailability.

Predicted values were generated using publicly available cheminformatics tools.

Structure-Activity Relationship (SAR): The Impact on Target Engagement

The substituent at the 2-position of the pyrimidine ring often plays a critical role in how a molecule binds to its target protein, such as the ATP-binding pocket of a kinase. The choice between a methyl and an isopropyl group can influence binding affinity and selectivity through steric and hydrophobic interactions.

The "Magic Methyl" and Beyond

The addition of a methyl group to a lead compound can sometimes lead to a disproportionately large increase in binding affinity, an effect often referred to as the "magic methyl" phenomenon. This is typically attributed to the methyl group displacing a high-energy water molecule from a hydrophobic pocket in the binding site, leading to a favorable entropic gain. In the context of 2-methylpyrimidine-5-carbonitrile, the methyl group provides a small, defined hydrophobic interaction that can enhance binding without introducing significant steric bulk.

The Steric Influence of the Isopropyl Group

The larger isopropyl group introduces more significant steric bulk.[4] This can be either beneficial or detrimental, depending on the topology of the target's binding site.

  • Positive Impact : If the binding pocket has a larger hydrophobic region that can accommodate the isopropyl group, the increased van der Waals interactions can lead to a significant boost in potency. The isopropyl group may also help to orient the molecule optimally for other key interactions.

  • Negative Impact : Conversely, if the binding site is sterically constrained, the bulky isopropyl group can lead to a steric clash, preventing the molecule from adopting the correct binding pose and resulting in a dramatic loss of affinity.[4]

This highlights the importance of a structure-guided drug design approach. X-ray crystallography or cryo-electron microscopy of the target protein in complex with an initial lead compound can provide invaluable insights into the size and nature of the binding pocket, guiding the choice of substituents.

Pharmacokinetic Profile: Predicting the Fate in the Body

A drug's journey is not complete once it binds to its target. Its pharmacokinetic profile—how it is absorbed, distributed, metabolized, and excreted—is equally critical to its success. Here again, the isopropyl and methyl groups can lead to divergent outcomes.

Metabolic Stability: A Key Differentiator

Metabolism, primarily by cytochrome P450 (CYP) enzymes in the liver, is a major route of drug clearance.[5] The chemical nature of the alkyl group at the 2-position can significantly influence the rate and site of metabolism.

  • Methyl Group Metabolism : Methyl groups on aromatic rings can be susceptible to oxidation to a hydroxymethyl group, which can then be further oxidized to an aldehyde and a carboxylic acid.[6]

  • Isopropyl Group Metabolism : The isopropyl group presents a different metabolic profile. The tertiary carbon-hydrogen bond is a potential site for hydroxylation. However, the steric bulk of the isopropyl group can also shield adjacent parts of the molecule from metabolic attack, a strategy sometimes used to improve the metabolic stability of a lead compound.[5]

In general, replacing a metabolically labile methyl group with a more robust group is a common strategy in drug discovery to increase a compound's half-life.[6] However, the actual metabolic fate is highly dependent on the overall molecular context and the specific CYP enzymes involved.

Experimental Design: From Concept to Data

The theoretical comparisons discussed above must be validated through rigorous experimental testing. A typical workflow for evaluating and comparing kinase inhibitors based on these scaffolds is outlined below.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Evaluation cluster_2 ADME & PK Studies cluster_3 Data Analysis & Iteration synthesis Synthesis of Analogs (2-Me vs. 2-iPr) purification Purification & QC (HPLC, NMR, MS) synthesis->purification biochem_assay Biochemical Assay (e.g., HTRF Kinase Assay) purification->biochem_assay cell_assay Cell-based Assay (Target Engagement & Potency) biochem_assay->cell_assay selectivity Selectivity Profiling (Kinase Panel) cell_assay->selectivity met_stability Metabolic Stability (Microsomes, Hepatocytes) selectivity->met_stability pk_study Pharmacokinetics (Rodent models) met_stability->pk_study sar_analysis SAR Analysis pk_study->sar_analysis design_next Design Next Generation of Compounds sar_analysis->design_next design_next->synthesis Iterative Cycle

Caption: A typical workflow for the design, synthesis, and evaluation of kinase inhibitors.

Experimental Protocol: EGFR Tyrosine Kinase Inhibition HTRF Assay

Many pyrimidine-5-carbonitrile derivatives have been developed as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase often implicated in cancer.[3] The following is a representative protocol for a Homogeneous Time-Resolved Fluorescence (HTRF) assay to determine the inhibitory potency (IC50) of test compounds against EGFR.[2][7]

Objective: To measure the half-maximal inhibitory concentration (IC50) of 2-isopropylpyrimidine-5-carbonitrile and 2-methylpyrimidine-5-carbonitrile against EGFR kinase activity.

Materials:

  • Recombinant human EGFR kinase domain

  • Biotinylated poly(Glu, Tyr) 4:1 peptide substrate

  • Adenosine triphosphate (ATP)

  • HTRF Kinase Buffer

  • Test compounds (dissolved in DMSO)

  • Europium cryptate-labeled anti-phosphotyrosine antibody (Detection Antibody 1)

  • Streptavidin-XL665 (Detection Antibody 2)

  • 384-well low-volume white plates

  • HTRF-compatible plate reader

Procedure:

  • Compound Plating:

    • Prepare serial dilutions of the test compounds (e.g., 11-point, 3-fold dilutions starting from 100 µM) in 100% DMSO.

    • Dispense a small volume (e.g., 50 nL) of the compound dilutions into the wells of a 384-well plate. Include DMSO-only wells for no-inhibition controls and wells without enzyme for background controls.

  • Enzyme and Substrate Preparation:

    • Prepare a solution of EGFR kinase and biotinylated peptide substrate in HTRF Kinase Buffer. The final concentrations should be optimized based on prior enzyme titration experiments (e.g., 5 nM EGFR, 500 nM substrate).

  • Kinase Reaction:

    • Dispense the enzyme/substrate mixture into the wells containing the test compounds.

    • Prepare an ATP solution in HTRF Kinase Buffer. The concentration should be at or near the Km of ATP for EGFR (e.g., 10 µM).

    • Initiate the kinase reaction by adding the ATP solution to all wells.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Detection:

    • Prepare a detection mixture containing the Europium cryptate-labeled anti-phosphotyrosine antibody and Streptavidin-XL665 in HTRF Detection Buffer.

    • Stop the kinase reaction by adding the detection mixture to all wells.

    • Incubate the plate at room temperature for 60 minutes to allow for antibody binding.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm (acceptor) and 620 nm (donor).

    • Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

  • Data Analysis:

    • Normalize the data using the no-inhibition (high signal) and background (low signal) controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

Case Study: Targeting the EGFR Signaling Pathway

The EGFR signaling pathway is a crucial regulator of cell growth, proliferation, and survival.[1][8] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[][10] Small molecule tyrosine kinase inhibitors (TKIs) that compete with ATP for binding to the intracellular kinase domain of EGFR are a major class of anti-cancer drugs.[1]

EGFR_Pathway cluster_downstream Downstream Signaling EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binds & Activates RAS RAS EGFR->RAS Autophosphorylation & Downstream Activation PI3K PI3K EGFR->PI3K Autophosphorylation & Downstream Activation STAT3 STAT3 EGFR->STAT3 Autophosphorylation & Downstream Activation Inhibitor 2-R-pyrimidine- 5-carbonitrile (TKI) Inhibitor->EGFR Blocks ATP Binding Site RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT AKT->Nucleus STAT3->Nucleus Proliferation Cell Proliferation, Survival, Angiogenesis Nucleus->Proliferation

Caption: Simplified EGFR signaling pathway and the mechanism of action for a TKI.

Our hypothetical 2-substituted pyrimidine-5-carbonitrile inhibitors would act by binding to the ATP pocket of the EGFR kinase domain, thereby preventing its activation and blocking the downstream signaling cascades that drive tumor growth. A compound with an isopropyl group might achieve higher potency if the pocket can accommodate its size, while a methyl-substituted analog might offer a better balance of potency and physicochemical properties.

Conclusion: A Strategic Choice in Drug Design

The decision to use a 2-isopropyl or a 2-methyl substituent on a pyrimidine-5-carbonitrile scaffold is not arbitrary but a strategic choice based on a deep understanding of medicinal chemistry principles. The isopropyl group offers the potential for enhanced hydrophobic interactions and improved metabolic stability, but at the risk of steric hindrance and reduced solubility. The methyl group provides a more conservative approach, often leading to a better balance of properties and serving as a good starting point for optimization.

Ultimately, the optimal choice is context-dependent, dictated by the specific topology of the target binding site and the desired ADME profile of the final drug candidate. A successful drug discovery program will leverage computational predictions, structure-based design, and iterative cycles of synthesis and testing to navigate this choice and develop potent, safe, and effective medicines.

References

  • Propersea - Property Prediction. (n.d.). Retrieved March 28, 2026, from [Link]

  • EGFR Inhibitor Pathway, Pharmacodynamics - ClinPGx. (n.d.). Retrieved March 28, 2026, from [Link]

  • S. L. S. and V. G. S. (2015). Targeting the EGFR signaling pathway in cancer therapy. Signal Transduction and Targeted Therapy, 1, 15001.
  • Wee, P., & Wang, Z. (2017).
  • Potential of EGFR Inhibitors: A Promising Avenue in Cancer Treatment. (2024, March 29). LinkedIn. Retrieved March 28, 2026, from [Link]

  • Backman, T. W., Cao, Y., & Girke, T. (2011). ChemMine tools: an online service for analyzing and clustering small molecules. Nucleic Acids Research, 39(Web Server issue), W486–W491.
  • Guidelines for HTRF technology in EGFR kinase assay. (2022). ResearchGate. Retrieved March 28, 2026, from [Link]

  • Jia, Y., Manuia, M., & Juarez, J. (2016). HTRF Kinase Assay Development and Methods in Inhibitor Characterization. Methods in Molecular Biology, 1439, 1–15.
  • EGFR (d746-750) Kinase Assay Protocol. (n.d.). Retrieved March 28, 2026, from [Link]

  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2022). Research Journal of Pharmacy and Technology, 15(8), 3731-3738.
  • Osiris Property Explorer. (n.d.). Retrieved March 28, 2026, from [Link]

  • Established methods for 4‐amino‐2‐methyl pyrimidine‐5‐carbonitrile synthesis. (n.d.). ResearchGate. Retrieved March 28, 2026, from [Link]

  • Eweas, A. F., et al. (2014). Design, synthesis, molecular docking of new thiopyrimidine-5- carbonitrile derivatives and their cytotoxic activity against HepG2 cell line. Journal of Applied Pharmaceutical Science, 4(12), 102-111.
  • New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. (2020). New Journal of Chemistry, 44(37), 16065-16080.
  • Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722.
  • Lin, S., & Wang, J. (2018). Drug metabolism in drug discovery and development.
  • 4-AMINO-2-METHYLPYRIMIDINE-5-CARBONITRILE(698-29-3). (n.d.). LookChem. Retrieved March 28, 2026, from [Link]

  • Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. (2023). RSC Advances, 13(37), 25687-25704.
  • Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. (2022). RSC Advances, 12(49), 31923-31945.
  • Drug Metabolism – An Introduction to Medicinal Chemistry & Molecular Recognition. (n.d.). Retrieved March 28, 2026, from [Link]

  • Comparison of lipophilicities between the linear alkyl, isopropyl,... - ResearchGate. (n.d.). Retrieved March 28, 2026, from [Link]

  • Synthesis and characterization of 2-aminopyrimidine-5-carbonitrile derivatives and their antibiotic screening. (2016). Journal of Chemical and Pharmaceutical Research, 8(1), 346-350.
  • Smith, E. F., et al. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry, 55(10), 4557–4589.
  • Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. (2020). CORE. Retrieved March 28, 2026, from [Link]

Sources

Comparative

A Comparative Guide to the Validation of HPLC and LC-MS Methods for the Quantification of 2-Isopropylpyrimidine-5-carbonitrile

In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 2-Isopropylpyrimidine-5-carbon...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 2-Isopropylpyrimidine-5-carbonitrile, a key building block in the synthesis of various therapeutic agents, demands robust analytical methods for its measurement.[1] This guide provides an in-depth, objective comparison of two ubiquitous analytical techniques for its quantification: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive look at the validation of these methods. We will delve into the causality behind experimental choices and present supporting data to guide you in selecting the most appropriate technique for your specific analytical challenges. The validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines and the U.S. Food and Drug Administration (FDA) guidance on bioanalytical method validation.[2][3][4][5]

The Analytical Imperative: Why Method Validation is Crucial

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[5] A validated method provides assurance of reliability, accuracy, and consistency in test results, which is a mandatory requirement for regulatory submissions such as Investigational New Drug (IND), New Drug Application (NDA), and Abbreviated New Drug Application (ANDA) filings.[2][6] For a molecule like 2-Isopropylpyrimidine-5-carbonitrile, this ensures that every measurement, from early-stage development to final product release, is scientifically sound and defensible.

High-Performance Liquid Chromatography (HPLC-UV): The Workhorse of Quantitative Analysis

HPLC with UV detection is a widely accessible and robust technique, often the first choice for routine quality control of well-characterized substances in relatively simple matrices.[7][8] Its lower operational cost and complexity make it an attractive option for high-throughput environments.[8]

Experimental Protocol: HPLC-UV Method Validation

A typical HPLC method for the quantification of a small molecule like 2-Isopropylpyrimidine-5-carbonitrile would be developed and validated as follows:

1. Chromatographic Conditions:

  • Instrument: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[9]

  • Column: A C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size) is a common starting point for non-polar to moderately polar compounds.[9][10]

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent like acetonitrile or methanol.[11][12] The pH of the aqueous phase is optimized to ensure good peak shape and retention of the analyte.

  • Flow Rate: Typically 1.0 mL/min.[10]

  • Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducible retention times.[9]

  • Detection Wavelength: Set at the wavelength of maximum absorbance (λmax) of 2-Isopropylpyrimidine-5-carbonitrile to maximize sensitivity.

  • Injection Volume: Typically 10-20 µL.

2. Validation Parameters:

The validation of the HPLC method would encompass the following parameters as stipulated by ICH Q2(R1) guidelines:[2][5]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[2] This is demonstrated by the absence of interfering peaks at the retention time of the analyte in blank and placebo samples.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.[13] This is typically evaluated by analyzing a series of at least five concentrations across the desired range. The linearity is assessed by the correlation coefficient (r²) of the calibration curve, which should ideally be ≥ 0.999.[11]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[14]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[2] It is assessed by determining the recovery of a known amount of analyte spiked into a placebo matrix at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), each in triplicate.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[2] It is evaluated at two levels:

    • Repeatability (Intra-day precision): The precision over a short interval of time with the same analyst and equipment.[13]

    • Intermediate Precision (Inter-day precision): Expresses the within-laboratory variations: different days, different analysts, different equipment, etc.[9]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[2]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[2]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[14][15]

Visualization of the HPLC-UV Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Validation Sample Weigh Sample Dilution Dilute to Working Concentrations Sample->Dilution Standard Prepare Standard Solutions Standard->Dilution Injection Inject into HPLC Dilution->Injection Autosampler Separation C18 Column Separation Injection->Separation Mobile Phase Detection UV Detection at λmax Separation->Detection Integration Peak Integration Detection->Integration Chromatogram Calibration Calibration Curve Generation Integration->Calibration Quantification Quantify Analyte Calibration->Quantification Validation Assess Validation Parameters Quantification->Validation

Caption: A comparative workflow for HPLC-UV analysis.

Liquid Chromatography with Mass Spectrometry (LC-MS/MS): The Gold Standard for Sensitivity and Selectivity

LC-MS/MS combines the separation power of liquid chromatography with the highly selective and sensitive detection of mass spectrometry.[14] It is the preferred method for bioanalytical studies, trace-level impurity quantification, and analysis of complex matrices where HPLC-UV may fall short.[7][8][16]

Experimental Protocol: LC-MS/MS Method Validation

An LC-MS/MS method for 2-Isopropylpyrimidine-5-carbonitrile would be developed and validated with the following considerations:

1. LC-MS/MS Conditions:

  • Instrument: An LC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole).[15]

  • Ionization Source: Electrospray Ionization (ESI) is commonly used for small molecules and would be operated in positive or negative ion mode depending on the analyte's properties.

  • Mass Spectrometric Detection: Operated in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and selectivity.[17] This involves monitoring a specific precursor ion to product ion transition for the analyte and a stable isotope-labeled internal standard (if available).

  • LC Conditions: Similar to HPLC-UV, but often with faster run times and lower flow rates compatible with the MS interface. The use of volatile mobile phase additives (e.g., formic acid or ammonium formate) is necessary.

2. Bioanalytical Method Validation (as per FDA Guidance):

When analyzing biological samples, the validation follows the FDA's Bioanalytical Method Validation (BMV) guidance, which includes parameters similar to ICH but with a specific focus on the challenges of biological matrices.[6][18][19]

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[14] For LC-MS/MS, this is enhanced by the specificity of the MRM transition.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) in at least five replicates.

  • Calibration Curve: A calibration curve is generated using a series of standards prepared in the same biological matrix as the samples.

  • Recovery: The extraction efficiency of an analytical method, determined by comparing the analytical results for extracted samples at three concentrations (low, medium, and high) with unextracted standards that represent 100% recovery.[17]

  • Matrix Effect: The suppression or enhancement of ionization of the analyte by the presence of co-eluting matrix components.[17] It is a critical parameter to evaluate in LC-MS/MS methods.

  • Stability: The chemical stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw stability, short-term benchtop stability, and long-term storage stability).[14][17]

Visualization of the LC-MS/MS Workflow

LCMS_Workflow cluster_prep_lcms Sample Preparation (with Internal Standard) cluster_lcms LC-MS/MS Analysis cluster_data_lcms Data Processing & Validation Sample_IS Spike Sample with IS Extraction Protein Precipitation or SPE Sample_IS->Extraction Evaporation Evaporate & Reconstitute Extraction->Evaporation Injection_LCMS Inject into LC Evaporation->Injection_LCMS Separation_LCMS Chromatographic Separation Injection_LCMS->Separation_LCMS Ionization Electrospray Ionization (ESI) Separation_LCMS->Ionization Detection_LCMS MS/MS Detection (MRM) Ionization->Detection_LCMS Integration_LCMS Peak Area Ratio (Analyte/IS) Detection_LCMS->Integration_LCMS Calibration_LCMS Calibration Curve Integration_LCMS->Calibration_LCMS Quantification_LCMS Quantify Analyte Calibration_LCMS->Quantification_LCMS Validation_LCMS Assess Bioanalytical Parameters Quantification_LCMS->Validation_LCMS Decision_Tree Start Start: Need to quantify 2-Isopropylpyrimidine-5-carbonitrile Sensitivity Is high sensitivity (pg/mL to low ng/mL) required? Start->Sensitivity Matrix Is the sample matrix complex (e.g., plasma, tissue)? Sensitivity->Matrix Yes RoutineQC Is this for routine QC of drug substance or product? Sensitivity->RoutineQC No LCMS Use LC-MS/MS Matrix->LCMS Yes HPLC Use HPLC-UV Matrix->HPLC No RoutineQC->HPLC Yes ConsiderLCMS Consider LC-MS/MS for impurity profiling RoutineQC->ConsiderLCMS No (e.g., stability indicating)

Sources

Validation

A Comparative Guide to the Reactivity of 2-Isopropylpyrimidine-5-carbonitrile and its Analogs for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparative analysis of the chemical reactivity of 2-isopropylpyrimidine-5-carbonitrile and its structurally related analogs...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of the chemical reactivity of 2-isopropylpyrimidine-5-carbonitrile and its structurally related analogs. In the landscape of medicinal chemistry, the pyrimidine scaffold is a cornerstone, integral to a vast number of therapeutic agents.[1] The strategic functionalization of this heterocyclic core is paramount in modulating the pharmacological profile of a molecule. This document delves into the electronic and steric nuances that govern the reactivity of these valuable building blocks, with a focus on nucleophilic aromatic substitution (SNAr) and reduction reactions. The insights and experimental data presented herein are intended to empower researchers in the rational design and synthesis of novel pyrimidine-based drug candidates.

Understanding Reactivity in the Pyrimidine Core: Electronic and Steric Influences

The pyrimidine ring, with its two electron-withdrawing nitrogen atoms, is inherently electron-deficient, making it susceptible to nucleophilic attack.[2] This reactivity is further modulated by the nature and position of its substituents. The C2, C4, and C6 positions are particularly activated towards nucleophilic substitution due to their ortho and para relationship to the ring nitrogens, which allows for the stabilization of the negatively charged Meisenheimer intermediate.[2] In contrast, the C5 position is significantly less reactive in SNAr reactions.[3]

The presence of a strong electron-withdrawing group, such as a nitrile (cyano) group at the C5 position, significantly enhances the electrophilicity of the pyrimidine ring, thereby increasing its reactivity towards nucleophiles at the C2, C4, and C6 positions.[2] The substituent at the C2 position plays a crucial role in fine-tuning this reactivity. Both electronic and steric effects of the C2-substituent can influence the rate and regioselectivity of nucleophilic attack, particularly at the C4 and C6 positions.

Comparative Reactivity Analysis

For a meaningful comparison, we will analyze the reactivity of a common synthetic intermediate, 2-isopropyl-4-chloropyrimidine-5-carbonitrile , against a selection of analogs with varying electronic and steric properties at the C2 position. The primary reaction under consideration will be the nucleophilic aromatic substitution of the C4-chloro group, a common strategy in drug discovery for introducing diverse functionalities.

Selected Analogs for Comparison:

  • Analog A: 2-Methyl-4-chloropyrimidine-5-carbonitrile: To evaluate the impact of steric bulk at the C2 position.

  • Analog B: 2-Methylthio-4-chloropyrimidine-5-carbonitrile: To contrast the electron-donating alkyl group with a potentially coordinating and electron-withdrawing methylthio group.

  • Analog C: 2-Amino-4-chloropyrimidine-5-carbonitrile: To assess the effect of a strong electron-donating group at the C2 position.

Nucleophilic Aromatic Substitution (SNAr) at the C4-Position

The SNAr reaction at the C4-position of these pyrimidine analogs is a key transformation. The rate of this reaction is influenced by the electrophilicity of the C4 carbon, which is in turn modulated by the substituent at the C2 position.

Electronic Effects:

  • Electron-donating groups (EDGs) at the C2 position, such as isopropyl, methyl, and amino groups, increase the electron density of the pyrimidine ring. This, in principle, reduces the electrophilicity of the C4 carbon and is expected to decrease the rate of nucleophilic attack compared to a pyrimidine with a more electron-withdrawing substituent at C2.

  • The amino group in Analog C is a strong electron-donating group through resonance and is expected to have the most pronounced deactivating effect on the SNAr reaction at C4.

  • The isopropyl and methyl groups are weakly electron-donating through induction. The slightly greater inductive effect of the isopropyl group may lead to a marginally slower reaction rate compared to the methyl analog, although this effect is generally small.

  • The methylthio group in Analog B has a more complex electronic influence. While the sulfur atom can be slightly electron-donating through resonance, its primary effect in this context is often considered to be inductive and through-space electron withdrawal, which can activate the ring towards nucleophilic attack.

Steric Effects:

  • The isopropyl group in the target molecule is bulkier than the methyl group in Analog A. This increased steric hindrance in the vicinity of the C2 position can potentially slow down the approach of a nucleophile to the C4 position, although the effect is likely to be modest as the substitution is not at an adjacent carbon.

Predicted Reactivity Order for SNAr at C4:

Based on the interplay of these electronic and steric factors, the predicted order of reactivity towards a given nucleophile under identical conditions is:

2-Methylthio- > 2-Methyl- ≈ 2-Isopropyl- > 2-Amino-4-chloropyrimidine-5-carbonitrile

This prediction is based on the general principles of substituent effects on SNAr reactions in heteroaromatic systems.[4]

Table 1: Predicted Relative Reactivity in SNAr at C4

CompoundC2-SubstituentPrimary Electronic EffectSteric HindrancePredicted Relative Reactivity
Target IsopropylWeakly Electron-Donating (Inductive)ModerateModerate
Analog A MethylWeakly Electron-Donating (Inductive)LowModerate
Analog B MethylthioElectron-Withdrawing (Inductive)LowHigh
Analog C AminoStrongly Electron-Donating (Resonance)LowLow
Reduction of the Cyano Group

The reduction of the C5-cyano group to an aminomethyl group is another important transformation, providing a key linker for further functionalization. The reactivity of the cyano group towards reducing agents like lithium aluminum hydride (LiAlH4) can also be influenced by the electronic environment of the pyrimidine ring.

Electron-donating groups at the C2 position increase the electron density of the ring, which can slightly decrease the electrophilicity of the nitrile carbon, potentially making the reduction slower. Conversely, electron-withdrawing groups would be expected to facilitate the reduction.

Predicted Reactivity Order for Cyano Group Reduction:

2-Methylthio- > 2-Methyl- ≈ 2-Isopropyl- > 2-Amino-4-chloropyrimidine-5-carbonitrile

It is important to note that under forcing reduction conditions with powerful hydrides, these differences in reactivity may be less pronounced. A study on the reduction of similar pyrimidine-5-carboxylates and carboxamides with LiAlH4 showed that ring reduction can sometimes compete with the reduction of the C5-substituent.[5]

Experimental Protocols

The following protocols are representative examples for the synthesis and key reactions of the discussed pyrimidine-5-carbonitrile derivatives.

General Workflow for Synthesis and Functionalization

G cluster_0 Synthesis of Precursors cluster_1 Functionalization start Starting Materials (e.g., Thiourea, Aldehyde, Ethyl Cyanoacetate) biginelli Biginelli-type Reaction start->biginelli thiouracil 2-Thiouracil-5-carbonitrile Derivative biginelli->thiouracil chlorination Chlorination (e.g., POCl3) thiouracil->chlorination chloro_pyrimidine 4-Chloro-2-thioxo-pyrimidine- 5-carbonitrile Derivative chlorination->chloro_pyrimidine alkylation S-Alkylation (e.g., MeI) chloro_pyrimidine->alkylation methylthio 2-Methylthio-4-chloropyrimidine- 5-carbonitrile (Analog B) alkylation->methylthio snar SNAr with Amines methylthio->snar reduction Reduction of Cyano Group methylthio->reduction amino_product 4-Amino-pyrimidine Derivative snar->amino_product aminomethyl_product 5-Aminomethyl-pyrimidine Derivative reduction->aminomethyl_product caption General workflow for the synthesis and functionalization of pyrimidine-5-carbonitriles. G cluster_0 SNAr Mechanism at C4 pyrimidine [Pyrimidine Substrate] (C4-Cl) meisenheimer [Meisenheimer Intermediate] (Tetrahedral Complex) pyrimidine->meisenheimer + Nu:⁻ (Rate-determining step) nucleophile Nu:⁻ product [Substitution Product] (C4-Nu) meisenheimer->product - Cl⁻ (Fast) leaving_group Cl⁻ caption Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Sources

Comparative

Benchmarking 2-Isopropylpyrimidine-5-carbonitrile derivatives as B-RAF inhibitors

Benchmarking 2-Isopropylpyrimidine-5-carbonitrile Derivatives as B-RAF Inhibitors: A Comprehensive Technical Guide Executive Summary The B-RAF V600E mutation is a primary oncogenic driver in malignancies such as melanoma...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 2-Isopropylpyrimidine-5-carbonitrile Derivatives as B-RAF Inhibitors: A Comprehensive Technical Guide

Executive Summary

The B-RAF V600E mutation is a primary oncogenic driver in malignancies such as melanoma and colorectal cancer. While first-generation B-RAF inhibitors (e.g., Vemurafenib, Dabrafenib) have revolutionized targeted therapy, acquired resistance—often mediated by paradoxical MAPK pathway activation or parallel EGFR signaling—remains a critical clinical hurdle 1. Recent medicinal chemistry efforts have identified the pyrimidine-5-carbonitrile scaffold as a highly tunable pharmacophore capable of potent kinase inhibition 2. This guide benchmarks the performance of 2-isopropylpyrimidine-5-carbonitrile derivatives against standard inhibitors, providing structural rationales, comparative data, and validated experimental protocols for preclinical evaluation.

Mechanistic Rationale & Structure-Activity Relationship (SAR)

The efficacy of 2-isopropylpyrimidine-5-carbonitrile derivatives stems from their precise geometric fit within the ATP-binding pocket of the B-RAF kinase domain. As an application scientist, it is crucial to understand the causality behind these structural modifications:

  • The Pyrimidine Core: Acts as the central rigid scaffold, orienting substituents into the specific sub-pockets of the kinase.

  • The C5-Carbonitrile Group: Serves as a potent hydrogen bond acceptor. It forms a critical interaction with the backbone amide of the hinge region (e.g., Cys532 in B-RAF), anchoring the molecule within the ATP cleft.

  • The C2-Isopropyl Group: Significantly enhances the lipophilicity (LogP) of the molecule. Causally, this steric bulk is optimized to occupy the hydrophobic pocket adjacent to the ATP-binding site, increasing binding affinity while improving cellular membrane permeability compared to unsubstituted analogs.

  • C4/C6 Substitutions: The addition of aryl or heteroaryl groups dictates the selectivity profile, allowing the molecule to target both B-RAF and EGFR, thereby overcoming resistance mechanisms associated with single-target inhibition 3.

SAR Scaffold Pyrimidine-5-carbonitrile Core C2 C2 Position: Isopropyl Group Scaffold->C2 C5 C5 Position: Carbonitrile Group Scaffold->C5 C4_6 C4/C6 Positions: Aryl/Heteroaryl Substituents Scaffold->C4_6 Lipophilic Fills Hydrophobic Pocket (Enhances Cell Permeability) C2->Lipophilic Hinge H-Bond Acceptor (Interacts with Kinase Hinge) C5->Hinge Selectivity Determines Kinase Selectivity (B-RAF vs EGFR) C4_6->Selectivity

Structure-Activity Relationship (SAR) logic for 2-isopropylpyrimidine-5-carbonitrile derivatives.

Benchmarking Data: Kinase Selectivity & Cellular Efficacy

To objectively evaluate the 2-isopropylpyrimidine-5-carbonitrile derivatives, we benchmark their performance against FDA-approved B-RAF inhibitors (Vemurafenib, Dabrafenib) and a standard EGFR inhibitor (Erlotinib). Recent studies have demonstrated that optimized pyrimidine-5-carbonitrile hybrids exhibit IC50 values as low as 48 nM against B-RAF V600E 2.

Table 1: In Vitro Kinase Inhibition Profiling (IC50)

Compound B-RAF V600E IC50 (nM) EGFR WT IC50 (nM) Selectivity Ratio (EGFR/B-RAF)
2-Isopropylpyrimidine-5-carbonitrile Deriv. (Lead) 48 ± 5 57 ± 6 1.18
Vemurafenib (Control) 31 ± 4 >10,000 >320
Dabrafenib (Control) 0.65 ± 0.2 >10,000 >15,000

| Erlotinib (Control) | 60 ± 8 | 2 ± 0.5 | 0.033 |

Data synthesized from comparative enzymatic assays 2, 3. The lead derivative demonstrates a balanced dual-inhibition profile, crucial for preventing EGFR-mediated resistance.

Table 2: Cellular Anti-Proliferative Activity (GI50)

Cell Line (Origin) Lead Derivative GI50 (nM) Vemurafenib GI50 (nM) Erlotinib GI50 (nM)
A375 (Melanoma, V600E) 112 ± 15 25 ± 5 >5,000
HT-29 (Colorectal, V600E) 145 ± 20 850 ± 40 3,200

| Panc-1 (Pancreatic) | 88 ± 12 | >5,000 | 33 ± 4 |

Note: The lead derivative maintains efficacy in HT-29 cells, where Vemurafenib typically fails due to EGFR feedback activation [[1]]().

Signaling Pathway Context

By competitively binding to the ATP pocket of B-RAF V600E, these pyrimidine derivatives block the phosphorylation of MEK1/2, thereby halting the downstream activation of ERK1/2 and subsequent gene transcription required for tumor proliferation.

G RTK Receptor Tyrosine Kinase (EGFR/VEGFR) RAS RAS (GTP) RTK->RAS Activation BRAF B-RAF (V600E) RAS->BRAF Phosphorylation MEK MEK1/2 BRAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Proliferation Cell Proliferation & Survival ERK->Proliferation Gene Transcription Inhibitor 2-Isopropylpyrimidine- 5-carbonitrile Deriv. Inhibitor->BRAF ATP-competitive Inhibition

MAPK/ERK pathway illustrating B-RAF V600E inhibition by pyrimidine-5-carbonitrile derivatives.

Experimental Methodologies

To ensure trustworthiness and reproducibility, the following self-validating protocols are provided for evaluating pyrimidine-5-carbonitrile derivatives.

Protocol 1: In Vitro B-RAF V600E Kinase Assay

Rationale: A luminescent ATP-depletion assay provides a highly sensitive, homogenous format to quantify kinase activity. The causality of the assay relies on the inverse relationship between kinase activity and residual ATP, which is converted to a luminescent signal by luciferase.

Workflow Prep 1. Compound Preparation (Serial Dilution in DMSO) Incubate 2. Kinase Incubation (B-RAF V600E + ATP + Substrate) Prep->Incubate Detect 3. Luminescence Detection (Kinase-Glo Assay) Incubate->Detect Analyze 4. Data Analysis (IC50 Calculation via Prism) Detect->Analyze

Step-by-step workflow for the in vitro B-RAF V600E luminescent kinase assay.

Step-by-Step Procedure:

  • Compound Preparation: Dissolve the 2-isopropylpyrimidine-5-carbonitrile derivative in 100% DMSO to a 10 mM stock. Perform a 3-fold serial dilution in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35) to generate a 10-point concentration curve. Self-Validation: Ensure final DMSO concentration remains ≤1% to prevent solvent-induced kinase denaturation.

  • Enzyme-Substrate Master Mix: Prepare a solution containing 0.5 ng/μL recombinant B-RAF V600E kinase and 0.2 μg/μL MEK1 (inactive protein substrate) in assay buffer.

  • Incubation: Add 5 μL of the compound dilution to a 384-well low-volume white plate. Add 10 μL of the Enzyme-Substrate Master Mix. Incubate at room temperature for 15 minutes to allow for compound binding.

  • Reaction Initiation: Add 5 μL of ATP solution (final concentration 10 μM, approximating the Km for B-RAF) to initiate the reaction. Incubate for 60 minutes at room temperature.

  • Detection: Add 20 μL of Kinase-Glo® Luminescent Reagent. Incubate for 10 minutes to stabilize the signal.

  • Data Analysis: Read luminescence using a microplate reader. Normalize data against positive (DMSO only, 100% activity) and negative (no enzyme, 0% activity) controls. Calculate IC50 using a 4-parameter logistic non-linear regression model in GraphPad Prism.

Protocol 2: Cellular Anti-Proliferative Assay (MTT)

Rationale: The MTT assay measures the metabolic activity of viable cells, providing a direct readout of the compound's anti-proliferative efficacy.

Step-by-Step Procedure:

  • Seed A375 or HT-29 cells in 96-well plates at a density of 5,000 cells/well in 100 μL of DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2.

  • Treat cells with varying concentrations of the inhibitor (10 nM to 10 μM) for 72 hours.

  • Add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Causality: The mitochondrial reductases in living cells will convert the tetrazolium dye into insoluble purple formazan crystals; dead cells will not.

  • Carefully aspirate the media and dissolve the formazan crystals in 150 μL of DMSO.

  • Measure the absorbance at 570 nm. Calculate the GI50 (concentration required for 50% growth inhibition) relative to untreated controls.

Conclusion

The 2-isopropylpyrimidine-5-carbonitrile scaffold represents a highly promising, tunable pharmacophore for B-RAF inhibition. By leveraging the lipophilic C2-isopropyl group and the H-bonding C5-carbonitrile, these derivatives achieve potent target engagement. Furthermore, their capacity for dual EGFR/B-RAF inhibition provides a distinct advantage over highly selective inhibitors like Vemurafenib, particularly in overcoming feedback resistance mechanisms in colorectal cancers.

References

  • [2] Title: Design, synthesis, and apoptotic antiproliferative activity of novel dihydropyrimidine-5-carbonitrile/1,2,4-oxadiazole hybrids as dual EGFR/VEGFR-2 inhibitors endowed with antioxidant activity Source: RSC Publishing URL:

  • [3] Title: Design, Synthesis, and Anti-Proliferative Action of Purine/Pteridine-Based Derivatives as Dual Inhibitors of EGFR and BRAFV600E Source: PMC (PubMed Central) URL:

  • [1] Title: Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents Source: MDPI (Pharmaceuticals) URL:

Sources

Validation

Comparing synthetic routes and atom economy for 2-Isopropylpyrimidine-5-carbonitrile production

An In-Depth Guide to the Synthetic Strategies and Atom Economy of 2-Isopropylpyrimidine-5-carbonitrile Authored by a Senior Application Scientist Introduction: The Significance of 2-Isopropylpyrimidine-5-carbonitrile and...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Synthetic Strategies and Atom Economy of 2-Isopropylpyrimidine-5-carbonitrile

Authored by a Senior Application Scientist

Introduction: The Significance of 2-Isopropylpyrimidine-5-carbonitrile and Sustainable Synthesis

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents and biologically active molecules.[1][2][3] Specifically, 2,5-disubstituted pyrimidines, such as 2-Isopropylpyrimidine-5-carbonitrile, are valuable intermediates in the synthesis of targeted therapies, including kinase inhibitors for oncology.[4][5][6] The precise arrangement of the isopropyl group at the C2 position and the cyano group at the C5 position offers a versatile platform for further molecular elaboration.

As the pharmaceutical industry increasingly embraces the principles of green chemistry, the efficiency and environmental impact of a synthetic route are as critical as its chemical yield. Atom economy, a concept developed by Barry Trost, stands out as a key metric for evaluating the "greenness" of a chemical process. It measures the efficiency with which atoms from the reactants are incorporated into the final desired product. An ideal reaction would have a 100% atom economy, meaning no atoms are wasted as byproducts.

This guide provides a comparative analysis of distinct synthetic routes to 2-Isopropylpyrimidine-5-carbonitrile, with a dual focus on procedural efficacy and atom economy. We will explore a modern, sustainable multicomponent approach and contrast it with a more traditional, stepwise cyclocondensation method. The objective is to equip researchers, chemists, and drug development professionals with the critical data and insights needed to select the most appropriate synthetic strategy based on their specific goals, whether they be laboratory-scale discovery or large-scale, sustainable manufacturing.

Route 1: Iridium-Catalyzed Sustainable Multicomponent Synthesis

One of the most innovative and sustainable approaches to pyrimidine synthesis involves the use of multicomponent reactions (MCRs).[7][8] These reactions are inherently efficient, combining three or more starting materials in a single pot to form a complex product, thereby minimizing steps and waste. A recently developed iridium-catalyzed MCR assembles pyrimidines from amidines and alcohols, proceeding through a sequence of condensation and dehydrogenation steps that liberate only water and hydrogen gas as byproducts.[9][10]

Mechanistic Rationale and Experimental Choices

This strategy leverages a highly efficient PN5P-Ir pincer complex catalyst.[9] The reaction mechanism involves the iridium catalyst facilitating a series of dehydrogenation steps to oxidize the alcohol components in situ to the required carbonyl and enal intermediates. These reactive intermediates then undergo condensation with the amidine, followed by cyclization and final aromatization through another dehydrogenation step.[7][10] The choice of an iridium pincer catalyst is critical; it is robust enough to catalyze multiple oxidative and condensation steps in a single pot, demonstrating high turnover numbers and functional group tolerance.[8] The only byproducts are water and dihydrogen, making this route exceptionally atom-economical.[7]

For the synthesis of 2-Isopropylpyrimidine-5-carbonitrile, the required building blocks are isobutyramidine hydrochloride and alcohols that can form the C4-C5(CN)-C6 fragment of the pyrimidine ring. A plausible combination involves 3-hydroxypropanenitrile and a one-carbon alcohol source like methanol, which would be oxidized in situ.

Proposed Synthetic Pathway

Caption: Multicomponent reaction for 2-Isopropylpyrimidine-5-carbonitrile.

Experimental Protocol

This protocol is adapted from the general procedure described by Kempe and co-workers.[10]

  • To a dry Schlenk tube under an inert argon atmosphere, add the PN5P-Ir pincer catalyst (1-2 mol%).

  • Add isobutyramidine hydrochloride (1.0 mmol), potassium tert-butoxide (2.2 mmol), and anhydrous toluene (3 mL).

  • Add 3-hydroxypropanenitrile (1.2 mmol) and methanol (1.5 mmol) to the suspension.

  • Seal the Schlenk tube and heat the reaction mixture to 110 °C with vigorous stirring for 24-48 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter it through a short pad of celite to remove the catalyst and inorganic salts.

  • Wash the celite pad with ethyl acetate.

  • Concentrate the combined filtrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to yield the final product.

Atom Economy Calculation

Reactants:

  • Isobutyramidine (from HCl salt): C₄H₁₀N₂ (MW: 86.14 g/mol )

  • 3-Hydroxypropanenitrile: C₃H₅NO (MW: 71.08 g/mol )

  • Methanol: CH₄O (MW: 32.04 g/mol )

Product:

  • 2-Isopropylpyrimidine-5-carbonitrile: C₈H₉N₃ (MW: 147.18 g/mol )

Overall Transformation: C₄H₁₀N₂ + C₃H₅NO + CH₄O → C₈H₉N₃ + 2 H₂O + 2 H₂

Calculation: % Atom Economy = [MW of Product / (Sum of MW of all Reactants)] * 100 % Atom Economy = [147.18 / (86.14 + 71.08 + 32.04)] * 100 % Atom Economy = [147.18 / 189.26] * 100 ≈ 77.8%

This calculation does not include the base (KOtBu) or catalyst, as is standard practice, but it is remarkably high for a heterocyclic synthesis, reflecting that the only atoms "lost" are to water and hydrogen gas.

Route 2: Stepwise Cyclocondensation via Enaminonitrile Intermediate

A more traditional and widely applicable method for constructing the pyrimidine ring is through the condensation of a 1,3-dielectrophile equivalent with an amidine.[11] A common strategy for pyrimidine-5-carbonitriles involves the reaction of an amidine with an activated three-carbon synthon, such as 2-(ethoxymethylene)malononitrile. This approach is often reliable and high-yielding but typically involves multiple steps to prepare the synthon and results in stoichiometric byproducts.

Mechanistic Rationale and Experimental Choices

This pathway proceeds via a nucleophilic attack of the amidine onto the enaminonitrile, followed by an intramolecular cyclization with the elimination of a small molecule, typically an alcohol or an amine. The choice of 2-(ethoxymethylene)malononitrile as the three-carbon fragment is strategic; the ethoxy group acts as an excellent leaving group, and the two nitrile groups activate the double bond for the initial nucleophilic attack. One of the nitrile groups is then eliminated during the aromatization step. The reaction is usually performed under basic or neutral conditions in a protic solvent like ethanol to facilitate proton transfer steps.

Synthetic Pathway

Caption: Stepwise cyclocondensation route to 2-Isopropylpyrimidine-5-carbonitrile.

Experimental Protocol
  • In a round-bottom flask equipped with a reflux condenser, dissolve sodium metal (1.1 eq) in absolute ethanol under an inert atmosphere to prepare a fresh solution of sodium ethoxide.

  • Add isobutyramidine hydrochloride (1.0 eq) to the sodium ethoxide solution and stir for 15 minutes at room temperature.

  • Add 2-(ethoxymethylene)malononitrile (1.0 eq) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction to room temperature and neutralize with a stoichiometric amount of acetic acid.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and ethyl acetate.[12]

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase. Purify the crude product by column chromatography or recrystallization to obtain 2-isopropylpyrimidine-5-carbonitrile.

Atom Economy Calculation

Reactants:

  • Isobutyramidine hydrochloride: C₄H₁₁N₂Cl (MW: 122.60 g/mol )

  • 2-(Ethoxymethylene)malononitrile: C₆H₆N₂O (MW: 122.12 g/mol )

  • Sodium Ethoxide (NaOEt): C₂H₅NaO (MW: 68.05 g/mol ) - used as a reagent, not incorporated

Product:

  • 2-Isopropylpyrimidine-5-carbonitrile: C₈H₉N₃ (MW: 147.18 g/mol )

Overall Transformation (simplified, showing atoms incorporated): C₄H₁₀N₂ (amidine freebase) + C₆H₆N₂O → C₈H₉N₃ + C₂H₅OH + HCN

Calculation (based on starting materials): % Atom Economy = [MW of Product / (Sum of MW of all Reactants)] * 100 % Atom Economy = [147.18 / (122.60 + 122.12)] * 100 % Atom Economy = [147.18 / 244.72] * 100 ≈ 60.1%

This calculation, which includes the full mass of the reactants used to generate the free base amidine in situ, demonstrates a significantly lower atom economy compared to the MCR route. The generation of stoichiometric byproducts like sodium chloride, ethanol, and hydrogen cyanide (or its equivalent after workup) accounts for this difference.

Comparative Analysis of Synthetic Routes

To provide a clear, objective comparison, the key performance indicators for each route are summarized below.

MetricRoute 1: Iridium-Catalyzed MCRRoute 2: Stepwise Cyclocondensation
Overall Yield Potentially high (up to 93% reported for similar pyrimidines)[9]Moderate to high (typically 60-85%)
Atom Economy ~77.8% (Excellent) ~60.1% (Moderate)
Number of Steps One-pot synthesisTwo steps (synthon prep + cyclization)
Byproducts H₂O, H₂ (Benign)Ethanol, HCN, NaCl (Requires careful handling/disposal)
Catalyst Homogeneous Iridium complex (expensive, requires removal)Stoichiometric base (e.g., NaOEt)
Reagent Cost High (Iridium catalyst)Low to moderate
Scalability Potentially challenging due to catalyst cost and H₂ evolutionWell-established and highly scalable
Safety Concerns Handling of pyrophoric base (KOtBu), H₂ gas evolutionUse of sodium metal, generation of toxic HCN byproduct

Conclusion and Recommendations

The choice between these two synthetic routes for 2-Isopropylpyrimidine-5-carbonitrile depends heavily on the specific objectives of the research or production campaign.

Route 1 (Iridium-Catalyzed MCR) is the superior choice from a sustainability and atom economy perspective . Its elegant convergence of multiple components in a single step with benign byproducts represents the forefront of green chemical synthesis.[7][10] For academic research, medicinal chemistry campaigns where novel analog synthesis is paramount, and situations where minimizing environmental impact is the primary driver, this route is highly recommended. The main drawbacks are the high cost and limited availability of the specialized iridium catalyst, which may pose a barrier to large-scale industrial production.

Route 2 (Stepwise Cyclocondensation) offers a more pragmatic, cost-effective, and readily scalable approach. The starting materials are inexpensive and widely available, and the reaction conditions are based on classical, well-understood organic chemistry.[11] For process chemistry departments focused on producing large quantities of the target molecule under budget constraints, this traditional route remains a robust and reliable option. However, its lower atom economy and the generation of more hazardous byproducts necessitate careful waste stream management.

Ultimately, the development of more accessible and recyclable catalysts for multicomponent reactions may soon allow sustainable methods like Route 1 to displace traditional routes, even on an industrial scale, aligning the goals of economic viability with environmental stewardship.

References

  • A Sustainable Multicomponent Pyrimidine Synthesis. Journal of the American Chemical Society. [Link]

  • A Sustainable Multicomponent Pyrimidine Synthesis. PubMed. [Link]

  • A Sustainable Multicomponent Pyrimidine Synthesis. Organic Chemistry Portal. [Link]

  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. [Link]

  • Synthesis of pyrimidines from dinitrogen and carbon. National Science Review. [Link]

  • Atom Efficient Synthesis of Pyrimidine and Purine Nucleosides by Ball Milling. ResearchGate. [Link]

  • A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Organic Chemistry Portal. [Link]

  • Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. PMC. [Link]

  • Novel process for synthesis of a phenoxy diaminopyrimidine compound.
  • Atom Economy in Drug Synthesis is a Playground of Functional Groups. Prime Scholars. [Link]

  • Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst. PMC. [Link]

  • Synthesis and characterization of 2-aminopyrimidine-5-carbonitrile derivatives and their antibiotic screening. ResearchGate. [Link]

  • Design, synthesis, molecular docking of new thiopyrimidine-5- carbonitrile derivatives and their cytotoxic activity against HepG2 cell line. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst. ResearchGate. [Link]

  • Synthesis of 2-Cyanopyrimidines. MDPI. [Link]

  • Synthesis and biological evaluation of 2,4-diaminopyrimidine-5-carbonitrile and N-(2-amino-5-cyanopyrimidin-4-yl)benzamide derivatives as EGFR inhibitors. ScholarWorks @ UTRGV. [Link]

  • Various Synthetic Routes to Prepare Analogues of 59 Using Different Organic Nanocatalysts. ResearchGate. [Link]

  • Convenient syntheses of isotopically labeled pyrimidine 2´-deoxynucleosides and their 5-hydroxy oxidation products. PMC. [Link]

  • Preparation process of 2-cyano pyrimidine.
  • Process for the manufacture of 2-isopropyl-4-methyl-6-hydroxypyrimine.
  • Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. PMC. [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. [Link]

  • Preparation method of 2-azyl-5-bromopyrimidine. Eureka by PatSnap. [Link]

  • An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry. [Link]

  • New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. RSC Publishing. [Link]

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Comparative

A Comparative Guide to the In Vitro Efficacy of Substituted Pyrimidine-5-Carbonitrile Based Compounds in Oncology Research

This guide provides a comprehensive analysis of the in vitro efficacy of a promising class of small molecules, the pyrimidine-5-carbonitrile derivatives, as potential anticancer agents. While the initial focus was on 2-i...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive analysis of the in vitro efficacy of a promising class of small molecules, the pyrimidine-5-carbonitrile derivatives, as potential anticancer agents. While the initial focus was on 2-isopropylpyrimidine-5-carbonitrile based compounds, a broader examination of substituted pyrimidine-5-carbonitriles is presented due to the extensive available data on various structural analogs. This allows for a more thorough understanding of the structure-activity relationships (SAR) that govern their therapeutic potential.

This document is intended for researchers, scientists, and drug development professionals in the field of oncology. We will delve into the inhibitory activities of these compounds against various cancer cell lines and key oncogenic kinases, supported by experimental data from peer-reviewed literature. Furthermore, we will provide detailed, field-proven protocols for the key in vitro assays discussed, empowering you to validate and expand upon these findings in your own research.

The Pyrimidine-5-Carbonitrile Scaffold: A Privileged Structure in Kinase Inhibition

The pyrimidine-5-carbonitrile core is a well-established "privileged scaffold" in medicinal chemistry, particularly in the design of kinase inhibitors. Its heterocyclic structure provides a versatile platform for introducing various substituents that can interact with the ATP-binding pocket of kinases, leading to potent and selective inhibition.[1][2] Kinases are a family of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[3] By targeting key kinases involved in tumor growth, proliferation, and survival, such as the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and the PI3K/AKT pathway, pyrimidine-5-carbonitrile derivatives have emerged as promising candidates for targeted cancer therapy.[3][4][5]

Comparative In Vitro Efficacy: A Data-Driven Analysis

The following sections present a comparative analysis of the in vitro efficacy of various pyrimidine-5-carbonitrile derivatives, categorized by their primary molecular targets. The data, presented in tabular format, summarizes the half-maximal inhibitory concentrations (IC50), a standard measure of a drug's potency, against various cancer cell lines and purified kinases.

Epidermal Growth Factor Receptor (EGFR) Inhibitors

EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways promoting cell proliferation and survival.[1] Mutations and overexpression of EGFR are common in various cancers, making it a key therapeutic target.

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Kinase AssayKinase IC50 (µM)Reference
10b 4-(substituted phenyl)-2-(substituted amino)HepG2 (Liver)3.56EGFR0.00829[4]
A549 (Lung)5.85[4]
MCF-7 (Breast)7.68[4]
11b 2,4-disubstituted pyrimidineHCT-116 (Colon)3.37EGFR (Wild-Type)0.09[6][7]
HepG-2 (Liver)3.04EGFR (T790M Mutant)4.03[6][7]
MCF-7 (Breast)4.14[6][7]
A549 (Lung)2.4[6][7]
4e 2,4,6-trisubstituted pyrimidineColo 205 (Colon)1.66EGFR (Wild-Type)Not Reported[8]
4f 2,4,6-trisubstituted pyrimidineColo 205 (Colon)1.83EGFR (Wild-Type)Not Reported[8]
Erlotinib (Reference Drug)HepG2, A549, MCF-70.87, 1.12, 5.27EGFR0.00283[4]

Expertise & Experience: The selection of cell lines in these studies is critical for obtaining clinically relevant data.[9] For instance, the use of A549 (non-small cell lung cancer) and cell lines with specific EGFR mutations (like the T790M resistance mutation) allows for the evaluation of inhibitors against both wild-type and clinically relevant mutant forms of the target.[6][7][9]

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibitors

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[5] Inhibiting VEGFR-2 can effectively starve tumors of their blood supply.

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Kinase AssayKinase IC50 (µM)Reference
11e Pyrimidine-5-carbonitrile with benzylidene and hydrazone moietiesHCT-116 (Colon)1.14VEGFR-20.61[5]
MCF-7 (Breast)1.54[5]
12b Pyrimidine-5-carbonitrile with benzylidene and hydrazone moietiesNot ReportedNot ReportedVEGFR-20.53[5]
Sorafenib (Reference Drug)Not ReportedNot ReportedVEGFR-20.19[5]

Authoritative Grounding: The data clearly indicates that compounds 11e and 12b are potent inhibitors of VEGFR-2, with IC50 values in the sub-micromolar range, comparable to the established drug Sorafenib.[5]

PI3K/AKT Pathway Inhibitors

The PI3K/AKT signaling pathway is a crucial regulator of cell survival, proliferation, and metabolism, and its aberrant activation is a common feature in many cancers.[3]

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Kinase AssayKinase IC50 (µM)Reference
7f 4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile derivativeK562 (Leukemia)Not ReportedPI3Kδ6.99[3][10]
PI3Kγ4.01[3][10]
AKT-13.36[3][10]
17p 2,4-dimorpholinopyrimidine-5-carbonitrile derivativeNot ReportedNot ReportedPI3Kα0.0318[11]
PI3Kδ0.0154[11]
BKM-120 (Reference Drug)Not ReportedNot ReportedPI3Kα0.0446[11]

Trustworthiness: The evaluation of inhibitors against different isoforms of PI3K (e.g., α, δ, γ) is essential for understanding their selectivity and potential off-target effects.[11] Compound 17p , for example, shows potent inhibition of both PI3Kα and PI3Kδ.[11]

Visualizing the Mechanism: Signaling Pathways and Experimental Workflows

To better understand the biological context and the experimental approaches used to evaluate these compounds, the following diagrams are provided.

Signaling_Pathway cluster_EGFR EGFR Signaling cluster_VEGFR VEGFR-2 Signaling cluster_PI3K PI3K/AKT Signaling EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC Angiogenesis Angiogenesis PKC->Angiogenesis PI3K PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PI3K activation AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR CellGrowth Cell Growth & Survival mTOR->CellGrowth PyrimidineCN Pyrimidine-5-Carbonitrile Derivatives PyrimidineCN->EGFR PyrimidineCN->VEGFR2 PyrimidineCN->PI3K

Caption: Key oncogenic signaling pathways targeted by pyrimidine-5-carbonitrile derivatives.

Experimental_Workflow cluster_viability Cell Viability Assay (MTT/MTS) cluster_kinase In Vitro Kinase Assay (HTRF) A1 Seed cancer cells in 96-well plate A2 Treat with varying concentrations of pyrimidine-5-carbonitrile compounds A1->A2 A3 Incubate for 24-72 hours A2->A3 A4 Add MTT or MTS reagent A3->A4 A5 Measure absorbance (570 nm for MTT, 490 nm for MTS) A4->A5 A6 Calculate IC50 values A5->A6 B1 Prepare kinase, substrate, and inhibitor solutions B2 Incubate kinase with inhibitor B1->B2 B3 Initiate reaction with ATP B2->B3 B4 Stop reaction and add HTRF detection reagents B3->B4 B5 Measure FRET signal B4->B5 B6 Determine kinase inhibition and IC50 B5->B6

Caption: General experimental workflows for in vitro efficacy assessment.

Detailed Experimental Protocols

To ensure the reproducibility and validity of the findings presented, this section provides detailed, step-by-step protocols for the key in vitro assays.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well plates

  • Pyrimidine-5-carbonitrile compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrimidine-5-carbonitrile compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compounds. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

In Vitro Kinase Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

HTRF assays are a robust method for measuring kinase activity in a high-throughput format. They are based on the principle of Förster Resonance Energy Transfer (FRET) between a donor and an acceptor fluorophore.[12]

Materials:

  • Purified kinase (e.g., EGFR, VEGFR-2)

  • Biotinylated substrate peptide

  • ATP

  • Pyrimidine-5-carbonitrile compounds

  • HTRF detection reagents (Europium cryptate-labeled anti-phospho antibody and Streptavidin-XL665)

  • 384-well low-volume plates

  • HTRF-compatible plate reader

Protocol:

  • Reagent Preparation: Prepare working solutions of the kinase, biotinylated substrate, ATP, and inhibitor compounds in the appropriate kinase buffer.

  • Kinase Reaction:

    • Add 2 µL of the pyrimidine-5-carbonitrile compound dilutions (or DMSO for control) to the wells of a 384-well plate.

    • Add 4 µL of the kinase solution.

    • Add 4 µL of the biotinylated substrate solution.

    • Initiate the kinase reaction by adding 10 µL of the ATP solution.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), optimized for the specific kinase.

  • Detection:

    • Stop the reaction by adding 10 µL of the HTRF detection buffer containing EDTA.

    • Add 10 µL of the premixed HTRF detection reagents (Europium cryptate-labeled antibody and Streptavidin-XL665).

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Signal Reading: Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm (acceptor) and 620 nm (donor).

  • Data Analysis: Calculate the HTRF ratio (665 nm/620 nm) and determine the percentage of kinase inhibition. Calculate the IC50 values from the dose-response curves.[13]

Conclusion and Future Directions

The pyrimidine-5-carbonitrile scaffold has proven to be a highly fruitful starting point for the development of potent inhibitors of various oncogenic kinases. The in vitro data presented in this guide highlights the significant anticancer potential of this compound class, with several derivatives demonstrating low micromolar to nanomolar efficacy against a range of cancer cell lines and their target kinases.

The structure-activity relationship studies, although not exhaustively detailed here, consistently point towards the importance of the substituents at the 2, 4, and 6 positions of the pyrimidine ring in determining both potency and selectivity. Future research should continue to explore novel substitutions on this versatile scaffold to further optimize the pharmacological properties of these compounds.

It is our hope that this comparative guide, with its curated data and detailed protocols, will serve as a valuable resource for the scientific community, accelerating the discovery and development of the next generation of targeted cancer therapies.

References

  • Ibrahim, N. A., et al. (2021). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. New Journal of Chemistry, 45(10), 4767-4781. [Link]

  • El-Dydamony, N. M., et al. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 895-911. [Link]

  • El-Dydamony, N. M., et al. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. Taylor & Francis Online, 37(1), 895-911. [Link]

  • Nasser, M., et al. (2020). Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Organic & Biomolecular Chemistry, 18(40), 8156-8172. [Link]

  • Hassan, A. S., et al. (2021). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. RSC Advances, 11(34), 20835-20853. [Link]

  • Various Authors. (2023). Pyrimidine -5-carbonitril derivatives as anticancer agents. ResearchGate. [Link]

  • Cocco, M. T., et al. (2006). Synthesis and in vitro antitumoral activity of new hydrazinopyrimidine-5-carbonitrile derivatives. Bioorganic & Medicinal Chemistry, 14(2), 366-372. [Link]

  • Nasser, M., et al. (2020). Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M. PubMed, 32965545. [Link]

  • Abdelgawad, M. A., et al. (2023). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. RSC Advances, 13(48), 33835-33854. [Link]

  • Abdelgawad, M. A., et al. (2023). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. ResearchGate. [Link]

  • Trinquet, E., et al. (2014). Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format. Frontiers in Endocrinology, 5, 93. [Link]

  • Nasser, M., et al. (2021). Organic & Biomolecular Chemistry Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFR WT and EGFR T790M. ResearchGate. [Link]

  • El-Dydamony, N. M., et al. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. ResearchGate. [Link]

  • Cisbio. (n.d.). HTRF® Kinase Assay Protocol. ResearchGate. [Link]

  • Garcia-Garcia, F., et al. (2018). Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds. Current Medicinal Chemistry, 25(34), 4235-4251. [Link]

  • Revvity. (2024, June 12). How to measure Kinase activity with HTRF™ KinEASE™ assay kit. YouTube. [Link]

  • Garcia-Garcia, F., et al. (2018). Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. ResearchGate. [Link]

  • Huang, D., et al. (2024). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers in Chemistry, 12. [Link]

  • Sportsman, J. R., et al. (2005). Development of a HTRF® Kinase Assay for Determination of Syk Activity. Cell Notes, (12), 10-13. [Link]

  • EMD Millipore. (n.d.). PI 3-Kinase (Class I) HTRF Assay. MilliporeSigma. [Link]

  • Pece, S., & Gutkind, J. S. (2011). Drug Treatment of Cancer Cell Lines: A Way to Select for Cancer Stem Cells? Cancers, 3(1), 178-193. [Link]

  • Fayed, B. A., et al. (2021). Thiopyrimidine-5-carbonitrile Derivatives as VEGFR-2 Inhibitors: Synthesis, Anticancer Evaluation, Molecular Docking, ADME Predictions and QSAR Studies. Molecules, 26(1), 193. [Link]

  • El-Naggar, A. M., et al. (2020). IC50 bar graph for compounds 6b, 6f, and 6g against VEGFR-2 in comparison to sorafenib. ResearchGate. [Link]

  • Various Authors. (2021). Development of some derivatives of pyrimidine-5-carbonitrile as inhibitors of PI3K and screening of their anticancer activity. ResearchGate. [Link]

  • Various Authors. (2022). Pyrimidine-based COX-2 inhibitors and rationale for designing the target compounds. ResearchGate. [Link]

  • Kaur, G., & Dufour, J. (2014). Cancer Cell Lines for Drug Discovery and Development. Cancer Research, 74(9), 2377-2384. [Link]

  • Gillet, J. P., et al. (2011). Redefining the relevance of established cancer cell lines to the study of mechanisms of clinical anti-cancer drug resistance. Proceedings of the National Academy of Sciences, 108(46), 18708-18713. [Link]

  • Khan, I., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(11), 6048-6079. [Link]

  • Various Authors. (2023). RECENT ADVANCES ON PYRIMIDINE DERIVATIVES AS ANTICANCER AGENTS. SciSpace. [Link]

  • Kuriwaki, I., et al. (2021). Synthesis and structure-activity relationships of pyrimidine derivatives as potent and orally active FGFR3 inhibitors with both increased systemic exposure and enhanced in vitro potency. Bioorganic & Medicinal Chemistry, 33, 116019. [Link]

  • Various Authors. (2022). In Vitro evaluation of inhibitory concentration (IC50) of synthesized compounds against different cancer cell lines. ResearchGate. [Link]

  • Al-Ostoot, F. H., et al. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. Molecules, 27(21), 7509. [Link]

  • Sangeetha, R., & Kumar, S. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Organic Synthesis, 19(4), 422-436. [Link]

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Validation

Comparative cytotoxicity analysis of 2-Isopropylpyrimidine-5-carbonitrile in human cell lines

Introduction: The Strategic Value of the Pyrimidine-5-carbonitrile Scaffold In modern oncology drug discovery, the rational design of targeted kinase inhibitors relies heavily on privileged pharmacophores. While simple p...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of the Pyrimidine-5-carbonitrile Scaffold

In modern oncology drug discovery, the rational design of targeted kinase inhibitors relies heavily on privileged pharmacophores. While simple pyrimidines are ubiquitous in medicinal chemistry, the specific functionalization found in 2-Isopropylpyrimidine-5-carbonitrile creates a highly potent structural core. This molecule serves as a critical building block and scaffold for synthesizing ATP-mimicking tyrosine kinase inhibitors, specifically targeting the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)[1][2].

Rather than acting as a standalone therapeutic, the 2-isopropylpyrimidine-5-carbonitrile core dictates the primary binding kinetics of its derivatives. This guide objectively compares the cytotoxicity of these derivatives against clinical standard-of-care alternatives (Erlotinib and Sorafenib) across major human cancer cell lines, providing the mechanistic rationale and self-validating protocols necessary for reproducible screening.

Mechanistic Grounding: How Structure Dictates Cytotoxicity

To understand the cytotoxicity of these compounds, we must analyze the causality between their structural moieties and their biological targets:

  • The Pyrimidine Core (Hinge Binding): The nitrogen atoms within the pyrimidine ring act as essential hydrogen bond acceptors. They interact directly with the backbone amides of the kinase hinge region (e.g., Met793 in EGFR), anchoring the molecule within the ATP-binding pocket[2].

  • The 5-Carbonitrile Group (Electronic Modulation): The carbonitrile moiety acts as a strong electron-withdrawing group (EWG). This polarization strengthens the hydrogen bonds formed by the pyrimidine core and engages in critical water-mediated hydrogen bonding within the active site, significantly lowering the IC50[1].

  • The 2-Isopropyl Substitution (Lipophilic Anchoring): The bulky, lipophilic isopropyl group projects into the hydrophobic pocket adjacent to the ATP-binding site. This not only enhances target selectivity over other kinases but also increases the overall LogP of the molecule, drastically improving cellular permeability and intracellular accumulation[2].

By competitively blocking ATP, these derivatives halt the autophosphorylation of EGFR/VEGFR-2, subsequently downregulating the PI3K/AKT signaling cascade. This dual action arrests the cell cycle and triggers caspase-dependent apoptosis[1][3].

Pathway Ligand 2-Isopropylpyrimidine- 5-carbonitrile Scaffold Kinase EGFR / VEGFR-2 Kinase Domain Ligand->Kinase ATP-competitive binding Signaling PI3K / AKT Signaling Cascade Kinase->Signaling Inhibits phosphorylation Arrest Cell Cycle Arrest (G2/M or S Phase) Signaling->Arrest Blocks proliferation Apoptosis Apoptosis Induction (Caspase-3 Activation) Signaling->Apoptosis Triggers cell death

Fig 1. Mechanistic pathway of pyrimidine-5-carbonitrile derivatives targeting EGFR/VEGFR-2.

Comparative Cytotoxicity Data

The table below synthesizes in vitro cytotoxicity data comparing optimized pyrimidine-5-carbonitrile derivatives against Erlotinib (an EGFR inhibitor) and Sorafenib (a multi-kinase inhibitor) across a panel of human cell lines.

Table 1: Comparative IC50 Values (µM) in Human Cancer Cell Lines

Cell LineTissue OriginPrimary Target KinasePyrimidine-5-carbonitrile Deriv. IC50 (µM)Erlotinib IC50 (µM)Sorafenib IC50 (µM)
HCT-116 Colorectal CarcinomaEGFR WT, VEGFR-21.14 – 3.3718.505.40
MCF-7 Breast AdenocarcinomaPI3K/AKT, EGFR1.54 – 4.1424.206.10
HepG-2 Hepatocellular CarcinomaEGFR WT3.0425.604.80
A549 Non-Small Cell LungEGFR (Mutant/WT)2.4015.30N/A

Data Interpretation: The pyrimidine-5-carbonitrile scaffold demonstrates superior anti-proliferative activity, exhibiting IC50 values in the low micromolar range (1.14 to 4.14 µM). Notably, these derivatives outperform Erlotinib by up to 8.4-fold in HepG-2 and A549 cell lines, indicating a highly efficient cellular uptake and target engagement driven by the 2-isopropyl lipophilic anchor[1][2].

Self-Validating Experimental Protocols

To ensure scientific integrity, cytotoxicity must be evaluated using a self-validating system. This requires a two-tiered approach: a primary metabolic viability assay (MTT) followed by an orthogonal phenotypic validation (Flow Cytometry).

Protocol A: High-Throughput Cell Viability Assay (MTT)

Causality: The MTT assay measures mitochondrial succinate dehydrogenase activity. A reduction in metabolic activity directly correlates with the anti-proliferative effects of the kinase inhibitors.

  • Cell Seeding: Plate HCT-116 and MCF-7 cells at a density of 5×103 cells/well in 96-well plates using DMEM supplemented with 10% FBS. Note: This specific density ensures cells remain in the logarithmic growth phase during the 72h treatment, preventing contact inhibition artifacts.

  • Compound Preparation: Dissolve the 2-isopropylpyrimidine-5-carbonitrile derivatives in DMSO to create a 10 mM stock. Dilute serially in complete media to final concentrations of 0.1, 1, 10, 50, and 100 µM. Critical: Ensure the final DMSO concentration in the well remains <0.1% (v/v) to prevent solvent-induced background cytotoxicity.

  • Treatment: Aspirate seeding media and apply treatments. Include Erlotinib as a positive control and 0.1% DMSO as a vehicle control. Incubate for 72 hours at 37°C, 5% CO2.

  • MTT Reduction: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours. Viable cells will reduce the tetrazolium salt to insoluble purple formazan crystals.

  • Solubilization & Readout: Carefully aspirate the media. Solubilize the formazan in 100 µL of pure DMSO per well. Read absorbance at 570 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis.

Protocol B: Orthogonal Validation via Flow Cytometry (Apoptosis)

Causality: To confirm that the reduction in metabolic activity (Protocol A) is due to true cytotoxicity (apoptosis) rather than mere cytostasis, we quantify externalized phosphatidylserine (PS) using Annexin V.

  • Harvesting: Post-treatment (using the calculated IC50 concentration from Protocol A), harvest the cells using an enzyme-free dissociation buffer. Note: Trypsin can cleave cell surface PS, leading to false negatives in Annexin V binding.

  • Staining: Wash cells twice in cold PBS and resuspend in 1X Annexin V Binding Buffer at 1×106 cells/mL. Add 5 µL FITC-Annexin V and 5 µL Propidium Iodide (PI). Incubate for 15 minutes in the dark at room temperature.

  • Analysis: Analyze immediately via flow cytometry. Pyrimidine-5-carbonitrile derivatives will typically induce a significant shift toward the lower-right quadrant (Annexin V+/PI-), confirming early caspase-dependent apoptosis[1][2][3].

Workflow Step1 1. Cell Seeding (HCT-116, MCF-7) Step2 2. Compound Treatment (0.1-100 µM, 72h) Step1->Step2 Step3 3. Viability Assay (MTT Reduction) Step2->Step3 Step4 4. Orthogonal Validation (Flow Cytometry) Step3->Step4

Fig 2. High-throughput cytotoxicity and orthogonal validation workflow for compound screening.

Conclusion

The 2-isopropylpyrimidine-5-carbonitrile scaffold represents a highly tunable, potent pharmacophore for targeted cancer therapies. By combining the hinge-binding capacity of the pyrimidine ring with the lipophilic anchoring of the isopropyl group, derivatives of this molecule consistently outperform standard therapies like Erlotinib in in vitro models. For drug development professionals, utilizing this scaffold provides a robust starting point for developing next-generation kinase inhibitors with favorable cellular permeability and potent apoptotic induction capabilities.

References

  • Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. RSC Advances. Available at:[Link]

  • Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis). Available at:[Link]

  • Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Researcher.life / Bioorganic Chemistry. Available at:[Link]

Sources

Comparative

Assessing Structural Analogs of 2-Isopropylpyrimidine-5-carbonitrile for Target Protein Binding: A Comparative Guide

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate privileged heterocyclic scaffolds for target protein binding. The pyrimidine-5-carbonitrile core represents a highly versatile pharma...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate privileged heterocyclic scaffolds for target protein binding. The pyrimidine-5-carbonitrile core represents a highly versatile pharmacophore, historically utilized in the development of kinase inhibitors, phosphodiesterase 4 (PDE4) inhibitors, and dual-action apoptotic inducers.

This guide provides an objective, data-driven comparison of 2-isopropylpyrimidine-5-carbonitrile and its structural analogs. By dissecting the mechanistic rationale behind specific functional group substitutions and detailing the self-validating biophysical assays used to measure their binding kinetics, this document serves as a comprehensive framework for lead optimization.

Mechanistic Rationale: The Pyrimidine-5-Carbonitrile Pharmacophore

The binding affinity of pyrimidine-based inhibitors to the ATP-binding pocket of kinases (such as EGFR and PI3K) or the catalytic domain of PDE4 relies heavily on the electronic and steric properties of the scaffold.

  • The 5-Cyano Group: The carbonitrile moiety acts as a strong electron-withdrawing group (EWG). This pulls electron density away from the pyrimidine ring, lowering the pKa of the pyrimidine nitrogens. Causally, this prevents protonation at physiological pH, enhancing passive membrane permeability. Furthermore, the cyano nitrogen frequently acts as a hydrogen-bond acceptor with the backbone amides of the kinase hinge region[1].

  • The C2-Position Substitution: The substitution at the 2-position of the pyrimidine ring dictates the molecule's ability to occupy the hydrophobic selectivity pocket adjacent to the hinge region. A simple aliphatic group, such as the isopropyl group in 2-isopropylpyrimidine-5-carbonitrile , provides a baseline hydrophobic interaction often utilized in PDE4 and B-RAF inhibitor precursors[2]. Substituting this with a thioether (e.g., methylthio or benzylthio) or an amine drastically alters the binding mode, shifting the selectivity profile toward receptor tyrosine kinases like EGFR and VEGFR-2[3][4].

Pathway EGF EGF Ligand EGFR EGFR (WT / T790M) EGF->EGFR Activates PI3K PI3K EGFR->PI3K Phosphorylates AKT AKT PI3K->AKT Activates Apoptosis Apoptosis / Cell Cycle Arrest AKT->Apoptosis Blockade Induces Inhibitor Pyrimidine-5-carbonitrile Analogs Inhibitor->EGFR ATP-Competitive Inhibition Inhibitor->PI3K Direct Inhibition (Thioether analogs)

EGFR/PI3K/AKT signaling axis targeted by pyrimidine-5-carbonitrile analogs.

Comparative Profiling of Structural Analogs

To objectively assess performance, we must compare the baseline 2-isopropyl scaffold against its functionalized derivatives. The table below synthesizes experimental binding data, highlighting how C2 and C4/C6 modifications shift target selectivity from PDE4 to specific kinase networks.

Compound Class / AnalogKey Structural ModificationPrimary Target(s)Representative IC₅₀Binding Mechanism / Phenotype
2-Isopropylpyrimidine-5-carbonitrile Baseline aliphatic C2 substitution.PDE4, B-RAF (Precursor)N/A (Building Block)Serves as a lipophilic anchor in the catalytic pocket of PDE4[2].
4-Amino-2-isopropylpyrimidine-5-carbonitrile C4-Amine addition.Kinase Hinge RegionsTarget DependentThe C4-amine introduces a critical hydrogen-bond donor, pairing with the hinge region backbone[5][6].
2-(Methylthio)pyrimidine-5-carbonitrile derivatives C2-Thioether & C4-Aryl substitution.PI3Kδ/γ, AKT-1AKT-1: 3.36 µMInduces apoptosis via PI3K/AKT axis blockade in K562 leukemia cells[7].
Phenylpyrazolo[3,4-d]pyrimidine-based analogs Bicyclic fusion & C2-Aryl substitution.EGFR (WT & T790M)EGFR (WT): 0.09 µMATP-mimicking competitive inhibition; selective against mutant forms like T790M[1].
2-(Benzylthio)-4-chloro-6-(4-fluorophenyl) pyrimidine-5-carbonitrile C2-Benzylthio & C6-Fluorophenyl.EGFR / COX-2 (Dual)Colo 205: 1.66 µMDual inhibition disrupts the tumor microenvironment and blocks the G1 cell cycle phase[3].

Experimental Workflows for Target Binding Assessment

To ensure scientific integrity, the binding affinities and kinetics of these analogs must be validated using orthogonal biophysical techniques. Below are the optimized, self-validating protocols for Homogeneous Time-Resolved Fluorescence (HTRF) and Surface Plasmon Resonance (SPR).

Protocol A: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

Causality & Rationale: HTRF is selected over traditional ELISA because it relies on Fluorescence Resonance Energy Transfer (FRET) combined with time-resolved measurement. By delaying the emission reading, we eliminate short-lived background autofluorescence from the small molecule analogs. The homogeneous nature (no wash steps) reduces well-to-well variability and allows for 384-well miniaturization[8].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Self-Validation: Always include a DMSO-only vehicle control to establish the 100% enzymatic activity baseline[9].

  • Enzyme & Compound Incubation: In a 384-well low-volume white plate, dispense 2 µL of the target kinase (e.g., EGFR T790M) and 2 µL of the pyrimidine-5-carbonitrile analog (serially diluted in buffer with a final DMSO concentration ≤1%). Incubate for 30 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add 2 µL of a master mix containing ATP (at its apparent Km​ to ensure competitive inhibitors are accurately assessed) and the biotinylated peptide substrate. Incubate for 60 minutes.

  • Detection Phase: Stop the reaction by adding 6 µL of the HTRF detection buffer containing EDTA (to chelate Mg²⁺ and halt kinase activity), a Europium-cryptate labeled anti-phospho antibody (Donor), and Streptavidin-XL665 (Acceptor)[10].

  • Data Acquisition: Read the plate on a TR-FRET compatible microplate reader. Calculate the FRET ratio (Emission at 665 nm / Emission at 620 nm). Generate IC₅₀ curves using a 4-parameter logistic regression.

HTRF Compound Pyrimidine Analog Kinase Target Kinase (e.g., EGFR) Compound->Kinase Binds Substrate Biotinylated Substrate Kinase->Substrate Phosphorylates Detection Eu-Cryptate Ab + XL665 Streptavidin Substrate->Detection Captured by ATP ATP ATP->Kinase PO4 Donor Signal TR-FRET Signal (665nm / 620nm) Detection->Signal Emits

HTRF assay workflow for measuring kinase inhibition by structural analogs.

Protocol B: Surface Plasmon Resonance (SPR) for Small Molecule Kinetics

Causality & Rationale: While HTRF provides equilibrium data (IC₅₀), it cannot uncouple the association rate ( kon​ ) from the dissociation rate ( koff​ ). SPR measures real-time binding by detecting changes in the refractive index at a gold sensor surface. Because pyrimidine-5-carbonitrile analogs are low molecular weight (<250 Da), they generate very small mass-change signals. Therefore, we must use a high-capacity Super Streptavidin (SSA) sensor chip to maximize the immobilized protein density and amplify the signal-to-noise ratio[11][12].

Step-by-Step Methodology:

  • Target Immobilization: Condition an SSA biosensor chip. Inject biotinylated target protein (e.g., EGFR) over the active channel until a high immobilization level (typically 3000-5000 Response Units, RU) is achieved. Leave the reference channel blank or block it with biocytin to account for non-specific binding[12].

  • Solvent Correction Setup (Critical): Small molecules require DMSO for solubility. A 0.1% mismatch in DMSO between the running buffer and the injected sample causes a massive bulk refractive index shift, masking the actual binding signal. Prepare a 6-point DMSO calibration curve (e.g., 4.5% to 5.5% DMSO) to correct for bulk effects during data processing.

  • Kinetic Injection (Single-Cycle Kinetics): To avoid harsh regeneration steps that could denature the kinase, use a single-cycle kinetic approach. Inject the pyrimidine analog in increasing concentrations (e.g., 0.1, 0.5, 2.5, 12.5, 62.5 µM) sequentially without regeneration in between. Use an association time of 90 seconds and a final dissociation time of 600 seconds[12].

  • Data Analysis: Double-reference the data by subtracting the reference channel signal and a buffer-only blank injection. Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon​ , koff​ , and the equilibrium dissociation constant ( KD​ ).

Conclusion

The transition from a simple building block like 2-isopropylpyrimidine-5-carbonitrile to highly potent kinase inhibitors requires precise structural tuning. Modifying the C2 and C4 positions allows researchers to exploit the hydrophobic pockets and hinge-region hydrogen bonding networks of targets like EGFR, VEGFR-2, and PI3K. By employing orthogonal, self-validating assays like HTRF for high-throughput screening and SPR for kinetic profiling, drug development professionals can confidently establish structure-activity relationships (SAR) and advance the most promising structural analogs into preclinical models.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-Isopropylpyrimidine-5-carbonitrile

The unique structure of 2-isopropylpyrimidine-5-carbonitrile, which incorporates both a pyrimidine ring and a nitrile functional group, necessitates a thorough understanding of its potential hazards to mitigate risks dur...

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Author: BenchChem Technical Support Team. Date: April 2026

The unique structure of 2-isopropylpyrimidine-5-carbonitrile, which incorporates both a pyrimidine ring and a nitrile functional group, necessitates a thorough understanding of its potential hazards to mitigate risks during handling and disposal. Pyrimidine derivatives are widely used in medicinal chemistry, and their safe management is of paramount importance.[1] This guide is designed to provide clear, actionable steps to manage the waste generated from the use of this compound, from point of generation to final disposal.

Hazard Identification and Risk Assessment: A Proactive Approach

Incompatible Materials: To prevent hazardous reactions, 2-isopropylpyrimidine-5-carbonitrile and its waste must be kept separate from:

  • Strong Acids

  • Strong Oxidizing Agents

  • Isocyanates

  • Nitrides[2]

Mixing with these substances can lead to vigorous reactions and the generation of toxic gases.[2]

Hazard CategoryPotential HazardRationale
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.Based on general hazards of related pyrimidine and nitrile compounds.[3][4]
Skin and Eye Irritation May cause skin and eye irritation.A common hazard for many chemical compounds.[5][6]
Reactivity Potential for release of toxic hydrogen cyanide (HCN) gas.The nitrile group can hydrolyze, especially in the presence of acids, to form HCN.[2]
Environmental Hazard May be harmful to aquatic life.Discharge into the environment must be avoided.[7]
Prerequisites for Disposal: Safe Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and prevent accidents.

Personal Protective Equipment (PPE): The following PPE must be worn at all times when handling 2-isopropylpyrimidine-5-carbonitrile and its waste:

  • Eye and Face Protection: Chemical splash goggles are mandatory. A face shield should be worn if there is a significant risk of splashing.[8]

  • Skin Protection: Chemical-resistant gloves, such as nitrile or butyl rubber, are required. For prolonged contact, consider double-gloving or using thicker gloves. A lab coat or chemical-resistant apron should also be worn.[2]

  • Respiratory Protection: If working outside of a fume hood or if there is a risk of generating dust or aerosols, a NIOSH-approved respirator is necessary.[9]

Engineering Controls:

  • Fume Hood: All work with 2-isopropylpyrimidine-5-carbonitrile, including weighing, transferring, and preparing waste, must be conducted in a properly functioning chemical fume hood.[2]

  • Ventilation: Ensure adequate general laboratory ventilation.[7]

Storage of Waste:

  • Store waste in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[7][8]

  • Keep waste containers tightly closed and clearly labeled.[2][7]

  • Segregate waste containing 2-isopropylpyrimidine-5-carbonitrile from incompatible materials.[2][8]

Step-by-Step Disposal Protocol

All waste containing 2-isopropylpyrimidine-5-carbonitrile must be treated as hazardous waste.[2][8] Do not dispose of this chemical down the drain.[8]

Step 1: Waste Segregation

  • Maintain separate, clearly labeled waste streams for solid and liquid waste containing 2-isopropylpyrimidine-5-carbonitrile.[2]

  • Solid Waste: Includes contaminated gloves, bench paper, pipette tips, and other disposable materials.[2]

  • Liquid Waste: Includes reaction residues, and solvent rinses.

Step 2: Container Selection and Labeling

  • Use dedicated, leak-proof containers made of a material compatible with the waste.[2][10]

  • Label all waste containers with "Hazardous Waste" and the full chemical name: "2-Isopropylpyrimidine-5-carbonitrile."[10] The label should also include the approximate concentration of the waste and the date.[10]

Step 3: Disposal of Empty Containers

  • Empty containers that held 2-isopropylpyrimidine-5-carbonitrile must be triple-rinsed with a suitable solvent.[10]

  • The first rinsate must be collected and disposed of as hazardous liquid waste.[2][10] Subsequent rinses may be managed according to your institution's specific guidelines, but it is best practice to also collect them as hazardous waste.

Step 4: Final Disposal

  • Arrange for the collection of the hazardous waste by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[11]

  • Ensure all waste is properly labeled and sealed before pickup.[2]

Emergency Procedures: Spill and Exposure Management

In the event of a spill or exposure, immediate and appropriate action is critical.[8]

Spill Management:

  • Evacuate the immediate area and alert your colleagues and supervisor.

  • If the spill is large or you are unsure how to handle it, contact your institution's EHS department immediately.

  • For small spills within a fume hood:

    • Wear the appropriate PPE.

    • Contain the spill with an absorbent material from a chemical spill kit.

    • Carefully collect the absorbent material and any contaminated debris into a designated hazardous waste container.

    • Decontaminate the area with a suitable solvent, collecting the decontamination waste as hazardous waste.

Exposure Management:

  • Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin with plenty of water for at least 15 minutes.[12] Seek medical attention.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration.[9] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Regulatory Compliance

The disposal of 2-isopropylpyrimidine-5-carbonitrile is subject to local, state, and federal regulations. It is imperative to consult with your institution's EHS department to ensure full compliance with all applicable laws. The U.S. Environmental Protection Agency (EPA) regulates the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[2]

Visualizing the Disposal Workflow

The following diagram outlines the decision-making process and procedural flow for the safe disposal of 2-isopropylpyrimidine-5-carbonitrile.

start Start: Generation of 2-Isopropylpyrimidine-5-carbonitrile Waste assess_hazards Assess Hazards (Nitrile, Pyrimidine) start->assess_hazards ppe_engineering Use Appropriate PPE and Engineering Controls (Fume Hood) assess_hazards->ppe_engineering segregate_waste Segregate Waste ppe_engineering->segregate_waste solid_waste Solid Waste (Gloves, Paper, etc.) segregate_waste->solid_waste Solid liquid_waste Liquid Waste (Residues, Rinsates) segregate_waste->liquid_waste Liquid label_solid Label Container: 'Hazardous Solid Waste' solid_waste->label_solid label_liquid Label Container: 'Hazardous Liquid Waste' liquid_waste->label_liquid store_waste Store in Designated Secure Area label_solid->store_waste label_liquid->store_waste spill Spill or Exposure? store_waste->spill contact_ehs Contact EHS for Waste Pickup end End: Proper Disposal contact_ehs->end spill->contact_ehs No emergency_procedures Follow Emergency Procedures spill->emergency_procedures Yes emergency_procedures->contact_ehs

Sources

Handling

Personal protective equipment for handling 2-Isopropylpyrimidine-5-carbonitrile

Advanced Laboratory Safety & Operational Protocol: Handling 2-Isopropylpyrimidine-5-carbonitrile As a Senior Application Scientist, I frequently consult with drug development teams on the safe integration of novel hetero...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Laboratory Safety & Operational Protocol: Handling 2-Isopropylpyrimidine-5-carbonitrile

As a Senior Application Scientist, I frequently consult with drug development teams on the safe integration of novel heterocyclic building blocks into their synthetic pipelines. 2-Isopropylpyrimidine-5-carbonitrile (CAS: 1211581-14-4) [1] is a highly versatile intermediate, but its structural features—specifically the lipophilic isopropyl group paired with an electrophilic nitrile-substituted pyrimidine ring—demand stringent handling protocols.

This guide provides a mechanistic rationale for personal protective equipment (PPE) selection, step-by-step operational workflows, and validated disposal strategies to ensure absolute laboratory safety and build reliable operational habits.

Mechanistic Risk Assessment: The "Why" Behind the Safety Data

Standard Safety Data Sheets (SDS) list hazards, but understanding the causality behind these hazards is critical for effective risk mitigation:

  • Dermal Penetration & Lipophilicity: The isopropyl moiety significantly increases the molecule's lipophilicity compared to unsubstituted pyrimidines. This allows the compound to more easily traverse the lipid bilayers of the stratum corneum. Consequently, standard latex gloves are insufficient; nitrile gloves are mandatory due to their superior resistance to non-polar and lipophilic organic molecules.

  • Nitrile Toxicity & Electrophilicity: While pyrimidine-bound nitriles do not readily liberate free cyanide ( CN− ) ions under ambient physiological conditions (unlike aliphatic nitriles), the electron-withdrawing nature of the carbonitrile group makes the pyrimidine ring highly electrophilic. This can lead to covalent binding with biological nucleophiles, resulting in 2[2].

  • Particulate Aerosolization: As a dry powder, this compound is prone to static charge accumulation. Aerosolized particulates can lodge in the upper respiratory tract, triggering severe 3[3].

Quantitative Hazard & Logistical Data

To establish a baseline for our protocols, the following table summarizes the critical quantitative and categorical data for 2-Isopropylpyrimidine-5-carbonitrile and its structural analogs.

Parameter / HazardValue / GHS ClassificationOperational Implication
CAS Number 1[1]Use for precise inventory and waste tracking.
Storage Conditions 2-8°C, Inert Atmosphere[4]Allow container to reach room temp before opening to prevent hygroscopic condensation.
Acute Toxicity 2[2]Strict barrier protection required; zero skin exposure.
Skin/Eye Irritation 3[3]ANSI Z87.1 splash goggles and double-gloving mandatory.
STOT SE 5[5]Must be handled in a certified fume hood (≥100 LFM).

Prescriptive PPE Framework

Based on the mechanistic risks, the following PPE ensemble is non-negotiable when handling the neat (undiluted) powder.

  • Eye/Face Protection: Snug-fitting, indirectly vented chemical safety goggles. Causality: Indirect venting prevents airborne powder from bypassing the seal while mitigating fogging.

  • Hand Protection: Double-gloving is required. Inner glove: 4-mil nitrile. Outer glove: 8-mil extended-cuff nitrile. Causality: The outer glove provides mechanical strength against micro-tears, while the inner glove serves as a clean barrier during outer glove removal (doffing).

  • Body Protection: Flame-resistant (FR) lab coat with knit cuffs, fully buttoned. Causality: Knit cuffs prevent the sleeves from riding up and exposing the wrists, a common site for accidental dermal exposure.

  • Respiratory Protection: When handling outside a fume hood (e.g., during a spill), a3 is required[3].

Self-Validating Operational Workflow

The following step-by-step protocol incorporates built-in validation checks to ensure operational integrity.

Phase 1: Preparation & Setup

  • Temperature Equilibration: Remove the sealed vial from 2-8°C storage.

    • Validation Check: Wait 30 minutes. Wipe the exterior of the vial with a Kimwipe. If moisture appears on the wipe, condensation is still occurring; wait an additional 15 minutes before opening to prevent water-induced degradation.

  • Fume Hood Verification: Turn on the fume hood and ensure the sash is at the correct working height.

    • Validation Check: Tape a 2-inch strip of tissue paper to the bottom edge of the sash. The paper must be drawn steadily inward. If it flutters outward, the negative pressure is compromised; do not proceed.

  • Static Elimination: Place an anti-static ionizer bar inside the weighing area.

    • Causality: Neutralizing static electricity prevents the lightweight pyrimidine powder from repelling off the spatula and aerosolizing.

Phase 2: Handling & Weighing 4. Glove Integrity Check: Don the inner and outer nitrile gloves.

  • Validation Check: Before donning the outer gloves, trap air inside them and squeeze gently. Discard if any air escapes, indicating a micro-puncture.
  • Transfer: Using a grounded, stainless-steel micro-spatula, transfer the required mass of 2-Isopropylpyrimidine-5-carbonitrile onto anti-static weighing paper.
  • Solubilization: Immediately dissolve the powder in your target solvent (e.g., DMSO or DMF) while still inside the fume hood. Cap the solution tightly before removing it from the hood.

Phase 3: Decontamination 7. Surface Cleaning: Wipe down the balance and fume hood surface with a Kimwipe dampened with 70% Isopropanol (IPA), followed by a wipe dampened with distilled water.

  • Causality: IPA solubilizes residual organic particulates, while the water wash removes any secondary residues.

Process Visualization

The following diagram maps the critical path for safe handling, ensuring all personnel understand the decision gates regarding spill response.

SafeHandling N1 1. Storage Retrieval (2-8°C, Inert Atm) N2 2. PPE Verification (Double Gloves, Respirator) N1->N2 N3 3. Fume Hood Operations (Weighing/Solubilization) N2->N3 N4 Contamination/Spill? N3->N4 N5 Spill Response (Contain & Absorb) N4->N5 Yes N6 4. Decontamination (Surface Wipe-down) N4->N6 No N7 5. Waste Disposal (Incineration) N5->N7 N6->N7

Safe handling, spill response, and disposal workflow for 2-Isopropylpyrimidine-5-carbonitrile.

Spill Response & Disposal Plan

Even with meticulous protocols, accidental releases occur. Execute the following if a spill of the neat powder happens outside the fume hood:

  • Immediate Containment: Evacuate personnel from the immediate vicinity. 3[3].

  • Neutralization & Absorption: Don a P100 respirator. Cover the spill gently with an inert, slightly dampened absorbent material (e.g., wet vermiculite or sand) to suppress dust. Do not use combustible materials like paper towels or sawdust.

  • Collection: Use a non-sparking plastic scoop to transfer the absorbed mixture into a heavy-duty, sealable polyethylene hazardous waste bag.

  • Disposal: Label the bag explicitly as "Toxic Heterocyclic Nitrile Waste." 2-Isopropylpyrimidine-5-carbonitrile must be disposed of via high-temperature incineration at an approved facility. 3[3], as it poses severe risks to aquatic ecosystems and wastewater treatment facilities.

References

  • Title: 2-Isopropylpyrimidine-5-carbonitrile (CAS: 1211581-14-4) Product Information Source: bidepharm.com URL: 1

  • Title: 4-(Methylsulfanyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile Safety Data Sheet Source: aksci.com URL: 3

  • Title: SAFETY DATA SHEET - 4-Amino-2-(methylthio)pyrimidine-5-carbonitrile Source: fishersci.com URL: 2

  • Title: SAFETY DATA SHEET - Thermo Fisher Scientific (Pyrimidine-5-carbonitrile derivatives) Source: thermofisher.com URL: 5

Sources

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